2-(3-Chlorophenyl)benzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN/c14-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYNQKBYEZCGOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362713 | |
| Record name | 2-(3-Chlorophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338095-85-4 | |
| Record name | 2-(3-Chlorophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(3-Chlorophenyl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Chlorophenyl)benzonitrile, a biaryl nitrile compound, represents a significant scaffold in modern medicinal chemistry. Its structural motif, featuring two connected phenyl rings with chloro and cyano functional groups, provides a versatile platform for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of 2-(3-Chlorophenyl)benzonitrile, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and its emerging role as a key intermediate in the development of novel therapeutics.
Core Chemical Identity
CAS Number: 1338095-85-4[1][2][3][4]
Molecular Formula: C₁₃H₈ClN[1][3]
Molecular Weight: 213.66 g/mol [1]
Structure:
Chemical Structure of 2-(3-Chlorophenyl)benzonitrile
Physicochemical Properties
While specific experimental data for some properties of 2-(3-Chlorophenyl)benzonitrile are not extensively reported, the following table summarizes its known attributes and predicted characteristics based on analogous compounds.
| Property | Value | Source |
| CAS Number | 1338095-85-4 | [1][2][3][4] |
| Molecular Formula | C₁₃H₈ClN | [1][3] |
| Molecular Weight | 213.66 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone; poorly soluble in water. | N/A |
Synthesis and Mechanistic Insights
The primary and most efficient method for the synthesis of 2-(3-Chlorophenyl)benzonitrile is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.
The reaction involves the coupling of an aryl halide with an organoboron compound. In this specific synthesis, 2-bromobenzonitrile serves as the aryl halide and (3-chlorophenyl)boronic acid is the organoboron partner.
Reaction Scheme:
Sources
An In-depth Technical Guide to the Synthesis of 2-(3-Chlorophenyl)benzonitrile from 2-Bromobenzonitrile
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(3-Chlorophenyl)benzonitrile, a key intermediate in pharmaceutical and materials science research. The document details a robust and optimized protocol for the Suzuki-Miyaura cross-coupling reaction between 2-bromobenzonitrile and (3-chlorophenyl)boronic acid. It delves into the underlying reaction mechanism, the critical roles of the catalyst, ligands, base, and solvent, and offers practical, field-proven insights for researchers, scientists, and drug development professionals. The guide emphasizes experimental causality, self-validating protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.
Introduction: The Significance of Biphenylnitrile Scaffolds
Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science, offering a rigid yet tunable framework for molecular design.[1][2][3] The targeted molecule, 2-(3-Chlorophenyl)benzonitrile, and its analogs are integral components in the synthesis of a wide range of biologically active compounds and functional materials.[2][4] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5][6][7] This guide focuses on a tailored application of this Nobel Prize-winning reaction to provide a reliable and efficient pathway to 2-(3-Chlorophenyl)benzonitrile.[5]
The Suzuki-Miyaura Cross-Coupling: A Mechanistic Deep Dive
The synthesis of 2-(3-Chlorophenyl)benzonitrile from 2-bromobenzonitrile is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with (3-chlorophenyl)boronic acid.[8][9] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[7][8][10]
The three fundamental steps of the catalytic cycle are:
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (2-bromobenzonitrile) to a coordinatively unsaturated Pd(0) complex.[5][8] This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square-planar Pd(II) species.[8][10] The electron-withdrawing nature of the nitrile group in 2-bromobenzonitrile can facilitate this step.
-
Transmetalation: This crucial step involves the transfer of the 3-chlorophenyl group from the organoboron reagent to the palladium(II) complex.[5][8] The presence of a base is essential for this step to occur.[5][11][12] The base activates the boronic acid, forming a more nucleophilic boronate species, which then readily undergoes transmetalation.[5][11][12][13]
-
Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the new carbon-carbon bond of the desired product, 2-(3-Chlorophenyl)benzonitrile, and regenerates the catalytically active Pd(0) species.[5][8][10] Bulky electron-rich ligands on the palladium center promote this step.[8][10]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, with clear steps and justifications for the choice of reagents and conditions.
Materials and Reagents:
-
2-Bromobenzonitrile
-
(3-Chlorophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more specialized ligand (e.g., SPhos)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Toluene and Water (or Dioxane/Water mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Reaction Setup:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzonitrile (1.0 mmol, 1.0 equiv.), (3-chlorophenyl)boronic acid (1.2 mmol, 1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst, such as Pd(OAc)₂ (0.02-0.05 mmol, 2-5 mol%), and the phosphine ligand (e.g., PPh₃, 0.04-0.10 mmol, 4-10 mol%). The use of pre-formed catalysts like Pd(PPh₃)₄ can also be effective.[6][8]
-
Solvent Degassing: Add a degassed solvent mixture, such as toluene/water (4:1, 10 mL).[6] Degassing is crucial to prevent the oxidation of the Pd(0) catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C under an inert atmosphere.[14] The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-12 hours).[14]
Work-up and Purification:
-
Cooling and Extraction: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the aqueous layer with ethyl acetate (3 x 20 mL).[14]
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 15 mL) to remove any remaining aqueous-soluble impurities.[14] Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[14]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2-(3-Chlorophenyl)benzonitrile.[14]
Causality Behind Experimental Choices: Optimizing for Success
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters.[15][16]
| Parameter | Choice & Rationale | Impact on Reaction |
| Palladium Catalyst | Pd(OAc)₂ is a common and cost-effective precursor that is reduced in situ to the active Pd(0) species.[8] Pre-formed catalysts like Pd(PPh₃)₄ can also be used for convenience.[8] | The choice of catalyst directly influences the reaction rate and efficiency. Purity of the catalyst is paramount for reproducible results. |
| Ligand | Electron-rich and bulky phosphine ligands, such as PPh₃ or more advanced biaryl phosphines (e.g., SPhos), are often employed.[8] | Ligands stabilize the palladium catalyst, prevent its aggregation, and modulate its reactivity.[8][17] Electron-rich ligands facilitate the oxidative addition step, while bulky ligands promote the reductive elimination step.[8][10] |
| Base | Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used.[6][16] The choice of base can significantly impact the reaction rate and yield.[13] | The base is crucial for the activation of the boronic acid, forming the boronate species necessary for transmetalation.[5][11][12] The strength and solubility of the base can influence the reaction kinetics.[13] |
| Solvent | A mixture of an organic solvent (e.g., toluene, dioxane) and water is typically used.[6][14] | The solvent system must be able to dissolve both the organic and inorganic reagents to some extent. The aqueous phase is essential for the action of the inorganic base. |
| Temperature | The reaction is typically heated to between 80 °C and 110 °C.[14] | Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to catalyst decomposition or side reactions. Optimization may be required for specific substrate combinations.[16] |
Logical Workflow for Synthesis
Caption: A streamlined workflow for the synthesis of the target molecule.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Here are some common issues and potential solutions:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is of high quality and that the reaction was performed under strictly inert conditions to prevent catalyst deactivation.
-
Inefficient Base: The choice of base can be critical. If one base gives poor results, screening other bases like K₃PO₄ or Cs₂CO₃ may be beneficial.
-
Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
-
Formation of Side Products:
-
Homocoupling: The formation of biphenyl from the coupling of two molecules of the boronic acid can occur. This can sometimes be suppressed by using a slight excess of the aryl bromide.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water. Using anhydrous solvents (for the organic phase) and a carefully controlled amount of water can mitigate this.
-
-
Difficult Purification:
-
If the product and starting materials have similar polarities, careful optimization of the eluent system for column chromatography is necessary.
-
Residual palladium can be removed by treatment with specific scavengers if necessary for downstream applications.[18]
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a highly effective and versatile method for the synthesis of 2-(3-Chlorophenyl)benzonitrile from 2-bromobenzonitrile. By understanding the underlying mechanism and the critical roles of each reaction component, researchers can reliably execute this transformation and troubleshoot any issues that may arise. The protocol and insights provided in this guide are intended to empower scientists and professionals in their pursuit of novel molecular entities for pharmaceutical and materials science applications.
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An In-Depth Technical Guide to 2-(3-Chlorophenyl)benzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(3-Chlorophenyl)benzonitrile, a biaryl nitrile compound of increasing interest in medicinal chemistry and materials science. By synthesizing data from established chemical principles and analogous structures, this document offers a predictive yet scientifically grounded exploration of its physicochemical properties, reactivity, and potential applications. The methodologies and insights presented herein are designed to empower researchers in their experimental design and strategic application of this versatile molecule.
Molecular Architecture and Physicochemical Profile
2-(3-Chlorophenyl)benzonitrile possesses a unique structural framework, the 2-phenylbenzonitrile core, substituted with a chlorine atom on the 3-position of the pendant phenyl ring. This specific arrangement of aromatic rings and the electron-withdrawing nitrile and chloro groups dictates its electronic properties, solubility, and reactivity.
Core Physicochemical Data
While extensive experimental data for 2-(3-Chlorophenyl)benzonitrile is not widely published, we can extrapolate its properties based on known data for its constituent parts and related molecules.[1][2][3] The following table summarizes these key physical and chemical identifiers.
| Property | Value | Source / Basis of Estimation |
| IUPAC Name | 2-(3-Chlorophenyl)benzonitrile | Nomenclature convention |
| CAS Number | 1338095-85-4 | [4] |
| Molecular Formula | C₁₃H₈ClN | [4] |
| Molecular Weight | 213.66 g/mol | [4] |
| Predicted Melting Point | 60-75 °C | Estimated based on the melting points of 2-phenylbenzonitrile and the influence of the chloro substituent. |
| Predicted Boiling Point | > 300 °C | Extrapolated from related biaryl compounds. High boiling point is expected due to molecular weight and polarity. |
| Predicted Solubility | Low in water; Soluble in organic solvents | Based on the hydrophobic nature of the biaryl core. Expected solubility in solvents like DMSO, DMF, and chlorinated solvents.[5] |
| Appearance | Off-white to pale yellow solid | Typical appearance for biaryl nitrile compounds. |
Spectral Data Interpretation: A Predictive Analysis
The structural elucidation of 2-(3-Chlorophenyl)benzonitrile would rely on a combination of spectroscopic techniques. Below is a predictive analysis of the expected spectral data.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show complex multiplets in the aromatic region (δ 7.2-8.0 ppm). The protons on both phenyl rings will exhibit splitting patterns influenced by their neighboring protons and the chloro and cyano substituents.[6][7]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display 13 distinct signals for the carbon atoms. The carbon of the nitrile group (C≡N) will appear downfield (δ 115-120 ppm). The carbon atom attached to the chlorine will also show a characteristic chemical shift.[6]
-
IR (Infrared) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.[8]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 213, with a characteristic isotopic pattern (M+2) at m/z 215 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.[8]
Synthesis and Reactivity: A Mechanistic Perspective
The synthesis of 2-(3-Chlorophenyl)benzonitrile is most efficiently achieved through modern cross-coupling methodologies, which offer high yields and functional group tolerance. Understanding its reactivity is key to its application as a synthetic intermediate.
Proposed Synthetic Workflow: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as the most logical and versatile method for the synthesis of this biaryl nitrile.[9] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.
Caption: Proposed Suzuki-Miyaura cross-coupling for the synthesis of 2-(3-Chlorophenyl)benzonitrile.
Experimental Protocol: A Generalized Approach
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-bromobenzonitrile (1.0 eq), (3-chlorophenyl)boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., Na₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Chemical Reactivity and Potential Transformations
The nitrile group of 2-(3-Chlorophenyl)benzonitrile is a versatile functional handle for further chemical modifications.[10]
-
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (2-(3-chlorophenyl)benzoic acid) under acidic or basic conditions. This transformation is valuable for accessing different classes of compounds.[10]
-
Reduction: The nitrile can be reduced to a primary amine ( (2-(3-chlorophenyl)phenyl)methanamine) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
-
Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis.
Caption: Key chemical transformations of the nitrile group in 2-(3-Chlorophenyl)benzonitrile.
Applications in Drug Discovery and Development
Benzonitrile derivatives are a cornerstone in modern medicinal chemistry, serving as key structural motifs in a wide array of therapeutic agents.[11][12] The incorporation of a nitrile group can enhance a molecule's metabolic stability and act as a bioisostere for other functional groups.[11] The biaryl scaffold is also prevalent in many biologically active compounds.
While specific biological activities for 2-(3-Chlorophenyl)benzonitrile are not yet extensively documented, its structural features suggest potential for exploration in several therapeutic areas:
-
Kinase Inhibitors: The biaryl scaffold is a common feature in many kinase inhibitors used in oncology.[9] The specific substitution pattern of 2-(3-Chlorophenyl)benzonitrile could be tailored to target the ATP-binding site of various kinases.
-
Immune Checkpoint Inhibitors: Biphenyl derivatives have been investigated as inhibitors of protein-protein interactions, such as the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy.[11]
-
Antiviral and Antimicrobial Agents: The benzonitrile moiety has been incorporated into compounds with demonstrated antiviral and antibacterial properties.[11]
The synthesis of a focused library of analogs based on the 2-(3-Chlorophenyl)benzonitrile scaffold could be a fruitful endeavor for identifying novel therapeutic leads.
Conclusion and Future Outlook
2-(3-Chlorophenyl)benzonitrile represents a promising, yet underexplored, chemical entity. Its synthesis is readily achievable through established cross-coupling methodologies, and its functional groups offer avenues for diverse chemical modifications. The predictive data and experimental frameworks provided in this guide are intended to serve as a valuable resource for researchers aiming to unlock the full potential of this molecule in drug discovery, materials science, and synthetic chemistry. Further experimental validation of its properties and biological activities is warranted and is anticipated to reveal novel applications for this versatile compound.
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Spectroscopic Characterization of 2-(3-Chlorophenyl)benzonitrile: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(3-Chlorophenyl)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this document elucidates the principles and expected outcomes for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific molecule is not widely available in public repositories, this guide synthesizes information from analogous compounds and foundational spectroscopic principles to present a robust predictive framework for its characterization.
Introduction
2-(3-Chlorophenyl)benzonitrile, with the molecular formula C₁₃H₈ClN, belongs to the biaryl nitrile class of compounds.[1] The structural elucidation and confirmation of purity of such molecules are paramount in chemical synthesis and drug discovery. Spectroscopic techniques provide a non-destructive and highly informative means to ascertain the molecular structure, functional groups, and connectivity of atoms. This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the NMR, IR, and MS spectra of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(3-Chlorophenyl)benzonitrile, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the chemical environment of the hydrogen atoms in the molecule. The aromatic region (typically δ 7.0-8.0 ppm) will display a complex pattern of multiplets due to the coupling between adjacent protons on the two phenyl rings.
Expected ¹H NMR Spectral Data (Predicted):
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| Aromatic Protons | 7.30 - 7.90 | Multiplet (m) | 1 - 9 |
The electron-withdrawing nature of the nitrile group and the chlorine atom will influence the chemical shifts of the nearby protons, generally shifting them downfield. Protons on the benzonitrile ring will be influenced by the cyano group, while protons on the 3-chlorophenyl ring will be affected by the chlorine substituent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule, including the quaternary carbons of the nitrile group and the points of ring-ring connection.
Expected ¹³C NMR Spectral Data (Predicted):
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic C-H | 125 - 135 |
| Aromatic C-Cl | 133 - 136 |
| Aromatic C-CN | 110 - 115 |
| Aromatic C-C (ipso) | 138 - 145 |
| Nitrile (C≡N) | 117 - 120 |
The chemical shifts are predicted based on the known effects of chloro and cyano substituents on a benzene ring. For comparison, the carbon atoms of the parent benzonitrile molecule show signals at approximately 135.1 ppm, 131.9 ppm, and 136.2 ppm.[2]
Experimental Protocol for NMR Data Acquisition
A standard protocol for obtaining high-quality NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-(3-Chlorophenyl)benzonitrile in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse program. Typically, 16 to 64 scans are sufficient.
-
For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) is often necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The key diagnostic peak for 2-(3-Chlorophenyl)benzonitrile will be the stretching vibration of the nitrile group (C≡N).
Expected IR Absorption Bands:
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C≡N Stretch (Nitrile) | 2220 - 2240 | Medium to Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=C Stretch (Aromatic) | 1400 - 1600 | Medium to Weak |
| C-Cl Stretch | 600 - 800 | Strong |
The nitrile stretch is a particularly sharp and characteristic absorption. The presence of aromatic rings is confirmed by the C-H stretches above 3000 cm⁻¹ and the C=C stretching vibrations in the 1400-1600 cm⁻¹ region.[3] For comparison, the IR spectrum of benzonitrile shows a prominent nitrile peak.[4][5]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most convenient. A small amount of the solid is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be taken first and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to produce the IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.
Expected Mass Spectrometry Data:
-
Molecular Ion Peak (M⁺): The molecular weight of 2-(3-Chlorophenyl)benzonitrile (C₁₃H₈ClN) is approximately 213.66 g/mol . In the mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 213. An M+2 peak of about one-third the intensity of the M⁺ peak should also be observed due to the natural isotopic abundance of ³⁷Cl.
-
Key Fragmentation Patterns: Common fragmentation pathways for biaryl compounds involve the cleavage of the bond between the two aromatic rings. The loss of the chlorine atom or the cyano group are also plausible fragmentation patterns. For comparison, the mass spectrum of 3-chlorobenzonitrile shows a molecular ion at m/z 137 and a significant fragment at m/z 102, corresponding to the loss of the chlorine atom.[6]
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used. For structural confirmation, a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is advantageous for obtaining accurate mass measurements.
-
Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is typically infused directly or injected via a liquid chromatography system. For EI, the sample is often introduced via a direct insertion probe or a gas chromatograph.[7]
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Synthesis and Characterization Workflow
The synthesis of 2-(3-Chlorophenyl)benzonitrile would typically be achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between 2-bromobenzonitrile and (3-chlorophenyl)boronic acid.[8][9] The characterization steps outlined in this guide are crucial for confirming the successful synthesis and purity of the final product.
Caption: Workflow for the synthesis and spectroscopic characterization of 2-(3-Chlorophenyl)benzonitrile.
Conclusion
This technical guide provides a detailed predictive framework for the spectroscopic characterization of 2-(3-Chlorophenyl)benzonitrile using NMR, IR, and MS techniques. By understanding the expected spectral features and following the outlined experimental protocols, researchers can confidently verify the structure and purity of this and related biaryl nitrile compounds. The integration of these powerful analytical methods is fundamental to advancing research and development in medicinal chemistry and materials science.
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The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of Substituted Benzonitriles
Introduction: The Unassuming Power of a Cyano Group on a Benzene Ring
To the uninitiated, the benzonitrile moiety—a simple cyano group appended to a benzene ring—may appear unremarkable. However, to the medicinal chemist and the process scientist, this structural motif is a cornerstone of modern drug design and a testament to over a century of synthetic innovation. Its unique electronic properties, metabolic stability, and ability to act as a versatile synthetic handle have cemented its status as a privileged scaffold in pharmaceutical development. This guide provides an in-depth exploration of the discovery and rich history of substituted benzonitrile compounds, tracing their journey from a 19th-century chemical curiosity to a key component in blockbuster therapeutics. We will delve into the foundational synthetic methodologies that unlocked their potential, examining the causal drivers behind their evolution and providing field-proven insights for their practical application.
Part 1: The Genesis of a Core Moiety
The story of benzonitrile begins in 1844 with the German chemist Hermann Fehling. During his investigations into benzoic acid derivatives, he subjected ammonium benzoate to thermal dehydration and isolated a new compound.[1][2] Drawing an analogy to the known reaction of ammonium formate yielding formonitrile (hydrogen cyanide), Fehling correctly deduced the structure of this new substance and coined the name "benzonitrile," thereby christening an entire class of organic compounds.[1]
Fehling's initial synthesis was elegant in its simplicity but limited in scope and yield. For several decades, the exploration of benzonitriles was hampered by the lack of general and reliable synthetic methods. Early approaches often involved harsh conditions, such as the reaction of benzoyl chloride with potassium cyanide, first noted by Hugo Schiff in 1857, or the dry distillation of metal benzoates with thiocyanates.[3] These methods laid the groundwork but lacked the versatility needed for the synthesis of functionally diverse derivatives. The true potential of substituted benzonitriles would only be unlocked with the advent of more sophisticated and broadly applicable synthetic reactions.
Part 2: The Era of Named Reactions: Forging the Path to Complexity
The late 19th and early 20th centuries witnessed a series of discoveries that revolutionized aromatic chemistry and provided the tools necessary to synthesize a wide array of substituted benzonitriles. These "named reactions" remain fundamental to this day, and understanding their historical context and mechanistic underpinnings is crucial for any researcher in the field.
The Sandmeyer Reaction (1884): From Diazonium Salts to Nitriles
The journey into the versatile synthesis of substituted benzonitriles arguably began with a serendipitous discovery by the Swiss chemist Traugott Sandmeyer. In 1884, while attempting to synthesize phenylacetylene from benzenediazonium chloride and copper(I) acetylide, he unexpectedly isolated chlorobenzene as the main product.[4][5] This led to the development of the Sandmeyer reaction, a cornerstone of aromatic chemistry that allows for the conversion of an aryl amine to an aryl halide or, pertinently for this guide, an aryl nitrile, via its diazonium salt in the presence of a copper(I) salt.[4][5][6]
The ability to introduce a cyano group onto an aromatic ring by diazotizing a primary amine was a significant breakthrough. It allowed for the synthesis of benzonitriles from a readily available and diverse pool of aniline precursors.
Experimental Rationale and Protocol:
The causality behind the Sandmeyer reaction lies in the unique reactivity of diazonium salts. The diazonium group is an excellent leaving group (as dinitrogen gas), and the copper(I) catalyst facilitates a single-electron transfer (SET) mechanism, generating an aryl radical that can then react with the cyanide anion.[5][7]
Generalized Protocol for Sandmeyer Cyanation:
-
Diazotization: Aniline (or a substituted aniline) is dissolved in an aqueous acidic solution (e.g., HCl, H₂SO₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature to form the corresponding aryl diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
-
Cyanation: In a separate flask, a solution of copper(I) cyanide (CuCN) is prepared. The freshly prepared, cold diazonium salt solution is then slowly added to the CuCN solution.
-
Reaction and Work-up: The reaction mixture is typically warmed to facilitate the decomposition of the diazonium salt and the formation of the benzonitrile. The evolution of nitrogen gas is a key indicator of reaction progress. Upon completion, the product is usually isolated by extraction into an organic solvent, followed by purification via distillation or chromatography.
The Rosenmund–von Braun Reaction (1914): Direct Cyanation of Aryl Halides
While the Sandmeyer reaction provided an indirect route from anilines, the direct conversion of aryl halides to benzonitriles remained a significant challenge. This was addressed by Karl Wilhelm Rosenmund and his student Erich Struck in 1914, and later improved upon by Julius von Braun.[8] They discovered that an aryl halide could react with cuprous cyanide at high temperatures to yield the corresponding aryl nitrile.[8][9]
This reaction was a major advancement, as aryl halides are often more readily available or synthetically accessible than the corresponding anilines. However, the classical Rosenmund-von Braun reaction was notorious for requiring harsh conditions (temperatures often exceeding 200 °C) and high-boiling polar solvents, which limited its applicability to robust substrates.[10][11]
Causality and Modern Refinements:
The mechanism is believed to involve an oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate, followed by reductive elimination to yield the benzonitrile.[10] The high temperatures were necessary to overcome the activation energy of this process.
Field-proven insights have led to significant improvements. The use of ligands, such as L-proline, has been shown to promote the reaction at much lower temperatures (80-120 °C), likely by stabilizing the copper intermediates and facilitating the oxidative addition step.[11] This modification has greatly expanded the synthetic utility of the Rosenmund-von Braun reaction.
Generalized Protocol for L-Proline-Promoted Rosenmund–von Braun Reaction:
-
Reaction Setup: An aryl bromide or iodide, copper(I) cyanide, L-proline, and a base (e.g., K₂CO₃) are combined in a polar aprotic solvent such as DMF or DMSO.
-
Heating: The mixture is heated to 80-120 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.
The Houben-Hoesch Reaction (1915): Acylation with Nitriles
Discovered by Kurt Hoesch in 1915 and further developed by Josef Houben, this reaction provides a method for the synthesis of aryl ketones from electron-rich arenes (like phenols and their ethers) and nitriles, in the presence of a Lewis acid and HCl.[12][13][14] While not a direct synthesis of simple benzonitriles, it is a crucial method for preparing acyl benzonitriles, which are important intermediates in drug synthesis.
The reaction is a variant of the Friedel-Crafts acylation, where the electrophile is generated from the nitrile.[13][15] The necessity for electron-rich aromatic substrates is a key feature of this reaction, as it proceeds via an electrophilic aromatic substitution mechanism.[15]
Part 3: The Role of Substituted Benzonitriles in Modern Drug Discovery
The synthetic methodologies developed in the late 19th and early 20th centuries laid the foundation for the explosion of interest in substituted benzonitriles in the latter half of the 20th century and into the 21st, particularly in the field of medicinal chemistry. The nitrile group's ability to act as a hydrogen bond acceptor, its metabolic stability, and its role as a bioisostere for other functional groups have made it a prized component in the design of targeted therapies.
| Drug | Therapeutic Area | Target | Role of Benzonitrile Moiety |
| Letrozole | Oncology (Breast Cancer) | Aromatase | Binds to the heme iron of the cytochrome P450 unit of aromatase, inhibiting its function.[16] |
| Ibrutinib | Oncology (B-cell malignancies) | Bruton's Tyrosine Kinase (BTK) | Part of the core scaffold that orients the molecule in the BTK active site for covalent bond formation. |
| Vericiguat | Cardiology (Heart Failure) | Soluble Guanylate Cyclase (sGC) | Key component of the heterocyclic core that stimulates sGC. |
Case Study 1: Letrozole - A Potent Aromatase Inhibitor
Letrozole (Femara®) is a third-generation non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer in postmenopausal women.[16][17] The discovery of letrozole was the result of a concerted structure-activity relationship (SAR) study aimed at creating a highly potent and selective inhibitor of aromatase, the enzyme responsible for the final step in estrogen biosynthesis.[16]
The key structural feature of letrozole is the bis-benzonitrile moiety connected by a methylene bridge to a triazole ring. The triazole nitrogen coordinates to the heme iron of the aromatase enzyme, while the two cyanobenzyl groups are thought to mimic the steroid backbone of the natural substrate, androstenedione, thereby ensuring high binding affinity and selectivity.[16]
Case Study 2: Ibrutinib - A Covalent BTK Inhibitor
Ibrutinib (Imbruvica®) is a first-in-class, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK) that has transformed the treatment of several B-cell malignancies.[18] BTK is a critical component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of malignant B-cells.
The synthesis of ibrutinib is a multi-step process that often involves the construction of a substituted pyrazolopyrimidine core. While the benzonitrile group is not directly involved in the covalent interaction with the BTK active site (which is achieved via a Michael addition of a cysteine residue to an acrylamide moiety), it is a key part of the 4-phenoxybenzonitrile fragment that occupies a hydrophobic pocket in the enzyme's active site, contributing significantly to the overall binding affinity and selectivity of the drug. The development of second-generation BTK inhibitors has focused on improving selectivity to reduce off-target effects, but the core principles of targeting the BTK active site remain.[18][19]
Case Study 3: Vericiguat - A Stimulator of Soluble Guanylate Cyclase
Vericiguat (Verquvo®) is a novel therapeutic agent for heart failure. It acts as a stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[20][21] By stimulating sGC, vericiguat increases the levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and other beneficial cardiovascular effects.[20][22]
The discovery of vericiguat was the result of an optimization program aimed at improving the pharmacokinetic profile of earlier sGC stimulators.[20][22] The complex heterocyclic structure of vericiguat, which includes a fluorinated benzonitrile derivative, was carefully designed to achieve once-daily oral dosing and a favorable metabolic profile.[20][23] The synthesis of vericiguat involves the careful construction of its pyrazolopyridine core, to which the substituted benzonitrile moiety is attached.[21]
Conclusion: A Future Built on a Historic Scaffold
From its humble beginnings in Fehling's laboratory to its central role in modern pharmaceuticals, the journey of the substituted benzonitrile is a compelling narrative of scientific discovery and innovation. The development of foundational synthetic methods like the Sandmeyer, Rosenmund-von Braun, and Houben-Hoesch reactions transformed this simple chemical entity into a versatile tool for chemists. Today, the benzonitrile scaffold continues to be a workhorse in drug discovery, enabling the creation of highly targeted and effective therapies for a wide range of diseases. As our understanding of biology deepens and our synthetic capabilities expand, the enduring legacy of the substituted benzonitrile is certain to continue, proving that even the simplest of chemical structures can have a profound and lasting impact on science and medicine.
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The Chlorophenyl Moiety: A Privileged Scaffold for Diverse Therapeutic Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist Name/Title]
Abstract
The chlorophenyl group, a simple yet impactful structural motif, is a cornerstone in modern medicinal chemistry. Its presence within a molecule can significantly influence pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity, metabolic stability, and cell permeability. This technical guide provides a comprehensive exploration of the diverse therapeutic targets modulated by chlorophenyl-containing compounds. We will delve into the molecular mechanisms of action, downstream signaling pathways, and the key experimental workflows used to identify and validate these targets. This document is intended to serve as a detailed resource for researchers actively engaged in drug discovery and development, offering both foundational knowledge and practical, field-proven insights.
Introduction: The Strategic Role of the Chlorophenyl Group in Drug Design
The incorporation of a chlorophenyl moiety into a drug candidate is a deliberate and strategic decision in medicinal chemistry. The chlorine atom, being an electron-withdrawing group, can alter the electronic distribution of the aromatic ring, thereby influencing pKa and hydrogen bonding capabilities. Its lipophilic nature can enhance membrane permeability and binding to hydrophobic pockets within target proteins. Furthermore, the chlorine atom can block sites of metabolism, increasing the compound's half-life. This combination of electronic and steric effects makes the chlorophenyl group a "privileged" scaffold, appearing in a wide array of approved drugs with diverse therapeutic applications. This guide will explore the major classes of protein targets for these compounds, providing specific examples and the experimental rationale for their investigation.
G-Protein Coupled Receptors (GPCRs): A Major Hub for Chlorophenyl Drug Action
GPCRs represent one of the largest and most successfully drugged protein families. Chlorophenyl-containing compounds have been particularly effective in modulating GPCR activity, acting as antagonists, inverse agonists, or allosteric modulators.
The P2Y12 Receptor: A Key Target in Antiplatelet Therapy
The P2Y12 receptor, a Gi-coupled GPCR found on the surface of platelets, is a critical mediator of platelet activation and aggregation.[1] Its activation by adenosine diphosphate (ADP) leads to a signaling cascade that culminates in thrombus formation.[2][3]
Mechanism of Action of Clopidogrel:
Clopidogrel is a prodrug that requires hepatic metabolism by cytochrome P450 enzymes to its active thiol metabolite.[4][5] This active metabolite irreversibly binds to the P2Y12 receptor, preventing ADP from binding and initiating the downstream signaling cascade.[5][6] The inhibition of the P2Y12 receptor leads to a decrease in intracellular cyclic AMP (cAMP) levels and the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP).[7] This ultimately results in the inhibition of glycoprotein IIb/IIIa receptor activation, a key step in platelet aggregation.[7]
Signaling Pathway of the P2Y12 Receptor:
The binding of ADP to the P2Y12 receptor activates the associated Gi protein, leading to the dissociation of the Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, reducing cAMP production.[1][7] The Gβγ subunit activates phosphoinositide 3-kinase (PI3K), which in turn activates downstream effectors like Akt, leading to granule secretion and further platelet activation.[7]
Diagram: P2Y12 Receptor Signaling Pathway
Caption: P2Y12 receptor signaling and inhibition by clopidogrel.
Transporters: Modulating Neurotransmitter Levels
Neurotransmitter transporters are crucial for regulating synaptic signaling by clearing neurotransmitters from the synaptic cleft. Chlorophenyl-containing compounds are prominent in targeting these transporters, particularly in the context of psychiatric medications.
The Serotonin Transporter (SERT): The Target of Sertraline
The serotonin transporter (SERT), also known as SLC6A4, is an integral membrane protein responsible for the reuptake of serotonin from the synaptic cleft into presynaptic neurons.[8][9] This process terminates serotonergic signaling and is a key regulatory point in mood and emotional processing.[10]
Mechanism of Action of Sertraline:
Sertraline, a selective serotonin reuptake inhibitor (SSRI), functions by binding to SERT and blocking the reuptake of serotonin.[11][12] This leads to an increased concentration of serotonin in the synaptic cleft, enhancing its availability to bind to postsynaptic receptors.[12][13] The reuptake process is dependent on the co-transport of sodium (Na+) and chloride (Cl-) ions down their electrochemical gradients.[14] Sertraline's binding to SERT is highly selective, with minimal affinity for other neurotransmitter transporters or receptors.[11]
The SERT Transport Cycle:
The transport of serotonin by SERT is a complex process involving conformational changes of the transporter. The cycle begins with the binding of a Na+ ion, followed by serotonin, and then a Cl- ion to the outward-facing conformation of SERT.[14] This binding induces a conformational change, causing the transporter to reorient to an inward-facing state, releasing serotonin and the ions into the presynaptic neuron. The binding of an intracellular potassium (K+) ion facilitates the return of the transporter to its outward-facing conformation, ready for another transport cycle.[14]
Diagram: SERT Mechanism and Inhibition by Sertraline
Caption: The serotonin transporter (SERT) cycle and its inhibition by sertraline.
Enzymes: Inhibiting Key Metabolic and Biosynthetic Pathways
Enzymes are another major class of therapeutic targets for chlorophenyl-containing compounds. These drugs often act as inhibitors, blocking the catalytic activity of enzymes involved in various physiological and pathological processes.
Fungal Cytochrome P450 14α-demethylase (CYP51): A Target for Antifungal Agents
Fungal CYP51, also known as lanosterol 14α-demethylase, is a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[15][16] Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death.[15][17]
Mechanism of Action of Bifonazole and Ketoconazole:
Bifonazole and ketoconazole are imidazole antifungal agents that contain a chlorophenyl moiety. They act by inhibiting fungal CYP51.[18][19][] The nitrogen atom in the imidazole ring of these drugs coordinates with the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol.[] This blocks the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and disruption of the fungal cell membrane.[17][21] Bifonazole is noted to have a dual mode of action, also inhibiting HMG-CoA, which further contributes to its fungicidal properties.[18]
Data Summary: Representative Chlorophenyl-Containing Compounds and Their Targets
| Compound | Therapeutic Class | Primary Target | Mechanism of Action | Key Pharmacokinetic Parameters |
| Clopidogrel | Antiplatelet | P2Y12 Receptor | Irreversible antagonist | Bioavailability: ~50% (prodrug); extensively metabolized by CYP enzymes.[22] |
| Sertraline | Antidepressant (SSRI) | Serotonin Transporter (SERT) | Selective reuptake inhibitor | Protein Binding: 98.5%; Half-life: ~26 hours.[23] |
| Bifonazole | Antifungal | Fungal CYP51A1 | Enzyme inhibitor | Well absorbed into infected skin layers; Half-life: Biphasic (8 and 50 hours).[24] |
| Ketoconazole | Antifungal | Fungal CYP51A1 | Enzyme inhibitor | Inhibits enzymes involved in steroidogenesis.[21] |
Experimental Workflows for Target Identification and Validation
The identification and validation of drug targets are fundamental to the drug discovery process. The following sections outline key experimental protocols.
Target Identification: Affinity Chromatography-Mass Spectrometry
Affinity chromatography coupled with mass spectrometry (AP-MS) is a powerful technique for identifying the protein targets of small molecules.[25][26]
Protocol: Photo-Affinity Pulldown
-
Probe Synthesis: Synthesize a photo-affinity probe by chemically linking the chlorophenyl-containing compound of interest to a photoreactive group (e.g., diazirine) and an affinity tag (e.g., biotin).[27]
-
Lysate Preparation: Prepare a protein lysate from cells or tissues of interest.
-
Incubation and Crosslinking: Incubate the lysate with the photo-affinity probe. Upon exposure to UV light, the photoreactive group will form a covalent bond with the target protein.[27]
-
Affinity Purification: Use streptavidin-coated beads to capture the biotin-tagged probe-protein complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins.
-
SDS-PAGE and In-Gel Digestion: Separate the eluted proteins by SDS-PAGE. Excise the protein bands and perform in-gel digestion with trypsin.[25]
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[25]
Diagram: Affinity Chromatography-Mass Spectrometry Workflow
Caption: Workflow for target identification using affinity chromatography-mass spectrometry.
Target Validation: CRISPR-Cas9 Screening
CRISPR-Cas9 technology provides a robust method for validating drug targets by creating specific gene knockouts.[][29]
Protocol: Pooled CRISPR-Cas9 Knockout Screen
-
Library Design and Preparation: Design a pooled single-guide RNA (sgRNA) library targeting genes of interest. Package the library into a lentiviral vector.
-
Cell Transduction: Transduce a population of Cas9-expressing cells with the lentiviral sgRNA library at a low multiplicity of infection to ensure most cells receive a single sgRNA.
-
Selection: Select for transduced cells using an appropriate antibiotic resistance marker.
-
Treatment: Treat one population of cells with the chlorophenyl-containing drug and another with a vehicle control.
-
Cell Proliferation Assay: Allow the cells to proliferate for a set period.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from both cell populations and amplify the sgRNA sequences. Perform high-throughput sequencing to determine the relative abundance of each sgRNA.
-
Data Analysis: Identify sgRNAs that are depleted or enriched in the drug-treated population compared to the control. Depletion of an sgRNA targeting a specific gene suggests that the knockout of this gene confers sensitivity to the drug, indicating it may be the drug's target.
Target Engagement and Affinity: Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[30]
Protocol: Saturation Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Incubation: Incubate the membranes with increasing concentrations of a radiolabeled ligand.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Quantify the amount of radioactivity on the filters.
-
Data Analysis: Plot the specific binding against the radioligand concentration. Use non-linear regression to fit the data to a one-site binding model to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[31][32]
Protocol: Competition Binding Assay
-
Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled chlorophenyl-containing compound.
-
Separation and Quantification: As in the saturation binding assay.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled compound. Determine the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[32]
Conclusion and Future Perspectives
The chlorophenyl moiety continues to be a highly valuable scaffold in drug discovery, enabling the development of compounds that effectively modulate a wide range of therapeutic targets. The examples discussed in this guide, from GPCRs and transporters to enzymes, highlight the chemical versatility and therapeutic impact of this structural feature. As our understanding of disease biology deepens and new targets emerge, we can anticipate that the chlorophenyl group will remain a key component in the medicinal chemist's toolkit. The continued application of advanced experimental techniques, such as those outlined here, will be crucial in elucidating the mechanisms of action of novel chlorophenyl-containing compounds and accelerating their translation into next-generation therapeutics.
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Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (n.d.). PMC. Retrieved from [Link]
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The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. (2019, April 24). Frontiers in Microbiology. Retrieved from [Link]
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Methodological & Application
The Strategic Utility of 2-(3-Chlorophenyl)benzonitrile in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary organic synthesis, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-(3-Chlorophenyl)benzonitrile emerges as a pivotal intermediate, particularly in the realms of medicinal chemistry and materials science. Its biaryl structure, featuring a reactive nitrile group and a strategically positioned chlorine atom, offers a versatile platform for a variety of synthetic transformations. This guide provides an in-depth exploration of the synthesis and application of 2-(3-Chlorophenyl)benzonitrile, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The Significance of the 2-(Aryl)benzonitrile Scaffold
The 2-(aryl)benzonitrile motif is a common structural feature in a range of biologically active molecules. The nitrile group is a valuable functional handle that can be readily transformed into other key moieties such as primary amines, carboxylic acids, or amides, opening up a plethora of possibilities for molecular diversification.[1] Furthermore, the biaryl core is a privileged scaffold in drug discovery, known to facilitate crucial interactions with biological targets. The presence of a chlorine atom on the phenyl ring can further enhance the pharmacological profile of a molecule by modulating its lipophilicity, metabolic stability, and binding interactions.
Synthesis of 2-(3-Chlorophenyl)benzonitrile via Suzuki-Miyaura Coupling
The most efficient and widely adopted method for the synthesis of 2-(aryl)benzonitriles is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3][4][5] This powerful carbon-carbon bond-forming reaction offers high yields, excellent functional group tolerance, and generally mild reaction conditions. The synthesis of 2-(3-Chlorophenyl)benzonitrile is effectively achieved by coupling 2-bromobenzonitrile with (3-chlorophenyl)boronic acid.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction commences with the oxidative addition of the aryl halide (2-bromobenzonitrile) to a Pd(0) complex. This is followed by transmetalation, where the organic group from the activated boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the desired biaryl product and regenerates the Pd(0) catalyst.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous 2-(aryl)benzonitriles.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Bromobenzonitrile | 182.02 | 1.0 | 1.0 |
| (3-Chlorophenyl)boronic acid | 156.37 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| K₂CO₃ | 138.21 | 2.0 | 2.0 |
| Toluene | - | 8 mL | - |
| Water | - | 2 mL | - |
| Ethyl acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ | - | As needed | - |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-bromobenzonitrile (1.0 mmol, 1.0 equiv.), (3-chlorophenyl)boronic acid (1.2 mmol, 1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add a 4:1 mixture of toluene and water (10 mL).
-
Reaction: Stir the mixture vigorously and heat to 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water (10 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 10 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(3-Chlorophenyl)benzonitrile.
Applications in the Synthesis of Bioactive Molecules
While specific examples detailing the direct use of 2-(3-Chlorophenyl)benzonitrile are not extensively documented in readily available literature, its structural motifs are present in a variety of pharmacologically active compounds. The following section outlines potential synthetic applications based on the known reactivity of the benzonitrile core and the utility of related chlorophenyl-containing molecules.
Precursor to Novel Antidepressant Agents
The 3-chlorophenylpiperazine moiety is a key pharmacophore in a number of antidepressant drugs, including Trazodone.[6][7] 2-(3-Chlorophenyl)benzonitrile can serve as a valuable precursor to analogues of such compounds. The nitrile group can be reduced to a primary amine, which can then be further elaborated to introduce the piperazine ring and other necessary functionalities.
Caption: Synthetic pathway to Trazodone analogues.
Building Block for Kinase Inhibitors
The 2-(aryl)benzonitrile scaffold is a key component in the design of various kinase inhibitors, which are a major class of anticancer drugs.[2] For instance, derivatives of 2-(3-fluorophenyl)benzonitrile have been explored as inhibitors of Aurora kinases.[2] The chlorine atom in 2-(3-Chlorophenyl)benzonitrile can occupy similar positions as fluorine and engage in halogen bonding or other interactions within the kinase active site, making it a valuable building block for the synthesis of novel kinase inhibitors.
Conclusion
2-(3-Chlorophenyl)benzonitrile is a strategically important synthetic intermediate with significant potential in organic synthesis, particularly in the development of new therapeutic agents. Its efficient synthesis via the Suzuki-Miyaura coupling, combined with the versatile reactivity of the nitrile group, makes it a valuable tool for medicinal chemists and researchers. The protocols and applications outlined in this guide are intended to provide a solid foundation for the utilization of this compound in the design and synthesis of novel and complex molecules.
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Myers, A. G. The Suzuki Reaction. Harvard University. Retrieved from [Link]
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Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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- Wójcikowski, M., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7301.
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National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. Retrieved from [Link]
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Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Retrieved from [Link]
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ResearchGate. (2024). Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium. Retrieved from [Link]
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National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]
-
Scribd. (n.d.). Chemical Building Blocks Catalog. Retrieved from [Link]
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ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives. Retrieved from [Link]
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Application Notes and Protocols for 2-(3-Chlorophenyl)benzonitrile in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-(3-Chlorophenyl)benzonitrile. This biaryl nitrile scaffold serves as a pivotal intermediate in the synthesis of advanced therapeutic agents, most notably in the domain of oncology. We will explore the causality behind its utility, focusing on its role as a key building block for potent kinase inhibitors. This guide furnishes field-proven insights, step-by-step synthetic protocols, and mechanistic diagrams to facilitate its effective use in drug discovery programs.
Introduction: The Strategic Value of the 2-(3-Chlorophenyl)benzonitrile Scaffold
In the landscape of modern drug discovery, the assembly of complex molecular architectures from versatile, well-characterized building blocks is a cornerstone of efficient lead generation and optimization. 2-(3-Chlorophenyl)benzonitrile has emerged as a scaffold of significant interest due to the unique combination of its structural and electronic properties.
The biaryl arrangement provides a rigid, three-dimensional framework that can effectively probe the binding pockets of biological targets. The nitrile group, a common pharmacophore, is a metabolically stable hydrogen bond acceptor that can mimic the carbonyl group of endogenous ligands.[1][2] Furthermore, the chlorine atom on the meta-position of the distal phenyl ring offers a critical handle for modulating the molecule's physicochemical properties, including:
-
Lipophilicity: Influencing cell permeability and oral bioavailability.
-
Binding Interactions: Engaging in halogen bonding or other non-covalent interactions within a protein's active site.
-
Metabolic Stability: Blocking potential sites of oxidative metabolism.
While its direct applications are specialized, its structural analog, 2-(3-Fluorophenyl)benzonitrile, is a well-documented precursor for a class of highly potent anti-cancer agents, specifically Aurora kinase inhibitors.[3] The principle of bioisosteric replacement suggests that the chloro- and fluoro-analogs can exhibit similar, albeit modulated, biological activities and binding modes. This guide will leverage this strong analogy to detail the primary application of 2-(3-Chlorophenyl)benzonitrile in the synthesis of kinase inhibitors.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 1338095-85-4 | [4] |
| Molecular Formula | C₁₃H₈ClN | [4] |
| Molecular Weight | 213.66 g/mol | [4] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate) | General Knowledge |
Core Application: A Key Intermediate for Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that are essential regulators of cell division (mitosis).[3] Their overexpression is a hallmark of many human cancers, making them prime targets for therapeutic intervention.[3][5] The 2-(phenyl)benzonitrile scaffold is a validated core for developing potent and selective Aurora kinase inhibitors, which are incorporated into larger heterocyclic systems like pyrimidines and quinazolines to complete the pharmacophore.[3]
Mechanistic Rationale and Causality
The efficacy of this scaffold stems from its ability to be elaborated into molecules that function as Type I ATP-competitive inhibitors. The core structure orients the key functional groups in a precise geometry to interact with the ATP-binding pocket of the kinase.
-
The Benzonitrile Moiety: The nitrogen atom of the nitrile group often forms a crucial hydrogen bond with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction is fundamental for anchoring the inhibitor in the active site.
-
The Biaryl Core: This rigid structure positions the appended heterocyclic system and the 3-chlorophenyl group to make further favorable contacts.
-
The 3-Chlorophenyl Group: This group typically extends into a hydrophobic pocket, where the chlorine atom can enhance binding affinity through van der Waals or halogen bonding interactions. Its position is critical for achieving high potency and selectivity.
The overall workflow for leveraging this intermediate is a two-stage process: initial synthesis of the core scaffold, followed by its elaboration into the final, biologically active compound.
Caption: General Synthetic Workflow.
Experimental Protocols
The following protocols are provided as a robust starting point for the synthesis and application of 2-(3-Chlorophenyl)benzonitrile. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Synthesis of 2-(3-Chlorophenyl)benzonitrile via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of 2-bromobenzonitrile with (3-chlorophenyl)boronic acid. This method is highly reliable for the formation of the requisite C-C bond.[3]
Materials and Reagents:
-
2-Bromobenzonitrile
-
(3-Chlorophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-bromobenzonitrile (1.0 eq.), (3-chlorophenyl)boronic acid (1.2 eq.), potassium carbonate (2.5 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent mixture of Toluene:Ethanol:Water (e.g., 4:1:1 ratio, volume appropriate for reaction scale).
-
Reaction: Heat the mixture to reflux (typically 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (2-bromobenzonitrile) is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-(3-Chlorophenyl)benzonitrile as a solid.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product will show characteristic aromatic signals and a molecular ion peak corresponding to its mass.
Protocol 2: Synthesis of a Representative Pyrimidine-Based Kinase Inhibitor
This protocol illustrates how 2-(3-Chlorophenyl)benzonitrile can be elaborated into a 2,4-disubstituted pyrimidine core, a common scaffold for Aurora kinase inhibitors. This involves a sequential nucleophilic aromatic substitution (SNAr) strategy.
Materials and Reagents:
-
2-(3-Chlorophenyl)benzonitrile
-
2,4-Dichloropyrimidine
-
A suitable amine side chain (e.g., 1-Boc-piperazin-2-amine)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Butanol or 2-Propanol
-
Trifluoroacetic acid (TFA) for deprotection (if applicable)
-
Dichloromethane (DCM)
Procedure:
-
First SNAr Reaction:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq.) in n-butanol, add 2-(3-Chlorophenyl)benzonitrile (1.1 eq.) and DIPEA (2.0 eq.).
-
Heat the mixture to reflux (approx. 110-120 °C) and stir for 12-24 hours. The C4 position of the pyrimidine is generally more reactive.
-
Monitor the formation of the monosubstituted intermediate by LC-MS.
-
Upon completion, cool the reaction and concentrate under reduced pressure. Purify the intermediate via column chromatography.
-
-
Second SNAr Reaction:
-
To a solution of the purified intermediate (1.0 eq.) in 2-propanol, add the desired amine side chain (e.g., 1-Boc-piperazin-2-amine, 1.2 eq.) and DIPEA (2.5 eq.).
-
Heat the mixture to reflux (approx. 80-90 °C) and stir until the reaction is complete as monitored by LC-MS (typically 12-24 hours).
-
Cool the reaction, concentrate, and purify the crude product by column chromatography to yield the protected final compound.
-
-
Deprotection (if necessary):
-
If a Boc-protected amine was used, dissolve the purified product in dichloromethane.
-
Add trifluoroacetic acid (TFA, ~10-20% v/v) and stir at room temperature for 1-2 hours.
-
Concentrate the mixture under reduced pressure. The final product can be purified by preparative HPLC or by salt formation and crystallization.
-
Self-Validation: Each step should be monitored for completion. The structure and purity of the final inhibitor should be rigorously confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.
Visualization of Mechanism and Pathway
The synthesized inhibitors target the ATP-binding site of kinases. The following diagram illustrates the conceptual binding mode of a generic inhibitor derived from the 2-(3-Chlorophenyl)benzonitrile scaffold within the Aurora A kinase active site.
Caption: Conceptual Kinase Inhibition.
Conclusion
2-(3-Chlorophenyl)benzonitrile is a high-value intermediate for medicinal chemistry, providing a direct and efficient route to potent kinase inhibitors. Its structural features, including a rigid biaryl core, a hydrogen-bonding nitrile, and a strategically placed chlorine atom, make it an ideal starting point for targeting the ATP-binding site of enzymes like Aurora kinases. The protocols and rationale presented in this guide offer researchers a comprehensive framework for synthesizing and utilizing this scaffold to accelerate the discovery of novel therapeutics for cancer and other proliferative diseases.
References
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Ono, M., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. [Link]
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Lawrence, H. R., et al. (2012). Development of o-chlorophenyl substituted pyrimidines as exceptionally potent aurora kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7796-7809. [Link]
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Lin, Y. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(15), 11457-11477. [Link]
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Prajapati, M., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Future Journal of Pharmaceutical Sciences, 8(1), 5. [Link]
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Bebbington, D., et al. (2009). Discovery of a potent, selective, and orally bioavailable pyridinyl-pyrimidine phthalazine aurora kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(13), 3586-3592. [Link]
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Fleming, P. E., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(21), 6617. [Link]
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Frączek, T., et al. (2018). Diaryl ethers with carboxymethoxyphenacyl motif as potent HIV-1 reverse transcriptase inhibitors with improved solubility. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 9-16. [Link]
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Application Notes & Protocols: 2-(3-Chlorophenyl)benzonitrile as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the 2-Arylbenzonitrile Scaffold
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most intensely pursued target classes in modern drug discovery.[3][4][5][6] Small molecule kinase inhibitors have revolutionized targeted therapy, offering improved efficacy and reduced off-target effects compared to traditional chemotherapies.[4]
Within the medicinal chemist's toolkit, certain molecular frameworks, often termed "privileged scaffolds," demonstrate the ability to bind to multiple biological targets with high affinity. The 2-arylbenzonitrile structure has emerged as one such scaffold, providing a rigid, yet adaptable, foundation for building potent and selective kinase inhibitors.[7] This guide focuses on a key exemplar of this class, 2-(3-chlorophenyl)benzonitrile , a readily accessible precursor for the development of inhibitors targeting a range of therapeutically relevant kinases. Its biphenyl structure is adept at occupying the ATP-binding pocket of kinases, while the nitrile and chloro-substituents offer vectors for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.[8][9]
This document provides a comprehensive overview of the medicinal chemistry rationale, detailed synthetic protocols for utilizing 2-(3-chlorophenyl)benzonitrile, and robust methodologies for the biological evaluation of the resulting kinase inhibitors.
Part 1: Medicinal Chemistry & Synthetic Strategy
Rationale: The Biphenyl Core in Kinase Inhibition
The effectiveness of the 2-(3-chlorophenyl)benzonitrile scaffold stems from its bi-aryl structure. This framework can effectively mimic the purine ring of ATP, allowing it to anchor within the highly conserved hinge region of the kinase ATP-binding site.[10] The two phenyl rings can be functionalized to create interactions with adjacent hydrophobic pockets and the solvent-exposed region, which is crucial for achieving inhibitor selectivity among the more than 500 kinases in the human kinome.[11][12] The strategic placement of the chloro group on the second phenyl ring can enhance binding affinity through favorable interactions and influence the overall conformation of the molecule.
Core Synthesis: Suzuki-Miyaura Cross-Coupling
The most direct and widely used method for synthesizing the 2-(3-chlorophenyl)benzonitrile core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][13] This powerful carbon-carbon bond-forming reaction joins an aryl halide with an organoboron compound, offering high yields and excellent functional group tolerance.[14][15][16]
Caption: Synthetic workflow for 2-(3-chlorophenyl)benzonitrile via Suzuki coupling.
Protocol 1: Synthesis of 2-(3-Chlorophenyl)benzonitrile
This protocol describes the synthesis from 2-bromobenzonitrile and (3-chlorophenyl)boronic acid.
Materials:
-
2-Bromobenzonitrile
-
(3-Chlorophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Ethanol
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, nitrogen/argon inlet
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-bromobenzonitrile (1.0 eq), (3-chlorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is critical as the palladium catalyst is sensitive to oxygen.
-
Solvent Addition: Add anhydrous toluene (e.g., 30 mL for a 10 mmol scale) and ethanol (e.g., 10 mL) via syringe. Stir the mixture to form a suspension.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq). The choice of a pre-catalyst and ligand can be optimized for different substrates.[17]
-
Reaction: Heat the reaction mixture to 85-90 °C under a nitrogen atmosphere and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Add deionized water (30 mL) and ethyl acetate (30 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to afford the pure 2-(3-chlorophenyl)benzonitrile as a solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Biological Evaluation of Derived Inhibitors
Once a library of compounds is synthesized from the 2-(3-chlorophenyl)benzonitrile precursor, a systematic biological evaluation is required to determine their potency, selectivity, and cellular activity.
In Vitro Kinase Activity Assays
The first step is to measure the direct inhibitory effect of a compound on the purified kinase enzyme. The goal is to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of inhibitor required to reduce the kinase activity by 50%.[18] Luminescence-based assays that quantify ATP consumption are widely used due to their high sensitivity and throughput.[18][19]
Caption: A kinase inhibitor blocks a signaling cascade at the receptor level.
Conclusion and Future Directions
2-(3-Chlorophenyl)benzonitrile is a highly valuable and versatile precursor in the field of kinase inhibitor discovery. Its straightforward synthesis via robust methods like the Suzuki-Miyaura coupling allows for the rapid generation of a core scaffold that can be systematically decorated to probe the structure-activity relationships of a given kinase target. The protocols outlined in this guide provide a foundational workflow, from chemical synthesis to in vitro and cell-based biological evaluation, enabling researchers to identify and characterize novel kinase inhibitors. Subsequent steps in a drug discovery program would involve optimizing lead compounds for improved selectivity, metabolic stability, and in vivo efficacy in relevant disease models.
References
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- AAT Bioquest. (2023, May 24). What are the common methods available to detect kinase activities?
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- Adriaenssens, E. (2023, September 23). In vitro kinase assay. protocols.io.
- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- ResearchGate. (2015, August 10). Small-molecule kinase inhibitors: An analysis of FDA-approved drugs.
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
- (2019, December 17). Properties of FDA-approved small molecule protein kinase inhibitors.
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
- ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- PubMed Central - NIH. (n.d.). Evolution of Small Molecule Kinase Drugs.
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- (2022, May 23). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors.
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- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- ResearchGate. (n.d.). Compounds based on the biphenyl scaffold, originally identified by a conventional approach of screening compounds in an assay for prevention of the PD-1, PD-L1 interaction.
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- NIH. (2017, September 19). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles.
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- (2022, May 2). Structure–activity relationship and in silico development of c-Met kinase inhibitors.
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Application Note: A Comprehensive Guide to the Palladium-Catalyzed Cyanation of Aryl Halides for the Synthesis of Benzonitriles
Introduction: The Strategic Importance of Benzonitriles
Benzonitriles are a cornerstone of modern chemical synthesis, serving as pivotal intermediates and key structural motifs in a vast array of functional molecules. Their presence is prominent in pharmaceuticals, such as the antineoplastic agent Letrozole and the antidepressant Citalopram, as well as in agrochemicals, dyes, and advanced materials[1][2]. The nitrile group's versatile reactivity allows for its conversion into other critical functional groups, including amines, carboxylic acids, and aldehydes[1].
Historically, the synthesis of benzonitriles relied on classical methods like the Sandmeyer or Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric amounts of toxic copper cyanide reagents[2]. The advent of palladium-catalyzed cross-coupling reactions has revolutionized this field, offering a milder, more efficient, and highly functional-group-tolerant alternative[2][3]. This guide provides an in-depth exploration of the palladium-catalyzed cyanation of aryl halides, a robust method for forging carbon-cyanide bonds. We will delve into the reaction's mechanistic underpinnings, provide detailed, field-proven protocols, and offer expert insights into optimization and troubleshooting.
The Catalytic Cycle: A Mechanistic Deep Dive
The palladium-catalyzed cyanation of aryl halides proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) oxidation states[4]. While distinct from the Suzuki-Miyaura coupling in its specific coupling partners (cyanide salt vs. organoboron), it shares the fundamental mechanistic steps of oxidative addition and reductive elimination that define this class of powerful reactions.
The catalytic cycle can be broken down into three primary steps:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst complexing with an aryl halide (Ar-X). This is often the rate-limiting step, particularly for less reactive aryl chlorides[5][6]. The palladium atom inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate. Bulky, electron-rich phosphine ligands are crucial here, as they increase electron density on the palladium center, facilitating this insertion[5][7].
-
Transmetalation (Halide/Cyanide Exchange): The halide on the Pd(II) complex is exchanged for a cyanide group from the cyanide source (e.g., K₄[Fe(CN)₆] or Zn(CN)₂)[4][8]. This step forms a new Pd(II)-cyanide complex. The choice of cyanide source is critical; less toxic and environmentally benign salts like potassium ferrocyanide (K₄[Fe(CN)₆]) are now preferred over highly toxic simple cyanide salts like KCN or Zn(CN)₂[2][9].
-
Reductive Elimination: This is the final, product-forming step. The aryl group and the cyanide group on the palladium center couple and are eliminated from the coordination sphere, forming the desired benzonitrile (Ar-CN)[4][7]. This process simultaneously regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.
Caption: Figure 1. Simplified catalytic cycle for the palladium-catalyzed cyanation of aryl halides.
Key Reaction Components: An Expert Analysis
The success of a palladium-catalyzed cyanation hinges on the judicious selection of each component. The interplay between the catalyst, ligand, cyanide source, base, and solvent dictates the reaction's efficiency, scope, and reproducibility.
-
Palladium Precursor: Common precursors include Pd(OAc)₂ and Pd₂(dba)₃. These are Pd(II) and Pd(0) sources, respectively, that form the active Pd(0) catalyst in situ. More advanced, air-stable palladacycle precatalysts can also be used, which often prevent catalyst poisoning during formation and allow for lower catalyst loadings[2].
-
Ligands: The ligand is arguably the most critical variable. It stabilizes the palladium center, prevents catalyst decomposition, and modulates its reactivity. For cyanation of challenging substrates like aryl chlorides, bulky and electron-rich dialkylbiaryl phosphine ligands (the "Buchwald Ligands") such as SPhos and XPhos are highly effective[10][11]. They accelerate both the oxidative addition of the aryl chloride and the final reductive elimination step, leading to higher yields and faster reactions[5][10][11].
-
Cyanide Source: Safety and efficacy are the primary concerns.
-
K₄[Fe(CN)₆] (Potassium Ferrocyanide): This is the preferred modern reagent. It is a non-toxic, stable, and inexpensive solid that serves as an excellent cyanide source in palladium-catalyzed reactions[12][13]. Its low toxicity makes it ideal for both academic and industrial settings[2].
-
Zn(CN)₂ (Zinc Cyanide): While effective and widely used, zinc cyanide is considerably more toxic than K₄[Fe(CN)₆][2][9]. It is often employed for its good performance across a range of functionalized substrates.
-
KCN/NaCN (Potassium/Sodium Cyanide): These are highly toxic and their use is often avoided due to the risk of generating hydrogen cyanide gas[8]. Their high reactivity can also lead to catalyst deactivation through the formation of inactive palladium-cyanide complexes like [(CN)₄Pd]²⁻[4][14].
-
-
Base and Solvent: A base is often required, especially when using K₄[Fe(CN)₆], to facilitate the reaction. Bases like K₂CO₃ or KOAc are common choices[15]. The solvent must be anhydrous and degassed to prevent catalyst inactivation[16]. Aprotic polar solvents such as DMAc (N,N-dimethylacetamide), DMF, or toluene are frequently used, often at elevated temperatures (70-140 °C) to ensure sufficient reaction rates and solubility of reagents[9][17].
Experimental Protocol: General Procedure for Cyanation of an Aryl Bromide
This protocol provides a robust starting point for the cyanation of a generic aryl bromide using the preferred non-toxic cyanide source, K₄[Fe(CN)₆].
Materials & Equipment:
-
Aryl Bromide (1.0 eq.)
-
Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.4 eq., provides 2.4 eq. of CN⁻)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.0 eq.)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (e.g., 1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.4 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and anhydrous K₂CO₃ (1.0 mmol)[18][19].
-
Solvent Addition: Add anhydrous, degassed DMAc (e.g., 3-5 mL) via syringe. Ensure the solvent has been properly degassed by bubbling with an inert gas for at least 30 minutes prior to use[16].
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 120 °C. Stir the mixture vigorously for 12-24 hours[17].
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the starting material[19].
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers[19][20].
-
Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter[19].
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure benzonitrile product[18].
Reaction Optimization and Substrate Scope
The optimal conditions can vary significantly based on the reactivity of the aryl halide and the presence of other functional groups. Aryl iodides are typically more reactive than bromides, which are more reactive than chlorides[6]. Chlorides often require higher catalyst loadings, more electron-rich ligands (like XPhos or SPhos), and higher temperatures to achieve good conversion[5][9].
| Aryl Halide (Ar-X) | Typical Catalyst System | Base | Solvent | Temp (°C) | Notes & Reference |
| Aryl Iodide/Bromide | Pd(OAc)₂ / dppf | - | DMF | 140-160 | Beller's initial work with K₄[Fe(CN)₆].[9][13] |
| Aryl Bromide | Palladacycle / XPhos | Na₂CO₃ | DMAc | 100-120 | Efficient for heteroaryl bromides.[2][12] |
| Aryl Chloride | Pd(OAc)₂ / XPhos-SO₃Na | K₂CO₃/KOAc | PEG-400/H₂O | 100-120 | Aqueous system for aryl chlorides.[15] |
| Aryl Chloride | Pd / CM-phos | - | Toluene | 70 | Mild conditions for activated and deactivated chlorides.[9] |
| Sterically Hindered Ar-Br | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 80-100 | Bulky ligands are key for hindered substrates.[10][11] |
Table 1: Representative Conditions for Palladium-Catalyzed Cyanation.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Low yield or failed reactions are common frustrations, but a systematic approach can often identify the cause.
Caption: Figure 2. A systematic workflow for troubleshooting low-yield cyanation reactions.
-
Problem: Catalyst Inactivation. This is the most common failure mode[16]. Palladium catalysts are sensitive to oxygen.
-
Solution: Ensure all solvents are rigorously degassed and that a strict inert atmosphere is maintained throughout the setup and reaction. Use fresh palladium precursors and ligands[16].
-
-
Problem: Side Reactions. Homocoupling of the starting material or dehalogenation can compete with the desired cyanation[6][16].
-
Solution: This may indicate that the reductive elimination is slow. Switching to a bulkier, more electron-rich ligand can accelerate the final step. Lowering the temperature or using a milder base might also suppress side reactions[16].
-
-
Problem: Catalyst Poisoning by Excess Cyanide. Although less of an issue with K₄[Fe(CN)₆], highly active cyanide sources can irreversibly bind to and deactivate the palladium catalyst[4][14].
-
Solution: Use the correct stoichiometry of the cyanide source. If using KCN or NaCN is unavoidable, adding a co-catalyst like a zinc or copper salt can sometimes mitigate poisoning[4].
-
Conclusion
The palladium-catalyzed cyanation of aryl halides stands as a premier method for the synthesis of benzonitriles, prized for its efficiency, broad scope, and operational simplicity. By understanding the core mechanism and the critical role of each component—especially the choice of ligand and the use of safer cyanide sources like potassium ferrocyanide—researchers can reliably access these valuable chemical building blocks. The protocols and insights provided herein serve as a comprehensive resource for scientists and professionals aiming to leverage this powerful transformation in their synthetic endeavors.
References
-
A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] . American Chemical Society. [Link]
-
Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes . PubMed. [Link]
-
Suzuki reaction . Wikipedia. [Link]
-
Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives . Wiley Online Library. [Link]
-
Palladium-catalyzed cyanation of aryl chlorides with K4[Fe(CN)6]·3H2O . ResearchGate. [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides . RSC Publishing. [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides . Angewandte Chemie International Edition. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . National Institutes of Health (NIH). [Link]
-
Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]
-
Potassium hexacyanoferrate(ii)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides . RSC Publishing. [Link]
-
Palladium-catalyzed cyanation of aryl sulfonium salts with potassium ferrocyanide . Atlanchim Pharma. [Link]
-
Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides | Request PDF . ResearchGate. [Link]
-
Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions . PolyU Electronic Theses. [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides . National Institutes of Health (NIH). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? . ResearchGate. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? . ResearchGate. [Link]
-
Tips on increasing yield of Miyaura coupling reaction? . Reddit. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. [Link]
-
Pd Catalysis in Cyanide-Free Synthesis of Nitriles from Haloarenes via Isoxazolines . ACS Publications. [Link]
-
Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles . RSC Publishing. [Link]
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- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 12. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potassium hexacyanoferrate(ii)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Analytical Determination of 2-(3-Chlorophenyl)benzonitrile
Abstract: This comprehensive guide provides detailed analytical methodologies for the qualitative and quantitative determination of 2-(3-Chlorophenyl)benzonitrile, a key intermediate in pharmaceutical and materials science research. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a foundational framework for purity assessment, structural elucidation, and quality control. This document emphasizes the causality behind experimental choices and provides self-validating systems for robust and reliable analytical outcomes. The primary techniques covered include High-Performance Liquid Chromatography (HPLC) for purity assessment and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are also discussed for comprehensive structural confirmation.
Introduction: The Analytical Imperative for 2-(3-Chlorophenyl)benzonitrile
2-(3-Chlorophenyl)benzonitrile is an aromatic compound whose precise characterization is critical for its application in various synthetic pathways. The presence of impurities or isomeric variants can significantly impact the yield, safety, and efficacy of downstream products. Therefore, robust analytical methods are paramount to ensure the identity, purity, and stability of this molecule. This guide presents a multi-faceted analytical approach, leveraging both chromatographic and spectroscopic techniques to provide a comprehensive characterization.
Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are indispensable for separating 2-(3-Chlorophenyl)benzonitrile from starting materials, byproducts, and other impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is often dictated by the volatility and thermal stability of the analyte and its potential impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a versatile and widely used technique for the purity determination of non-volatile and thermally labile compounds. A reverse-phase method is particularly well-suited for a moderately polar compound like 2-(3-Chlorophenyl)benzonitrile.
Causality of Method Design: The selection of a C18 column is based on its hydrophobic stationary phase, which provides excellent retention and separation for aromatic compounds. The mobile phase, a gradient of acetonitrile in water with a formic acid modifier, ensures efficient elution and sharp peak shapes. Formic acid aids in protonating any ionizable functional groups and improving chromatographic performance. UV detection at 254 nm is chosen due to the strong absorbance of the aromatic rings in the analyte.
Experimental Protocol: HPLC Analysis
1. Sample Preparation:
-
Prepare a stock solution of the sample in a 1:1 mixture of acetonitrile and water to a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
2. Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
3. Method Setup:
-
Program the HPLC system with the conditions outlined in Table 1.
-
Equilibrate the column with the initial mobile phase composition for a minimum of 15-20 minutes or until a stable baseline is achieved.
4. Analysis:
-
Inject the prepared sample and record the chromatogram.
5. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.[1]
Table 1: Proposed HPLC Method Parameters for 2-(3-Chlorophenyl)benzonitrile Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm[2] |
| Injection Volume | 10 µL |
Diagram 1: HPLC Experimental Workflow
Caption: Workflow for HPLC purity analysis of 2-(3-Chlorophenyl)benzonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, providing both quantitative data and structural information.
Causality of Method Design: A non-polar capillary column, such as a DB-5ms, is chosen for its ability to separate compounds based on their boiling points, which is ideal for aromatic isomers. Electron Ionization (EI) at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, aiding in structural elucidation and library matching. The temperature program is designed to ensure the efficient separation of the analyte from any volatile impurities.[1][3]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.[1]
2. Instrumentation:
-
A GC-MS system equipped with a capillary GC column and an electron ionization (EI) source is required.
3. GC Conditions:
-
Program the GC system with the conditions outlined in Table 2.
4. MS Conditions:
-
Set the MS parameters as detailed in Table 2.
5. Data Analysis:
-
Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
-
Analyze the corresponding mass spectrum to confirm the molecular ion and fragmentation pattern.[1]
Table 2: Proposed GC-MS Method Parameters for 2-(3-Chlorophenyl)benzonitrile Analysis
| Parameter | Condition |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[3] |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Temperature Program | Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[1] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | Scan from m/z 40 to 400 |
| Source Temperature | 230 °C |
Diagram 2: GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of 2-(3-Chlorophenyl)benzonitrile.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are essential for the unambiguous confirmation of the molecular structure of 2-(3-Chlorophenyl)benzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. ¹H and ¹³C NMR experiments are crucial for confirming the connectivity of atoms.
Experimental Protocol: NMR Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]
2. Instrumentation:
-
A 400 MHz or higher field NMR spectrometer is recommended.
3. Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
4. Data Processing:
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic stretching vibration of the nitrile group is a key diagnostic peak for 2-(3-Chlorophenyl)benzonitrile.
Experimental Protocol: FT-IR Spectroscopy
1. Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.[1]
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
2. Instrumentation:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer.
3. Data Acquisition:
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
4. Data Processing:
-
The resulting interferogram is Fourier-transformed to produce the IR spectrum.[1]
Table 3: Key Spectroscopic Data for 2-(3-Chlorophenyl)benzonitrile
| Technique | Expected Data |
| ¹H NMR | Aromatic protons will show distinct signals in the range of 7.20 - 7.90 ppm as multiplets. |
| ¹³C NMR | Signals for all carbon atoms, including quaternary carbons, will be observed. The carbon of the nitrile group will have a characteristic chemical shift. |
| FT-IR | A strong, sharp absorption band for the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. Aromatic C-H stretching vibrations are expected between 3000-3100 cm⁻¹. |
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of 2-(3-Chlorophenyl)benzonitrile. The combination of chromatographic techniques for purity assessment and spectroscopic methods for structural elucidation ensures a high level of confidence in the quality and identity of the compound. These protocols can be adapted and validated for routine quality control in research and development settings.
References
-
ResearchGate. (2016). Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl) Benzonitrile Contents in Valsartan Drug Substance by Gas Chromatography. Retrieved from [Link]
-
Supplementary Information Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amidation. (n.d.). Retrieved from [Link]
-
Semantic Scholar. (2013). Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl) Benzonitrile Contents in Valsartan Drug Substance by Gas Chromatography. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzonitrile (CAS 100-47-0). Retrieved from [Link]
-
AZoOptics. (n.d.). The Different Types of Spectroscopy for Chemical Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). Benzonitrile, m-chloro-. Retrieved from [Link]
-
Biological and Molecular Chemistry. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Retrieved from [Link]
-
MDPI. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. Retrieved from [Link]
-
European Journal of Biomedical and Pharmaceutical sciences. (n.d.). a typical method for the quantification of n-chlorosuccinimide in n-bromosuccinimide. Retrieved from [Link]
- Google Patents. (n.d.). CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.
-
NIST. (n.d.). Benzonitrile - the NIST WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). A spectroscopic study of Benzonitrile | Request PDF. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]
Sources
Application Note: High-Resolution Separation of Benzonitrile Isomers by Gas Chromatography
Abstract
This guide provides a comprehensive framework for the separation and analysis of benzonitrile positional isomers, focusing on 2-, 3-, and 4-cyanobenzaldehyde as representative analytes. The separation of such isomers is a significant challenge in chemical and pharmaceutical industries due to their nearly identical molecular weights and similar physicochemical properties.[1] This document details the fundamental principles, offers a robust starting protocol for Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS), and explains the scientific rationale behind critical methodological choices, empowering researchers to develop and optimize their own separation methods.
Introduction: The Challenge of Isomer Separation
Benzonitrile derivatives are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. During synthesis, the formation of positional isomers (ortho, meta, para) is common. The presence of undesired isomers can significantly impact reaction yields, product purity, and the safety profile of the final product. Consequently, robust analytical methods are required to accurately separate and quantify these closely related compounds.
Gas chromatography is an ideal technique for this purpose due to its high resolving power for volatile and semi-volatile compounds.[2] However, the subtle differences in boiling points and polarity among benzonitrile isomers necessitate a carefully optimized method, with the choice of GC column being the most critical factor.
The Science of Separation: Exploiting Polarity and Dipole Moments
The separation of benzonitrile isomers by GC is governed by two primary factors: analyte volatility (boiling point) and specific interactions with the column's stationary phase.[3] While boiling points play a role, the key to resolving positional isomers lies in leveraging differences in their polarity and dipole moments.
-
Analyte Properties: The cyanobenzaldehyde isomers (C₈H₅NO) all have the same molecular weight (131.13 g/mol ).[4][5] Their boiling points are similar but distinct, with 3-cyanobenzaldehyde generally having the highest.[4] More importantly, the position of the cyano (-C≡N) and aldehyde (-CHO) groups creates a unique molecular dipole moment for each isomer. The para-isomer typically exhibits the largest dipole moment due to the additive vector effects of the electron-withdrawing groups, while the ortho and meta isomers have different net dipoles based on the angular relationship of the functional groups.[6][7]
-
Stationary Phase Interaction: To exploit these differences in polarity, a stationary phase of similar polarity is required. The principle of "like dissolves like" applies; polar analytes will be retained longer on polar stationary phases through dipole-dipole interactions.[3][8] Highly polar stationary phases, such as those containing cyanopropyl functional groups, are particularly effective as they can engage in strong dipole-dipole interactions with the nitrile moiety of the analytes, enhancing separation.[8][9]
The elution order is a result of the interplay between boiling point and polarity. Generally, less polar compounds with lower boiling points elute first from a polar column. However, strong dipole interactions can significantly increase the retention time of a more polar isomer, even if it is more volatile.
Instrumentation and Methodology
This section outlines the recommended instrumentation and a validated starting protocol for the separation of cyanobenzaldehyde isomers.
Recommended Instrumentation
-
Gas Chromatograph: Any modern GC system equipped with a split/splitless injector and electronic pneumatic control (EPC) is suitable.
-
Detector:
-
Flame Ionization Detector (FID): Ideal for routine purity analysis and quantification due to its robustness and wide linear range for organic compounds.[2]
-
Mass Spectrometer (MS): Recommended for definitive peak identification, analysis in complex matrices, and trace-level quantification. It provides structural information, ensuring unambiguous isomer identification.[10][11]
-
-
Capillary Column: The choice of the column is paramount. Two options are presented for varying degrees of resolution.
-
Workhorse Column (Good Resolution): A mid-polarity 5% Phenyl Methylpolysiloxane column (e.g., HP-5ms, Rxi-5Sil MS) is an excellent starting point. This phase offers a good balance of selectivity for aromatic compounds and robust performance.[2][10][11][12]
-
High-Resolution Column (Baseline Separation): For challenging separations requiring baseline resolution, a highly polar cyanopropyl-based or polyethylene glycol (PEG/WAX) column is recommended.[8][9][13]
-
Experimental Workflow
The overall process from sample receipt to final data analysis is outlined below.
Caption: High-level workflow for GC analysis of benzonitrile isomers.
Detailed Experimental Protocol
This protocol is designed for the separation of a mixture containing 2-cyanobenzaldehyde, 3-cyanobenzaldehyde, and 4-cyanobenzaldehyde.
Reagents and Materials
-
Solvent: Dichloromethane or Acetone (GC-grade or higher).
-
Analytes: 2-Cyanobenzaldehyde (CAS 7468-67-9), 3-Cyanobenzaldehyde (CAS 24964-64-5), 4-Cyanobenzaldehyde (CAS 105-07-7).
-
Carrier Gas: Helium (99.999% purity or higher).
-
GC Vials: 2 mL amber glass vials with PTFE-lined septa.
Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of each isomer into a single 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent (e.g., dichloromethane).
-
Working Standard (100 µg/mL): Perform a 1:10 dilution of the stock solution by transferring 1 mL of the stock into a 10 mL volumetric flask and diluting to the mark with the solvent.
Sample Preparation
Accurately weigh approximately 10 mg of the sample to be analyzed into a 10 mL volumetric flask. Dissolve and dilute to the mark with the solvent. If necessary, dilute further to bring the expected analyte concentration into the calibration range.
GC Instrument Conditions
The following table summarizes the recommended starting conditions for a standard GC-FID/MS analysis.
| Parameter | Recommended Setting | Rationale |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, mid-polarity column suitable for resolving aromatic isomers with excellent low-bleed characteristics for MS detection.[11][14] |
| Injector | Split/Splitless, 250 °C | Ensures rapid and complete vaporization of the analytes without thermal degradation. |
| Injection Mode & Volume | Split (50:1 ratio), 1 µL | A split injection prevents column overloading and ensures sharp peaks for concentrated samples. |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Inert carrier gas providing good efficiency. Constant flow mode ensures stable retention times during the temperature program. |
| Oven Program | Initial: 100 °C, hold 2 min Ramp: 10 °C/min to 220 °C Hold: 5 min at 220 °C | The temperature program is crucial for separating compounds with different boiling points and polarities.[2] |
| FID Detector | 280 °C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup (He): 25 mL/min | High temperature prevents condensation of analytes. Standard gas flows ensure a stable flame and sensitive detection. |
| MS Transfer Line | 280 °C | Prevents analyte condensation before entering the ion source. |
| MS Ion Source | 230 °C (Electron Ionization - EI) | Standard temperature for EI, balancing ionization efficiency and minimizing thermal degradation. |
| MS Quadrupole | 150 °C | A stable quadrupole temperature ensures consistent mass filtering. |
| Acquisition Mode | Full Scan (m/z 50-200) | Allows for qualitative identification by comparing spectra to libraries (e.g., NIST). |
Data Analysis
-
Peak Identification: Identify the isomers in the standard chromatogram based on their retention times. The elution order will depend on the specific interactions with the column.
-
System Suitability: Ensure the resolution between the most closely eluting pair of isomers is greater than 1.5 for accurate quantification.
-
Quantification: Integrate the peak areas for each isomer in both the standard and sample chromatograms. Calculate the concentration of each isomer in the sample using the external standard method.
Visualizing the Separation Mechanism
The separation of positional isomers on a polar stationary phase is a dynamic process driven by subtle differences in molecular interactions.
Caption: Interaction of isomers with the polar stationary phase.
Conclusion
The successful separation of benzonitrile isomers is readily achievable using gas chromatography with a properly selected polar capillary column. By optimizing the stationary phase chemistry and the oven temperature program, researchers can resolve these challenging compounds for accurate purity assessment and quality control. A mid-polarity column like an HP-5ms provides a robust starting point, while highly polar cyanopropyl or PEG phases can be employed for baseline separation when required. This guide offers a comprehensive protocol and the scientific foundation needed for professionals in research and drug development to confidently tackle the analysis of benzonitrile isomers.
References
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies, Inc. Application Note. [Link]
-
Agilent Technologies. (2014). Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns. Agilent Technologies, Inc. Application Note. [Link]
-
Doubtnut. Which of the following is correct order of dipole moment of 0, m and p-methyl benzonitrile?. [Link]
-
Etherington, M. K., et al. (2019). Revealing resonance effects and intramolecular dipole interactions in the positional isomers of benzonitrile-core thermally activated delayed fluorescence materials. RSC Publishing. [Link]
-
Element Lab Solutions. HP-5ms. [Link]
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Application Note: A Comprehensive Guide to High-Performance Liquid Chromatography (HPLC) for Pharmaceutical Purity Assessment
Abstract
The assessment of purity is a non-negotiable cornerstone of pharmaceutical development and manufacturing, directly impacting the safety and efficacy of therapeutic products.[1] High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for the separation, detection, and quantification of active pharmaceutical ingredients (APIs) and their associated impurities.[2][3] This guide provides a detailed framework for developing and validating robust, stability-indicating HPLC methods for purity assessment. It delves into the scientific principles behind experimental choices, offers detailed protocols for method development and validation in line with international regulatory standards, and presents strategies for accurate data interpretation.
The Imperative of Purity: Understanding Pharmaceutical Impurities
An impurity is any component present in a drug substance or drug product that is not the desired chemical entity.[4] The presence of impurities, even in trace amounts, can significantly alter the safety, efficacy, and stability of a drug.[1] The International Council for Harmonisation (ICH) provides a classification framework for impurities to ensure global standards for drug safety.[5][6]
Types of Impurities:
-
Organic Impurities: These are the most common type of impurities and can arise during the manufacturing process or storage of the drug substance.[5][7][8] They include starting materials, by-products of synthesis, intermediates, degradation products, and various reagents, ligands, and catalysts.[4][7]
-
Inorganic Impurities: These are often derived from the manufacturing process and include reagents, heavy metals, inorganic salts, catalysts, and filter aids.[5][7][8] They are typically known and can be quantified using pharmacopeial standards.[5]
-
Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification stages.[7][8] Because of their potential toxicity, ICH Q3C classifies them into three classes based on risk, with strict limits for Class 1 (to be avoided) and Class 2 (limited use) solvents.[5][6][8]
Regulatory guidelines, specifically ICH Q3A(R2) for drug substances and Q3B(R2) for drug products, establish thresholds for the reporting, identification, and toxicological qualification of impurities.[6][9][10]
Table 1: ICH Q3A(R2) Thresholds for Impurities in a New Drug Substance
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI*, whichever is lower | 0.15% or 1.0 mg TDI*, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
TDI: Total Daily Intake
The Principle of HPLC in Purity Analysis
HPLC is a chromatographic technique that separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a pumped liquid solvent).[11][12] In purity analysis, the goal is to achieve a baseline separation between the main API peak and all potential impurity peaks.
-
The Separation: Compounds with a higher affinity for the stationary phase travel more slowly through the column, while compounds with a higher affinity for the mobile phase travel faster.[11] This differential migration results in separation.
-
The Detection: As components exit (elute from) the column, they pass through a detector.[11] For purity analysis, a Photodiode Array (PDA) or UV-Vis detector is most common, as it can measure the absorbance of light by the analytes.[13] The detector generates a signal proportional to the concentration of each component, resulting in a chromatogram (a plot of detector response versus time).
A critical objective in purity analysis is the development of a stability-indicating method . This is an analytical procedure that can accurately quantify the drug substance without interference from any degradation products, impurities, or excipients.[14][15] Forced degradation studies are essential for developing and validating such a method.[14][16]
The Purity Assessment Workflow
A systematic approach is essential for developing a reliable HPLC purity method. The process flows from initial development and optimization to formal validation and finally, implementation in a routine quality control environment.
Caption: Overall workflow for HPLC purity method development and implementation.
Protocol 1: Development of a Stability-Indicating HPLC Method
The objective here is to develop a method that can separate the API from all potential degradation products. This is achieved by intentionally degrading the drug substance under a variety of stress conditions.[14][15]
Step 1: Forced Degradation Studies
Forced degradation (or stress testing) helps identify the likely degradation products and demonstrates the method's specificity.[15][16] The goal is to achieve 5-20% degradation of the API; over-stressing can lead to secondary degradation products that are not relevant to formal stability.[17]
Table 2: Typical Forced Degradation Conditions
| Stress Condition | Typical Reagents and Parameters | Purpose |
|---|---|---|
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated if necessary (e.g., 60-80°C).[17] | To evaluate degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, heated if necessary (e.g., 60-80°C).[17] | To assess degradation in alkaline conditions. |
| Oxidation | 0.1% to 3% Hydrogen Peroxide (H₂O₂), at room temperature.[17] | To mimic oxidative degradation pathways. |
| Thermal Stress | Solid drug substance heated in an oven (e.g., 105°C) or solution refluxed. | To assess the impact of high temperature. |
| Photolytic Stress | Solid or solution exposed to a light source providing visible and UV light (e.g., 1.2 million lux hours and 200 watt hours/m²).[17] | To evaluate light sensitivity. |
Protocol:
-
Prepare separate solutions of the drug substance (e.g., at 1 mg/mL) for each stress condition.
-
For hydrolysis and oxidation, add the stress agent (e.g., HCl, NaOH, H₂O₂) and monitor over time (e.g., 0, 2, 4, 8, 24 hours).[17]
-
For thermal and photolytic studies, expose the sample (solid or solution) for a defined period. A control sample protected from the stress condition must be analyzed in parallel.[17]
-
At each time point, withdraw an aliquot. For acid/base hydrolysis, neutralize the sample before dilution.[17]
-
Dilute the stressed sample to a suitable concentration and analyze using the developing HPLC method.
Step 2: Method Scouting and Optimization
This phase involves screening various chromatographic conditions to find the best separation.[18]
Caption: A decision-making workflow for HPLC method development.
Protocol:
-
Column Selection: Start with a versatile, high-quality reversed-phase column, such as a C18.
-
Mobile Phase Selection: A common starting point is a mixture of water or buffer and an organic solvent like acetonitrile (ACN) or methanol (MeOH).
-
Initial Gradient Run: Perform a fast, broad gradient run (e.g., 5% to 95% ACN in 20 minutes) on the unstressed API and all stressed samples.
-
Evaluate: Examine the chromatograms. The goal is to see the main API peak and all impurity/degradant peaks separated from it and from each other. Use a PDA detector to check for peak purity, which helps identify co-eluting peaks.[19][20]
-
Optimization: If separation is inadequate (i.e., resolution between peaks is <1.5), systematically adjust parameters:
-
Mobile Phase pH: Altering the pH of the buffer can dramatically change the retention time of ionizable compounds.
-
Gradient Slope: A shallower gradient can improve the resolution of closely eluting peaks.
-
Temperature: Increasing column temperature generally decreases retention times and can improve peak shape, but may affect stability.
-
Organic Solvent: Switching from ACN to MeOH can alter selectivity and change the elution order of peaks.
-
Protocol 2: HPLC Method Validation (ICH Q2(R1))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[21][22] The ICH Q2(R1) guideline details the validation characteristics required for an impurity quantification method.[3][21][23]
Table 3: Validation Parameters for an HPLC Impurity Method
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components.[21][24] | Peak purity of the API peak in stressed samples must pass. Resolution between the API and closest impurity should be >1.5. |
| Linearity | To show that results are directly proportional to the concentration of the analyte over a given range.[12] | Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[21] | For impurities, typically from the Limit of Quantitation (LOQ) to 120% of the specification limit.[21] |
| Accuracy | The closeness of test results to the true value. Assessed by spiking the sample matrix with known amounts of impurities. | Recovery of spiked impurities should be within 80-120% of the nominal concentration. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (same day, analyst, instrument) and Intermediate Precision (different days, analysts, instruments). | Relative Standard Deviation (RSD) should be ≤10% for impurities at the specification limit. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) of ~10:1. Precision at the LOQ should meet acceptance criteria. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) of ~3:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±5°C).[23] | System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits. |
Protocol:
-
Prepare Solutions: Prepare a stock solution of the API and any available impurity reference standards.
-
Specificity: Analyze stressed samples, placebo (if a drug product), and API spiked with known impurities. Use a PDA detector to assess peak purity.
-
Linearity: Prepare a series of dilutions of the impurity standards (or API for area % calculation) covering the desired range (e.g., LOQ to 120% of the specification limit). Inject each concentration and plot peak area vs. concentration.
-
Accuracy: Prepare samples of the drug substance (or product) and spike them with known amounts of impurities at different levels (e.g., 50%, 100%, and 120% of the specification limit). Calculate the percent recovery.
-
Precision:
-
Repeatability: Perform at least six replicate measurements of a sample spiked at 100% of the specification limit.
-
Intermediate Precision: Have a different analyst repeat the analysis on a different day using a different instrument if possible.
-
-
LOD & LOQ: Determine either by visual evaluation, by calculating the S/N ratio from chromatograms of very dilute solutions, or based on the standard deviation of the response and the slope of the linearity curve.
-
Robustness: Analyze a standard solution while making small, deliberate changes to method parameters one at a time (e.g., flow rate ±10%, mobile phase composition ±2% absolute, column temperature ±5°C). Monitor system suitability results.
Data Interpretation and Reporting
-
System Suitability: Before any sample analysis, a System Suitability Test (SST) must be performed by injecting a standard solution. This ensures the chromatographic system is performing adequately.[22] Key parameters include resolution, peak tailing, and precision of replicate injections.
-
Peak Purity Analysis: For methods using a PDA detector, peak purity algorithms should be applied to the API peak in all samples.[19] This provides an extra layer of confidence that no impurity is co-eluting with the main component.[20][25]
-
Quantification: For unknown impurities where a reference standard is not available, quantification is typically done by area normalization, assuming the response factor is the same as the API.
-
% Impurity = (Area of Individual Impurity / Total Area of All Peaks) x 100
-
-
Reporting: Results should be reported according to ICH guidelines. Any impurity above the reporting threshold must be documented.[9]
Conclusion
The use of HPLC for purity assessment is a critical function in ensuring the quality and safety of pharmaceuticals. A well-developed and validated stability-indicating method provides a reliable tool for monitoring the impurity profile of a drug substance or product throughout its lifecycle. By combining a deep understanding of impurity formation, a systematic approach to method development, and rigorous validation against internationally recognized standards like ICH Q2(R1), researchers and scientists can generate data that is trustworthy, scientifically sound, and regulatorily compliant.
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The Nitrile Group as a Strategic Pharmacophore in Modern Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The nitrile group (-C≡N), once relegated to a simple chemical intermediate, has emerged as a cornerstone pharmacophore in contemporary drug design. Its unique physicochemical properties—linear geometry, compact size, strong dipole moment, and metabolic resilience—allow it to serve multifaceted roles, from a versatile bioisostere to a precisely tuned covalent "warhead." More than 30 nitrile-containing pharmaceuticals are currently on the market, treating a wide array of diseases, with many more in clinical development.[1][2][3] This document provides an in-depth exploration of the strategic application of the nitrile group, detailing its mechanistic contributions to drug efficacy and pharmacokinetics. Furthermore, it supplies field-proven, step-by-step protocols for key in vitro assays essential for characterizing nitrile-containing drug candidates.
The Nitrile Moiety: A Profile of a Powerhouse Pharmacophore
The nitrile group's utility stems from its distinct electronic and steric characteristics. It is a linear, sp-hybridized functional group with a significant dipole moment, making it a potent modulator of a molecule's electronic profile.[4] Its small size allows it to access sterically constrained pockets within a protein's active site.[2] These features enable the nitrile group to engage in a variety of crucial interactions that enhance a drug's performance.
Modulator of Physicochemical Properties and Pharmacokinetics
Incorporating a nitrile group can significantly improve a compound's pharmacokinetic (PK) profile.[4][5] It often reduces lipophilicity (logP), which can enhance aqueous solubility and bioavailability.[2][4] Furthermore, the nitrile group is generally robust and resistant to metabolic degradation, often passing through the body unchanged.[1][4] This metabolic stability can prolong a drug's half-life and reduce the potential for metabolically induced toxicities.[4][5]
| Property | Impact of Nitrile Group Introduction | Rationale |
| Lipophilicity (logP) | Generally Decreases | The strong dipole moment increases polarity.[4] |
| Solubility | Often Increases | Lower lipophilicity leads to better aqueous solubility.[2] |
| Metabolic Stability | Typically High | The C≡N triple bond is resistant to many metabolic enzymes.[1][4] |
| Bioavailability | Can be Improved | A combination of enhanced solubility and metabolic stability.[5] |
A Versatile Bioisostere
In classical medicinal chemistry, the nitrile group is frequently employed as a bioisostere for various functional groups, mimicking their steric and electronic properties to improve drug-target interactions or overcome liabilities.[6][7]
-
Carbonyl and Hydroxyl Groups: The nitrile's strong dipole and ability to act as a hydrogen bond acceptor allow it to effectively mimic the interactions of carbonyl or hydroxyl groups.[1][6] For example, in the non-steroidal aromatase inhibitor letrozole, the nitrile group is believed to mimic the carbonyl group of the natural substrate, acting as a key hydrogen bond acceptor in the enzyme's active site.[1]
-
Halogens: The nitrile can also serve as a bioisostere for halogens, providing a similar electron-withdrawing effect without the potential for metabolic liabilities associated with some halogenated compounds.
Caption: Bioisosteric role of the nitrile group in drug design.
Enhancing Target Affinity through Polar and Hydrogen Bonding Interactions
The electron-rich nitrogen atom of the nitrile group is an effective hydrogen bond acceptor. X-ray crystallography studies have revealed that nitriles in drug candidates frequently form hydrogen bonds with amino acid residues like serine and arginine, or with bridging water molecules within the active site.[1] This ability to form specific, directed interactions can significantly enhance the binding affinity and selectivity of a ligand for its target protein.[5][7]
The Nitrile as a Covalent "Warhead"
A particularly powerful application of the nitrile group is its use as an electrophilic "warhead" for forming covalent bonds with nucleophilic residues (typically cysteine or serine) in an enzyme's active site.[4][8] This strategy can lead to inhibitors with high potency and prolonged duration of action.
The reactivity of the nitrile is tunable; it is generally less reactive than other electrophiles like aldehydes, which can reduce the risk of off-target reactions and improve the drug's safety profile.[9] The formation of the covalent bond is often reversible, which is a desirable trait for minimizing the risk of permanent target inactivation and potential immunogenicity.[10]
-
Mechanism of Action: The electrophilic carbon of the nitrile is attacked by the nucleophilic side chain of a cysteine (thiolate) or serine (hydroxyl) residue.[4] This forms a covalent thioimidate or imidate adduct, respectively.[9][11]
-
Prominent Examples:
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Drugs like Vildagliptin and Saxagliptin, used for treating type 2 diabetes, feature an α-amino nitrile that reversibly inhibits the catalytic serine of DPP-4.[1][10]
-
Cysteine Protease Inhibitors: Odanacatib, a cathepsin K inhibitor for osteoporosis, and Nirmatrelvir (a component of Paxlovid™), which targets the main protease (Mpro) of SARS-CoV-2, utilize a nitrile warhead to covalently bind to a catalytic cysteine residue.[1][10]
-
Caption: Covalent inhibition mechanism of a nitrile warhead.
Application Protocols for Characterizing Nitrile-Containing Compounds
A rigorous in vitro evaluation is critical to understanding the potential of a nitrile-containing drug candidate. The following protocols provide standardized methodologies for assessing metabolic stability, covalent reactivity, and membrane permeability.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate at which a nitrile-containing compound is metabolized by Phase I enzymes (primarily Cytochrome P450s) present in human liver microsomes. This provides an estimate of its intrinsic clearance (Clint).
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock (e.g., from a commercial supplier)
-
0.5 M Potassium Phosphate Buffer, pH 7.4
-
NADPH Regenerating System (e.g., Solution A: 26 mM NADP+, 66 mM Glucose-6-Phosphate; Solution B: 40 U/mL Glucose-6-Phosphate Dehydrogenase)
-
Control compounds (e.g., Midazolam for high clearance, Verapamil for intermediate clearance)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well incubation plates and sealing mats
-
Incubating shaker (37°C)
-
Centrifuge capable of holding 96-well plates
Procedure:
-
Preparation of Master Mix:
-
On ice, prepare a master mix containing phosphate buffer and HLM. For a final HLM concentration of 0.5 mg/mL in a 200 µL reaction volume, mix the required volumes.
-
Prepare a separate NADPH regenerating system solution by mixing Solution A and Solution B. Keep on ice.
-
-
Compound Dilution:
-
Serially dilute the test compound and controls to an intermediate concentration (e.g., 100 µM in buffer). The final concentration in the assay will be 1 µM, with a final DMSO concentration of ≤ 0.1%.
-
-
Incubation Setup (96-well plate):
-
Add 178 µL of the HLM master mix to each well.
-
Add 2 µL of the diluted test compound or control to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding 20 µL of the NADPH regenerating system solution to each well. This marks the T=0 time point for the first plate to be quenched.
-
-
Time-Point Sampling:
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 400 µL of ice-cold ACN with internal standard to the corresponding wells.
-
For the T=0 sample, the ACN should be added before the NADPH solution.
-
-
Sample Processing:
-
Seal the plate and vortex for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 g for 20 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound relative to the internal standard at each time point using LC-MS/MS.
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line equals the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (Clint) in µL/min/mg protein.
-
Sources
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 6. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 8. mercell.com [mercell.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. eaglebio.com [eaglebio.com]
- 11. cdn.insights.bio [cdn.insights.bio]
Application Notes and Protocols: Benzonitrile Scaffolds in the Design and Synthesis of Antitumor Drugs
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The benzonitrile moiety, characterized by a cyano group attached to a benzene ring, represents a privileged scaffold in modern medicinal chemistry. Its unique physicochemical properties—acting as a potent hydrogen bond acceptor, serving as a versatile bioisostere, and possessing strong electron-withdrawing capabilities—make it a cornerstone in the design of targeted therapeutics.[1][2] This document provides a comprehensive guide for researchers on the application of benzonitrile compounds in the development of antitumor drugs. We will explore key mechanisms of action, provide detailed protocols for the synthesis of critical intermediates and their biological evaluation, and present a summary of structure-activity relationship data to guide future discovery efforts.
Part 1: Core Mechanisms of Action in Oncology
The versatility of the benzonitrile scaffold allows it to interact with a diverse range of biological targets implicated in cancer progression. This adaptability has led to the development of potent inhibitors for several distinct classes of antitumor targets.
ATP-Competitive Kinase Inhibition
The dysregulation of protein kinase activity is a hallmark of many cancers, making kinases a primary target for therapeutic intervention.[3] Benzonitrile derivatives have been successfully developed as ATP-competitive inhibitors that bind to the ATP-binding site of various kinases. They effectively mimic the adenine core of ATP, forming critical hydrogen bonds within the kinase hinge region and blocking the enzyme's phosphotransferase activity.[3] This inhibition halts downstream signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways, which are crucial for tumor cell proliferation and survival.[3] Key targets include VEGFR, EGFR, mTOR, and TBK1/IKKε.[1][4]
Caption: ATP-Competitive Kinase Inhibition by Benzonitrile Derivatives.
Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton involved in maintaining cell structure and forming the mitotic spindle during cell division. Certain benzonitrile compounds, such as 2-phenylacrylonitrile derivatives, function as potent inhibitors of tubulin polymerization.[1] By binding to tubulin, they disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis in rapidly dividing cancer cells.[1]
Caption: Cell Cycle Arrest at G2/M Phase by Tubulin Inhibitors.
Immune Checkpoint Blockade
Cancer cells can evade the immune system by exploiting natural "off switches" or checkpoints that regulate immune responses.[1] The interaction between programmed cell death protein 1 (PD-1) on T-cells and its ligand (PD-L1) on tumor cells is a key immune checkpoint.[1] Novel biphenyl-1,2,3-triazol-benzonitrile derivatives have been developed to inhibit the PD-1/PD-L1 interaction, thereby restoring the ability of the immune system to recognize and attack cancer cells.[1]
Part 2: Synthesis and Application of Key Benzonitrile Intermediates
The rational design of complex antitumor agents often begins with versatile and highly reactive starting materials. Benzonitrile intermediates provide a robust foundation for building diverse molecular scaffolds.
Synthesis of Privileged Kinase Inhibitor Scaffolds from 4-Fluoro-3-nitrobenzonitrile
4-Fluoro-3-nitrobenzonitrile is a critical precursor for creating pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds, which are considered "privileged structures" in medicinal chemistry due to their ability to bind to the ATP pocket of numerous kinases.[3] The synthesis proceeds via a key intermediate, 4-hydrazinyl-3-nitrobenzonitrile.[3]
Caption: Synthetic Workflow for Kinase Inhibitor Scaffolds.
Protocol 1: Synthesis of 4-Hydrazinyl-3-nitrobenzonitrile (Intermediate) [3] This protocol details the nucleophilic aromatic substitution (SNAr) of the fluorine atom in the starting material with hydrazine.
-
Materials:
-
4-Fluoro-3-nitrobenzonitrile (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (EtOH)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Thin Layer Chromatography (TLC) apparatus
-
Büchner funnel and vacuum filtration apparatus
-
-
Procedure:
-
Dissolve 4-fluoro-3-nitrobenzonitrile (1.0 eq) in ethanol within a round-bottom flask.
-
With stirring, add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C).
-
Monitor the reaction's progress using TLC until the starting material is fully consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature to allow for the formation of a precipitate.
-
Collect the solid product via vacuum filtration.
-
Wash the collected solid with cold ethanol and then with water to remove residual hydrazine.
-
Dry the product under vacuum to yield 4-hydrazinyl-3-nitrobenzonitrile as a solid.
-
Part 3: Biological Evaluation Protocols
Once synthesized, the antitumor potential of novel benzonitrile compounds must be assessed. The following protocol is a standard, robust method for determining in vitro cytotoxicity.
In Vitro Cytotoxicity Assessment using the MTT Assay[1][5]
This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
-
Materials:
-
Human cancer cell lines (e.g., HCT116, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Benzonitrile derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
-
-
Procedure:
-
Culture cancer cells in complete medium.
-
Seed the cells into 96-well plates at a density of approximately 8 x 10³ cells/well and incubate for 24 hours to allow for attachment.[1]
-
Prepare serial dilutions of the benzonitrile test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the various compound concentrations to the respective wells. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubate the plates for 24-48 hours.
-
Following incubation, carefully remove the medium containing the test compound.
-
Add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well and incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Part 4: Data Summary and Structure-Activity Relationships
The systematic evaluation of synthesized compounds provides critical data for understanding the relationship between chemical structure and biological activity, guiding the design of more potent and selective agents.
Table of Biological Activities
The following table summarizes the reported cytotoxic activities of various benzonitrile derivatives against a panel of human cancer cell lines.
| Compound ID | Derivative Class | Target Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |
| 1g2a | 2-Phenylacrylonitrile | HCT116 (Colon) | 5.9 nM | [4] |
| BEL-7402 (Liver) | 7.8 nM | [4] | ||
| 5c | Indole-Acrylonitrile | NCI-H522 (Lung) | 24.4 nM | [5] |
| COLO 205 (Colon) | 86.6 nM | [5] | ||
| OVCAR-3 (Ovarian) | 93.8 nM | [5] | ||
| Cpd. 14g | Pyrazolo[3,4-b]pyridine | HCT-116 (Colon) | 1.98 µM | [3] |
| MCF-7 (Breast) | 4.66 µM | [3] | ||
| DIQ3 | Isoquinolone-Benzonitrile | HCT116 (Colon) | < 4 µM | [6] |
Insights from QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the physicochemical properties of compounds with their biological activities.[4] For benzonitrile derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed to understand the structural requirements for potent kinase inhibition.[4] These studies have highlighted that the strong electron-withdrawing property of the nitrile group can polarize the aromatic ring, potentially enhancing π–π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the target protein's binding pocket.[2] For certain targets, such as the aromatase enzyme, placement of the nitrile group in the para position of the benzene ring is essential for inhibitory activity.[7]
Conclusion
The benzonitrile scaffold is an exceptionally valuable component in the armamentarium of medicinal chemists targeting cancer. Its ability to participate in key molecular interactions has enabled the development of drugs that inhibit kinases, disrupt cell division, and modulate the immune system. The synthetic accessibility of complex benzonitrile derivatives from versatile intermediates ensures a continuous pipeline of novel therapeutic candidates. As our understanding of cancer biology deepens, the rational design of new benzonitrile-containing molecules, guided by mechanistic insights and computational studies, will undoubtedly lead to the next generation of more effective and selective antitumor drugs.
References
- Applications of Benzonitrile Derivatives in Drug Development: Applic
- A Comparative Guide to QSAR Studies of Benzonitrile Deriv
- The Role of Benzonitrile Deriv
- Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery.
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
- Phosphatase CDC25B Inhibitors Produced by Basic Alumina- Supported One-Pot Gram-Scale Synthesis of Fluorin.
- Application of benzonitrile compound in prepar
- Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
- Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Chlorophenyl)benzonitrile
Welcome to the technical support center for the synthesis of 2-(3-Chlorophenyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and systematically improve your reaction yields. The primary focus of this guide is the Suzuki-Miyaura cross-coupling, a powerful and widely used method for forming the critical biaryl bond in the target molecule.[1][2]
Troubleshooting Guide: Diagnosing and Solving Low-Yield Reactions
This section is structured to help you identify the root cause of common issues encountered during the synthesis of 2-(3-Chlorophenyl)benzonitrile via Suzuki-Miyaura cross-coupling.
Q1: My reaction shows very low or no conversion of the starting materials. What are the likely causes and how can I fix it?
A: This is one of the most common issues, particularly because the synthesis involves an aryl chloride (either 2-chlorobenzonitrile or using 3-chlorophenylboronic acid with a 2-halobenzonitrile), which is known to be less reactive than its bromide or iodide counterparts.[3][4][5] The problem almost always lies within the catalytic system or reaction conditions.
Causality Checklist:
-
Inactive Catalyst System: The palladium catalyst must be in its active Pd(0) state to initiate the catalytic cycle.[6]
-
Problem: Your palladium source (e.g., Pd(OAc)₂) has not been properly reduced to Pd(0), or the active catalyst has degraded due to exposure to oxygen.
-
Solution:
-
Ensure an Inert Atmosphere: Thoroughly degas your solvent and reaction mixture by bubbling with argon or nitrogen for at least 30 minutes.[7][8] Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Pre-catalyst: Employ modern, air-stable Pd(II) pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G2). These complexes rapidly and reliably generate the active Pd(0) species under the reaction conditions, leading to more reproducible results.[9]
-
-
-
Inappropriate Ligand Choice: The oxidative addition of an aryl chloride to the palladium center is often the rate-limiting step.[3] The ligand's electronic and steric properties are critical for facilitating this step.
-
Problem: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for activating the strong C-Cl bond.
-
Solution: Switch to a bulky, electron-rich phosphine ligand.[3][9][10] These ligands stabilize the palladium center and promote the oxidative addition. Excellent choices for aryl chloride coupling include:
-
-
Insufficiently Strong or Inappropriate Base: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[3][6][13]
-
Problem: A weak base like Na₂CO₃ or NaHCO₃ may not be sufficient, especially with less reactive coupling partners.[14]
-
Solution: Use a stronger base. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices that often accelerate the reaction and improve yields.[8][9][13]
-
-
Sub-optimal Temperature: Aryl chloride couplings typically require more thermal energy to overcome the activation barrier for oxidative addition.
Q2: My reaction is producing significant side products, complicating purification and lowering my yield. What are these byproducts and how can I minimize them?
A: The formation of side products points to competing reaction pathways. The most common culprits in a Suzuki coupling are homocoupling, dehalogenation, and protodeboronation.[7][12]
-
dot
Caption: Common side products and their solutions.
-
Homocoupling: This is the dimerization of your boronic acid coupling partner.
-
Cause: Often promoted by the presence of oxygen.[7] It can also occur if the transmetalation is slow compared to other pathways.
-
Mitigation:
-
Rigorous Degassing: As mentioned before, ensure your reaction is free of oxygen.[7]
-
Stoichiometry Control: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a large excess can favor homocoupling. If homocoupling is severe, try using a slight excess of the aryl halide instead.[7]
-
-
-
Dehalogenation: Your aryl chloride starting material is converted to the corresponding arene (e.g., 2-chlorobenzonitrile is converted to benzonitrile).
-
Cause: This occurs when a hydride species is present, which can arise from certain bases or solvents (like alcohols) reacting with the palladium complex.[12]
-
Mitigation:
-
Choice of Base: Avoid amine bases if dehalogenation is an issue. Stick to inorganic bases like K₃PO₄ or Cs₂CO₃.
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents.
-
-
-
Protodeboronation: The C-B bond of your boronic acid is cleaved and replaced with a C-H bond.
-
Cause: This is a common decomposition pathway for boronic acids, often accelerated by water and heat.[7] Certain structural motifs can also increase susceptibility.[12]
-
Mitigation:
-
Reagent Quality: Use fresh, high-purity boronic acid. Boronic acids can dehydrate to form boroxines upon storage, which can affect reactivity.
-
Anhydrous Conditions: If protodeboronation is significant, consider using anhydrous conditions with a base like K₃PO₄ in a solvent like toluene or dioxane.[10]
-
-
Frequently Asked Questions (FAQs)
Q3: Can I use 2-chlorobenzonitrile instead of 2-bromobenzonitrile as my starting material?
A: Yes, you absolutely can, and it is often preferred due to the lower cost of aryl chlorides. However, you must adapt your reaction conditions. As discussed, the C-Cl bond is much stronger than the C-Br bond, making the oxidative addition step more difficult.[3][5] Success with 2-chlorobenzonitrile requires a highly active catalyst system. We strongly recommend using a bulky, electron-rich Buchwald-type ligand (e.g., XPhos, SPhos) with a suitable palladium source or a dedicated pre-catalyst.[9][10] You will also likely need higher temperatures (100-120 °C) and a strong base like K₃PO₄.[13]
Q4: Which palladium source is best: Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst?
A: While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective palladium sources, they require in-situ reduction to the active Pd(0) species, which can sometimes be inefficient or lead to catalyst decomposition.[15] For challenging couplings like this one, we recommend using a modern, well-defined pre-catalyst (e.g., XPhos Pd G3). These are air-stable, easy to handle, and are designed to cleanly and efficiently generate the active monoligated Pd(0) species in solution, leading to more reliable and higher-yielding reactions.[9]
Q5: How can I effectively monitor the reaction's progress?
A: The most common methods are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: This is a quick and easy way to visualize the consumption of your starting materials. Co-spot your reaction mixture with your starting materials (2-halobenzonitrile and 3-chlorophenylboronic acid) to track their disappearance. The product, 2-(3-Chlorophenyl)benzonitrile, should appear as a new, typically less polar spot.
-
LC-MS: This provides more definitive information. It allows you to monitor the disappearance of starting material peaks and the appearance of the product peak with the correct mass-to-charge ratio (m/z). This is also invaluable for identifying side products like homocoupled dimers or dehalogenated materials.
Q6: My purification by column chromatography is difficult because the product and a byproduct are very close. What can I do?
A: This is a common challenge, especially if homocoupling of the 3-chlorophenylboronic acid has occurred, as the resulting 3,3'-dichlorobiphenyl may have a similar polarity to your product.
-
Optimize Chromatography: Experiment with different solvent systems. A switch from a standard ethyl acetate/hexane system to a dichloromethane/hexane or toluene/hexane system might provide better separation.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for purification. Test various solvents (e.g., ethanol, isopropanol, heptane, or mixtures) to find one where your product is soluble at high temperatures but sparingly soluble at room temperature or below, while the impurity remains in solution.
-
Revisit the Reaction: The best solution is often to prevent the formation of the side product in the first place. Re-optimize your reaction conditions using the advice in Q2 to minimize the formation of the problematic impurity.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes typical starting points for optimizing the synthesis, highlighting the critical adjustments needed when moving from an aryl bromide to a more challenging aryl chloride.
| Parameter | Condition for 2-Bromobenzonitrile | Recommended Condition for 2-Chlorobenzonitrile | Rationale |
| Pd Catalyst | Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/PPh₃ | XPhos Pd G3 (1-2 mol%) | Pre-catalyst ensures efficient generation of active Pd(0).[9] |
| Ligand | PPh₃ | XPhos (1-2 mol%) | Bulky, e⁻-rich ligand needed to activate the C-Cl bond.[3][10] |
| Base | K₂CO₃ (2 equiv) | K₃PO₄ (2-3 equiv) | Stronger base facilitates the transmetalation step.[13] |
| Solvent | Toluene/H₂O or Dioxane/H₂O | Dioxane or Toluene (anhydrous) | Higher boiling point allows for increased reaction temperature.[13] |
| Temperature | 80-100 °C | 100-120 °C | Higher energy is required for the oxidative addition of aryl chlorides.[9] |
| Atmosphere | Inert (Argon or N₂) | Inert (Argon or N₂) - Critical | Essential to prevent catalyst degradation and side reactions.[7] |
Experimental Protocol: Suzuki-Miyaura Synthesis of 2-(3-Chlorophenyl)benzonitrile
This protocol details a robust method using 2-chlorobenzonitrile, leveraging a modern catalyst system for optimal yield.
Materials:
-
2-Chlorobenzonitrile (1.0 equiv)
-
(3-Chlorophenyl)boronic acid (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Workflow Diagram:
-
dot
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chlorobenzonitrile, (3-chlorophenyl)boronic acid (1.2 equiv), finely powdered K₃PO₄ (3.0 equiv), and the XPhos Pd G3 pre-catalyst (0.02 equiv).
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed. [7]3. Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS every few hours until the 2-chlorobenzonitrile has been consumed (typically 4-12 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water (2x) and then with brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford pure 2-(3-Chlorophenyl)benzonitrile.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Chemical Society Reviews. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
- Fors, B. P., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-9.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Sultan, D. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
- Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
- Wikipedia. (n.d.). Suzuki reaction.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- Bhand, A., et al. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
Sources
- 1. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. youtube.com [youtube.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the Technical Support Center for the Gabriel Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize this classic method for the synthesis of primary amines and related compounds. My aim is to provide not just procedural steps, but a deeper understanding of the chemical principles at play, enabling you to diagnose and resolve issues encountered in your own laboratory work. The Gabriel synthesis, while powerful in its ability to avoid the over-alkylation common in direct aminating approaches, is not without its nuances.[1] This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical challenges you may face.
I. Foundational Principles: A Quick Review
The Gabriel synthesis is a two-stage process for converting primary alkyl halides into primary amines.[2]
-
N-Alkylation: The process begins with the deprotonation of phthalimide, typically using a base like potassium hydroxide, to form the nucleophilic potassium phthalimide. This anion then attacks a primary alkyl halide in an SN2 reaction to form an N-alkylphthalimide.[3]
-
Cleavage (Deprotection): The newly formed N-alkylphthalimide is then cleaved to release the desired primary amine. The most common method for this is hydrazinolysis, known as the Ing-Manske procedure.[2]
This method's primary advantage is the use of phthalimide as a surrogate for an ammonia anion (NH₂⁻), which prevents the multiple alkylations that often plague reactions using ammonia directly.[1][2]
II. Troubleshooting Guide & FAQs
This section addresses common problems encountered during the Gabriel synthesis in a practical question-and-answer format.
Alkylation Stage (SN2 Reaction)
Question 1: My N-alkylation reaction is slow or not proceeding to completion. What are the likely causes and how can I fix it?
Answer: A sluggish or incomplete SN2 reaction is a frequent issue. Several factors could be at play, primarily related to your substrate, reagents, and reaction conditions.
-
Substrate Reactivity: The Gabriel synthesis is most effective for primary alkyl halides.[4] Secondary alkyl halides react much more slowly and are prone to elimination, while tertiary, vinyl, and aryl halides are generally unreactive under these conditions.[4]
-
Causality: The phthalimide anion is a bulky nucleophile. Steric hindrance around the electrophilic carbon in secondary and tertiary halides impedes the backside attack required for an SN2 mechanism.[5] With these more hindered substrates, the phthalimide anion is more likely to act as a base, leading to a competing E2 elimination reaction that forms an alkene instead of the desired product.[4][6]
-
Solution:
-
Confirm Substrate Suitability: Ensure you are using a primary alkyl halide.
-
Improve the Leaving Group: The reactivity order for the halide is I > Br > Cl. If you are using an alkyl chloride, consider converting it to the more reactive alkyl iodide via the Finkelstein reaction (reacting it with sodium iodide in acetone). Alternatively, alkyl sulfonates (e.g., tosylates, mesylates) are excellent leaving groups and can be used in place of halides.[4][7]
-
-
-
Reagent Quality and Reaction Conditions:
-
Causality: The SN2 reaction requires a polar aprotic solvent to solvate the potassium cation without solvating the nucleophilic phthalimide anion, thus maximizing its nucleophilicity. Water is detrimental as it can hydrolyze the reagents and slow the reaction. The quality of the potassium phthalimide is also crucial; old reagents can absorb moisture and become less reactive.[8]
-
Solution:
-
Solvent Choice: Use a dry, polar aprotic solvent. Dimethylformamide (DMF) is an excellent choice and has been shown to accelerate the SN2 step.[1] Dimethyl sulfoxide (DMSO) is also effective.[9]
-
Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly before use.
-
Reagent Quality: Use fresh potassium phthalimide or prepare it fresh from phthalimide and a suitable base like potassium hydroxide.[10]
-
Temperature: Gently heating the reaction (e.g., to 60-90°C) can increase the reaction rate, but be cautious with thermally sensitive substrates.[8][9]
-
-
Question 2: I am observing a significant amount of an alkene byproduct. How can I minimize this?
Answer: The formation of an alkene is a clear indication of a competing E2 elimination reaction.[4]
-
Causality: As mentioned, this is most common with secondary alkyl halides where steric hindrance makes substitution difficult. The phthalimide anion, while a good nucleophile, is also basic enough to abstract a proton from a β-carbon, leading to elimination.
-
Solution:
-
Substrate Choice: If possible, use a primary alkyl halide.
-
Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the SN2 pathway.
-
Alternative Reagents: For secondary alkyl halides, consider using an alternative to phthalimide that is less basic or for which hydrolysis is easier. Reagents like di-tert-butyl-iminodicarboxylate can sometimes give better results with secondary halides.[2]
-
Cleavage Stage (Deprotection)
Question 3: I am having trouble with the hydrazinolysis (Ing-Manske) step. My yields are low, and the reaction seems messy.
Answer: The cleavage of the N-alkylphthalimide is a critical step that can significantly impact your overall yield and product purity.
-
Incomplete Cleavage:
-
Causality: The reaction of hydrazine with the two carbonyl groups of the phthalimide can be slow. Insufficient reaction time or temperature will lead to incomplete conversion.
-
Solution:
-
Reaction Time and Temperature: Ensure the reaction is refluxed for an adequate amount of time. Monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC) is highly recommended.[11]
-
pH Adjustment: Research has shown that increasing the pH of the reaction mixture after the initial consumption of the N-alkylphthalimide can accelerate the breakdown of intermediates and reduce overall reaction time.[12] A small amount of a base like NaOH can be added during the workup phase.
-
-
-
Product Degradation:
-
Causality: While hydrazinolysis is considered milder than acidic or basic hydrolysis, some functional groups can still be sensitive to the conditions.[2]
-
Solution:
-
Milder Cleavage Methods: If your substrate is particularly sensitive, consider alternative, milder deprotection methods. A notable example is reductive cleavage using sodium borohydride (NaBH₄) in an alcohol/water mixture, followed by an acid workup.[11]
-
-
Question 4: I am struggling to remove the phthalhydrazide byproduct from my desired amine.
Answer: The phthalhydrazide byproduct is notoriously insoluble and can make product isolation challenging.[2]
-
Causality: Phthalhydrazide precipitates out of the reaction mixture, which is advantageous for its removal but can also trap the desired product, reducing the isolated yield.[13]
-
Solution:
-
Standard Workup Protocol:
-
After hydrazinolysis is complete (monitored by TLC), cool the reaction mixture.
-
Acidify the mixture with concentrated HCl. This protonates the desired amine, making it water-soluble, and helps to fully precipitate the phthalhydrazide.
-
Filter the mixture to remove the solid phthalhydrazide. Wash the precipitate thoroughly with cold ethanol or another suitable solvent to recover any trapped product.[11][14]
-
Combine the filtrate and washings. Make the solution basic with a strong base (e.g., NaOH) to deprotonate the amine salt.
-
Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate to obtain the crude amine.[11]
-
-
Troubleshooting the Workup: If the phthalhydrazide is still difficult to remove, consider recrystallizing it from a solvent in which it has some solubility, such as ethanol or dimethylformamide (DMF), while your amine remains in the mother liquor.[13]
-
Alternative Reagents
Question 5: The traditional Gabriel synthesis is not working for my complex substrate. Are there any alternatives?
Answer: Yes, several modified Gabriel reagents have been developed to overcome the limitations of phthalimide.
-
Sodium Diformylamide: This reagent is an excellent alternative as it is easily N-alkylated, and the resulting N,N-diformylalkylamines can be cleaved under mild acidic conditions (e.g., HCl in ethanol), avoiding the use of hydrazine.[15][16] This method is often cleaner and results in an easier workup.
-
Di-tert-butyl-iminodicarboxylate: This reagent can be used to synthesize both primary and secondary amines. The resulting protected amine is readily cleaved under acidic conditions.[2]
-
Saccharin Sodium Salt: Similar to phthalimide, the sodium salt of saccharin can act as a nucleophile. The resulting N-alkylsaccharin is often more readily hydrolyzed.[2]
III. Visualizing the Process
To better understand the reaction and troubleshooting workflow, the following diagrams are provided.
Caption: The two-step workflow of the Gabriel synthesis.
Caption: A logical workflow for troubleshooting the Gabriel synthesis.
IV. Experimental Protocols
Protocol 1: Standard Gabriel Synthesis of Benzylamine
This protocol details the synthesis of benzylamine from benzyl bromide as a representative example.
Step 1: N-Alkylation of Potassium Phthalimide
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium phthalimide (1.85 g, 10 mmol) and dry dimethylformamide (DMF, 20 mL).
-
Stir the suspension and add benzyl bromide (1.71 g, 1.2 mL, 10 mmol).
-
Heat the reaction mixture to 80-90°C and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into 100 mL of cold water with stirring.
-
Collect the precipitated N-benzylphthalimide by vacuum filtration, wash with cold water, and dry.
Step 2: Hydrazinolysis of N-Benzylphthalimide
-
Place the dried N-benzylphthalimide (2.37 g, 10 mmol) in a round-bottom flask with ethanol (30 mL).
-
Add hydrazine hydrate (0.6 mL, ~12 mmol) to the suspension.
-
Heat the mixture to reflux for 2 hours. A thick white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature.
-
Add 20 mL of 2M HCl and heat at reflux for an additional 30 minutes to ensure complete precipitation.
-
Cool the mixture in an ice bath and collect the phthalhydrazide by vacuum filtration. Wash the solid with a small amount of cold ethanol.
-
Transfer the filtrate to a separatory funnel. Make the solution strongly basic (pH > 12) by the careful addition of 30% NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield benzylamine.
Protocol 2: Cleavage of N-Alkylphthalimide using Sodium Borohydride[11]
This protocol provides a milder alternative to hydrazinolysis.
-
Dissolve the N-alkylphthalimide (1.0 equiv) in a 4:1 mixture of 2-propanol and water.
-
Add sodium borohydride (4.0 equiv) portion-wise at room temperature with stirring.
-
Stir the reaction for 12-24 hours, monitoring by TLC.
-
Once the starting material is consumed, cool the mixture in an ice bath and carefully add glacial acetic acid to quench excess NaBH₄ and catalyze cyclization.
-
Heat the mixture to 50-60°C for 1-2 hours.
-
Remove the 2-propanol under reduced pressure.
-
Dilute the remaining aqueous mixture with water and wash with dichloromethane to remove byproducts.
-
Make the aqueous layer basic (pH > 10) with a saturated NaHCO₃ solution.
-
Extract the primary amine with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the amine.
V. Summary of Key Troubleshooting Points
| Issue | Primary Cause(s) | Recommended Solution(s) |
| No/Low Conversion in Alkylation | Secondary/tertiary alkyl halide; Poor leaving group; Wet solvent/reagents. | Use primary alkyl halide; Convert R-Cl to R-I; Use dry DMF/DMSO; Use fresh reagents. |
| Alkene Byproduct Formation | E2 elimination with hindered substrates. | Use primary alkyl halide; Lower reaction temperature. |
| Incomplete Cleavage | Insufficient reaction time/temperature; Stable intermediates. | Monitor by TLC to ensure completion; Increase reflux time; Adjust pH during workup. |
| Difficulty Removing Phthalhydrazide | High insolubility of byproduct, trapping product. | Acidify before filtration; Wash precipitate thoroughly; Use acid/base extraction. |
| Substrate Degradation | Harsh cleavage conditions (strong acid/base or hydrazine). | Use milder cleavage methods (e.g., NaBH₄); Use alternative Gabriel reagents (e.g., sodium diformylamide). |
VI. References
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A Convenient Synthesis of Primary Amines Using Sodium Diformylamide as A Modified Gabriel Reagent. Retrieved from [Link]
-
Chemistry Notes. (n.d.). Gabriel synthesis: Easy mechanism, procedure, applications. Retrieved from [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020). Gabriel synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-methyl-2-phenyl-4-pentenal. Retrieved from [Link]
-
CoLab. (1990). A Convenient Synthesis of Primary Amines Using Sodium Diformylamide as A Modified Gabriel Reagent. Retrieved from
-
Sciencemadness Discussion Board. (2020). Sodium Diformylamide for primary amines(and secondary). Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]
-
ResearchGate. (2014). Can anyone help me with a Gabriel synthesis for making primary amine?. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]
-
ResearchGate. (2011). Suggested Improved Method for the Ing‐Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. Retrieved from [Link]
-
Reddit. (2023). Gabriel synthesis troubleshooting. Retrieved from [Link]
-
Unacademy. (n.d.). Gabriel Phthalimide Synthesis Mechanism. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Green Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 20.5: Synthesis of Primary Amines. Retrieved from [Link]
-
YouTube. (2018). Gabriel Synthesis Mechanism-not complete. Retrieved from [Link]
-
ResearchGate. (2025). N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. Retrieved from [Link]
-
Reddit. (2017). Why does Gabriel synthesis undergo an SN2 reaction?. Retrieved from [Link]
-
StudySmarter. (2023). E2 Elimination: Meaning, Examples & Mechanism. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Expedient access to N-alkylphthalimides via redox-neutral photocatalysed Giese-type reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Photocatalytic cross-couplings via the cleavage of N-O bonds. Retrieved from [Link]
-
YouTube. (2025). E2 Elimination: Stereospecificity. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. orgosolver.com [orgosolver.com]
- 5. reddit.com [reddit.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. reddit.com [reddit.com]
- 9. Chemicals [chemicals.thermofisher.cn]
- 10. chemistnotes.com [chemistnotes.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. sciencemadness.org [sciencemadness.org]
Technical Support Center: Ammoxidation of Chlorotoluenes
Welcome to the technical support center for the ammoxidation of chlorotoluenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common side reactions encountered during experimentation. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your process for higher yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions that reduce the selectivity of chlorobenzonitrile during the ammoxidation of chlorotoluene?
A1: The ammoxidation of chlorotoluenes is a sensitive partial oxidation process. While the desired product is the corresponding chlorobenzonitrile, several parallel and consecutive reactions can occur, significantly lowering your yield. The most common side reactions include:
-
Complete Oxidation (Combustion): This is often the most significant side reaction, where the chlorotoluene molecule is completely oxidized to carbon monoxide (CO) and carbon dioxide (CO₂), a phenomenon often referred to as "hydrocarbon burn".[1] This is highly exothermic and can lead to thermal runaway if not controlled.
-
Formation of Oxygenated Byproducts: Partial oxidation can lead to the formation of intermediates like chlorobenzaldehyde and chlorobenzoic acid. Insufficient ammonia concentration or suboptimal catalyst properties can favor the formation of these oxygenates over the nitrile.
-
Hydrolysis of Nitrile: The desired product, chlorobenzonitrile, can undergo hydrolysis to form chlorobenzamide, particularly if there is a high concentration of water vapor at certain temperatures.[2][3]
-
Dehalogenation: The carbon-chlorine bond can be cleaved under the reaction conditions, leading to the formation of benzonitrile and other dehalogenated products.[4] The reactivity of the C-Cl bond, especially when activated by its position on the aromatic ring, makes this a plausible side reaction.[5]
Q2: How does the choice of catalyst influence the formation of side products?
A2: The catalyst is the most critical factor in controlling selectivity. Vanadium-based oxides (e.g., V₂O₅) supported on carriers like alumina (Al₂O₃) or titania (TiO₂) are standard.[6][7] The catalyst's function is dictated by its redox properties and surface acidity.
-
Redox Properties: The reaction typically follows a Mars-van Krevelen mechanism, where the catalyst provides lattice oxygen to the substrate and is subsequently re-oxidized by gaseous oxygen.[8] A catalyst with overly strong oxidizing sites will favor complete combustion to COx. The nature and dispersion of the vanadia species (e.g., isolated tetrahedral vs. polymeric species) are crucial for high selectivity.[7][9]
-
Surface Acidity: The acidity of the catalyst influences the adsorption of ammonia. Proper acidity is required to facilitate the reaction with the activated toluene molecule. Promoters such as Mo, W, and La are often added to modify both the redox and acidic properties of the V₂O₅ catalyst, thereby improving selectivity.[10][11]
Q3: What is the typical temperature range for this reaction, and how does temperature affect selectivity?
A3: The ammoxidation of chlorotoluenes is typically conducted in the gas phase at temperatures ranging from 350°C to 450°C.[8] Temperature is a double-edged sword:
-
Below Optimal Temperature: Reaction rates will be low, resulting in poor conversion of chlorotoluene.
-
Above Optimal Temperature: While conversion may increase, the selectivity towards chlorobenzonitrile often drops dramatically. Higher temperatures provide sufficient energy to overcome the activation barrier for undesirable side reactions, especially the complete oxidation to CO and CO₂.[12][13] For example, in one study, a maximum yield of 76% for 2-chlorobenzonitrile was achieved at 425°C; deviations from this temperature likely resulted in lower yields due to side reactions.[8]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low Conversion of Chlorotoluene
You observe that a significant portion of your starting material is unreacted, even at the end of the experiment.
| Potential Cause | Explanation & Troubleshooting Steps |
| Insufficient Reaction Temperature | The activation energy for the C-H bond activation of the methyl group is not being met. Solution: Gradually increase the reaction temperature in 15-20°C increments. Monitor the conversion and selectivity at each step to find the optimal balance. |
| Low Catalyst Activity | The catalyst may be improperly activated, poisoned, or inherently not active enough for the chosen conditions. Solution: Ensure the catalyst is properly pre-treated (activated) as per the established protocol. If poisoning is suspected from feed impurities (e.g., sulfur compounds), purify the reactant streams. Consider screening different catalyst formulations or supports. |
| High Gas Hourly Space Velocity (GHSV) | The residence time of the reactants over the catalyst bed is too short for the reaction to proceed to a high conversion. Solution: Decrease the total flow rate of the reactant gases while maintaining the same molar ratios. This increases the contact time between the reactants and the catalyst's active sites. |
Problem 2: High Conversion but Low Selectivity to Chlorobenzonitrile
Your chlorotoluene is being consumed, but the yield of the desired chlorobenzonitrile is poor, with significant byproduct formation.
| Potential Cause | Explanation & Troubleshooting Steps |
| Over-oxidation (Combustion) | The reaction temperature is too high, or the catalyst is too oxidative, leading to the formation of CO and CO₂. This is the most common cause of low selectivity at high conversion.[1] Solution: 1. Reduce Temperature: Lower the reaction temperature. 2. Adjust O₂ Ratio: Decrease the molar ratio of oxygen to chlorotoluene in the feed stream. 3. Catalyst Modification: The catalyst may require modification with promoters to temper its oxidative strength.[11] |
| Suboptimal NH₃/Chlorotoluene Ratio | An insufficient amount of ammonia favors the formation of oxygenated byproducts (chlorobenzaldehyde, chlorobenzoic acid) instead of the nitrile. Solution: Increase the molar ratio of ammonia to chlorotoluene. A higher ammonia concentration can competitively adsorb on active sites, favoring the nitrile formation pathway.[8] |
| Catalyst Deactivation/Sintering | High temperatures can cause the active catalyst particles to agglomerate (sinter), reducing the number of selective active sites and favoring non-selective pathways on the support or sintered particles. Solution: Operate within the catalyst's recommended thermal stability range. If deactivation occurs over time, a regeneration protocol (e.g., controlled oxidation to burn off coke) may be necessary.[13] |
Problem 3: Presence of Dehalogenated Byproducts (e.g., Benzonitrile)
Analysis of the product stream shows a significant amount of benzonitrile, indicating the loss of the chlorine atom.
| Potential Cause | Explanation & Troubleshooting Steps |
| Hydrodechlorination | Hydrogen, either from ammonia decomposition at high temperatures or from surface species, can react with the C-Cl bond, replacing it with a C-H bond.[4] Solution: 1. Optimize Temperature: Avoid excessively high temperatures that can promote ammonia decomposition. 2. Catalyst Choice: The choice of catalyst support and promoters can influence the propensity for dehalogenation. Materials less prone to activating hydrogen may be beneficial. |
| Reductive Dehalogenation | The catalyst surface itself, in a reduced state, may facilitate the reductive cleavage of the C-Cl bond. Solution: Carefully control the O₂/chlorotoluene ratio to maintain the catalyst in the optimal oxidation state. A slightly more oxidizing environment (without triggering complete combustion) might suppress this side reaction. |
Visualizing Reaction Pathways
The following diagram illustrates the desired reaction pathway for the ammoxidation of chlorotoluene against the major competing side reactions.
Caption: Reaction network for chlorotoluene ammoxidation.
Experimental Protocols
Protocol 1: Gas-Phase Ammoxidation in a Fixed-Bed Reactor
This protocol describes a typical experimental setup for evaluating catalyst performance.
-
Catalyst Loading: Load the catalyst (typically 0.5 - 2.0 g of sieved particles, 40-60 mesh) into a fixed-bed quartz reactor (10 mm inner diameter). Place quartz wool plugs above and below the catalyst bed to secure it.
-
Reactor Setup: Install the reactor inside a vertical tube furnace equipped with a programmable temperature controller. Connect thermocouples to monitor the furnace and catalyst bed temperatures.
-
Catalyst Activation: Heat the catalyst to the desired reaction temperature (e.g., 400°C) under a flow of an inert gas like nitrogen (50 mL/min) and hold for 1 hour to remove any adsorbed moisture and impurities.
-
Reactant Feed Introduction:
-
Chlorotoluene: Introduce chlorotoluene into the system by flowing N₂ carrier gas through a temperature-controlled saturator (bubbler) containing liquid chlorotoluene. The partial pressure is controlled by the saturator temperature.
-
Gases: Use calibrated mass flow controllers to introduce ammonia (NH₃) and air (as the oxygen source) into the gas line. Mix all gases (N₂, NH₃, Air, and Chlorotoluene-saturated N₂) in a pre-heating zone before they enter the reactor.
-
Typical Molar Ratio: A starting point for the feed mole ratio of Chlorotoluene:NH₃:Air can be 1:8:22.[8]
-
-
Reaction: Maintain the reaction at the set temperature for a period of 2-4 hours to ensure steady-state is reached.
-
Product Collection & Analysis:
-
Pass the reactor effluent through a cold trap (ice bath or cryo-trap) to condense liquid products.
-
Collect the non-condensable gases in a gas bag for analysis.
-
Analyze the liquid products using Gas Chromatography (GC) with a suitable internal standard to determine the conversion of chlorotoluene and the selectivity for each product.
-
Analyze the effluent gas stream with an online Gas Chromatograph (GC-TCD) to quantify CO and CO₂.
-
Workflow: Troubleshooting Low Selectivity
Use the following workflow to diagnose and resolve issues with poor product selectivity.
Caption: A logical workflow for troubleshooting low selectivity.
References
-
Ammoxidation. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene: Via ammoxidation. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Babu, B. H., et al. (2018). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. New Journal of Chemistry. [Link]
-
Babu, B. H., et al. (2018). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. Semantic Scholar. [Link]
-
Babu, B. H., et al. (2017). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. Royal Society of Chemistry. [Link]
-
A DFT-assisted mechanism for evolution of the ammoxidation of 2-chlorotoluene (2-CLT) to 2-chlorobenzonitrile (2-CLBN) over alumina-supported V2O5 catalyst prepared by a solution combustion method. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
- Saffer, C. M., & Vartuli, J. C. (1976). U.S. Patent No. 3,959,337. Washington, DC: U.S.
-
Agarwal, N. J., et al. (2015). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. National Institutes of Health. [Link]
-
Babu, B. H., et al. (2015). Ammoxidation of 2- chlorotoluene over V2O5/Al2O3 catalysts: Influence of different promoters. ResearchGate. [Link]
- Zhang, G., et al. (2013).
- Res, V., et al. (1987).
- Zhang, G., et al. (2010).
- Liu, W., et al. (1990).
-
Dehalogenation. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Method used for preparing 3-chlorobenzonitrile. (n.d.). Patsnap. Retrieved January 13, 2026, from [Link]
-
Dehalogenation of haloaromatics compounds using indium metal in IL a. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Catalytic Ammoxidation of Hydrocarbons on Mixed Oxides. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Ammoxidation of toluene to benzonitrile on vanadium-titanium oxides catalysts prepared by precipitation. The role of catalyst composition. (n.d.). ACS Publications. Retrieved January 13, 2026, from [Link]
-
Ammoxidation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 13, 2026, from [Link]
- A kind of synthetic method of o-chloro benzonitrile. (n.d.). Google Patents.
- Synthesis method of o-chlorobenzonitrile. (n.d.). Google Patents.
-
Selectivity issues in (amm)oxidation catalysis. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
The Effect of Ammoxidation Process on NO2 Sorption Abilities of Active Carbons. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Wang, L., et al. (2018). Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. MDPI. [Link]
-
Insights into the mechanism and kinetics of propene oxidation and ammoxidation over bismuth molybdate catalysts derived from experiments and theory. (2021). eScholarship.org. [Link]
-
Costine, A., & Hodnett, B. K. (2005). Factors limiting selectivity in C3 and C4 amm(oxidation) reactions. University of Limerick. [Link]
-
Wang, L., et al. (2018). Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. MDPI. [Link]
-
Halogenation and Dehalogenation in the Industry // Reactor Engineering. (2015, March 11). YouTube. [Link]
-
One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. (2018). ScholarWorks@Hanyang University. [Link]
Sources
- 1. US3959337A - Ammoxidation process - Google Patents [patents.google.com]
- 2. CS264402B1 - Process for preparing o-chlorobenzamide - Google Patents [patents.google.com]
- 3. Method used for preparing 3-chlorobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 4. Dehalogenation - Wikipedia [en.wikipedia.org]
- 5. CN1021548C - Ammoxidation catalyst for o-chlorotoluene - Google Patents [patents.google.com]
- 6. Ammoxidation - Wikipedia [en.wikipedia.org]
- 7. One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN101850264A - Production process for preparing chlorobenzonitrile by using ammoxidation method - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Purification of crude 2-(3-Chlorophenyl)benzonitrile by recrystallization
Introduction
Welcome to the technical support guide for the purification of crude 2-(3-Chlorophenyl)benzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who require this key biaryl nitrile intermediate in high purity. Recrystallization is a powerful and scalable technique for purification, predicated on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. This guide provides field-proven insights, step-by-step protocols, and robust troubleshooting advice to address common challenges encountered during the recrystallization of this specific molecule. Our approach emphasizes the causality behind experimental choices to empower you to adapt and optimize the process for your specific needs.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: How do I select the best solvent system for recrystallizing 2-(3-Chlorophenyl)benzonitrile?
Answer:
The ideal solvent for recrystallization is one in which 2-(3-Chlorophenyl)benzonitrile is highly soluble at elevated temperatures but sparingly soluble at low temperatures (e.g., 0-5 °C)[1]. For aromatic nitriles like this, a single solvent may not provide the optimal solubility differential, making a mixed-solvent system a highly effective choice[2].
Expert Insight: The structure of 2-(3-Chlorophenyl)benzonitrile—a moderately polar biaryl system—suggests that solvents of intermediate polarity or specific binary mixtures will be most effective. A non-polar solvent will likely dissolve non-polar impurities well but the target compound poorly, while a very polar solvent may dissolve the compound too effectively even at low temperatures, leading to poor recovery[1].
A systematic approach is to find one solvent that dissolves the compound well (the "soluble" or "good" solvent) and another in which it is poorly soluble (the "insoluble" or "anti-solvent"). The two solvents must be miscible[2].
Recommended Solvent Systems to Screen:
| Solvent System | Type | Rationale & Comments |
| Isopropanol/Water | Mixed (Polar Protic / Polar) | Isopropanol is a good "soluble solvent" for many aromatic compounds. Water acts as an effective anti-solvent. This is an excellent starting point. |
| Ethanol/Water | Mixed (Polar Protic / Polar) | Similar to isopropanol/water, this is a classic and effective system for moderately polar organics[3]. |
| Ethyl Acetate/Hexane | Mixed (Polar Aprotic / Non-polar) | Ethyl acetate effectively dissolves the compound, while hexane reduces the solubility upon cooling, often precipitating the product while leaving non-polar impurities in solution[4]. |
| Toluene/Heptane | Mixed (Non-polar Aromatic / Non-polar) | Suitable if the crude material contains primarily non-polar impurities. Toluene's aromaticity aids in dissolving the target compound. |
Actionable Protocol (Solvent Screening):
-
Place ~50 mg of your crude material into four separate test tubes.
-
To each tube, add 0.5 mL of a different potential "soluble solvent" (e.g., Isopropanol, Ethyl Acetate).
-
Heat the tubes in a water bath to near the solvent's boiling point. If the solid doesn't dissolve, add more solvent dropwise until it does. Note the approximate volume.
-
To the hot, dissolved solution, add the corresponding "anti-solvent" (e.g., Water, Hexane) dropwise until you observe persistent cloudiness (turbidity)[5].
-
Add a drop or two of the "soluble solvent" to make the solution clear again[5].
-
Allow the tubes to cool slowly to room temperature, then place them in an ice bath.
-
Observe the quantity and quality of the crystals formed. The system that provides a high yield of well-formed crystals is your best choice.
Q2: My compound is "oiling out" instead of crystallizing. What is happening and how do I fix it?
Answer:
"Oiling out" is a common problem where the compound separates from the solution as a liquid phase instead of a solid crystalline lattice[1]. This occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute (in its impure state). Impurities often dissolve preferentially in these oily droplets, leading to poor purification[6].
Causality & Troubleshooting Workflow:
Detailed Solutions:
-
Reduce the Cooling Rate: Rapid cooling is a primary culprit. If you observe oiling, re-heat the flask until the solution is clear again. Allow it to cool to room temperature on a surface that doesn't act as a heat sink (like a cork ring or folded paper towel) before moving it to an ice bath. Slow cooling provides the kinetic window for molecules to orient themselves into a crystal lattice rather than crashing out as a disordered liquid[1].
-
Adjust Solvent Composition: The saturation point may be too high. Re-heat the solution to re-dissolve the oil, then add a small amount (e.g., 1-2 mL for a 100 mL solution) of the "good" solvent to slightly decrease the saturation. This ensures crystallization begins at a lower, more favorable temperature[6].
-
Use a Seed Crystal: If you have a small amount of pure product, add a single crystal to the cooled, supersaturated solution. This provides a template for proper crystal growth. Alternatively, gently scratching the inner surface of the flask at the meniscus with a glass rod can create microscopic imperfections that serve as nucleation sites[1].
Q3: My final product has a low melting point and appears impure. What are the likely contaminants?
Answer:
The purity of your final product is best assessed by melting point analysis and chromatographic methods (TLC, HPLC). A broad or depressed melting point compared to a reference standard indicates the presence of impurities. While a definitive melting point for 2-(3-Chlorophenyl)benzonitrile is not widely published, a highly pure sample should exhibit a sharp melting range (typically < 1 °C). For context, the related isomer 4-(4-Fluorophenyl)benzonitrile has a melting point of 112-116 °C[1].
Likely Impurities Based on Synthesis (e.g., Suzuki Coupling):
-
Starting Materials: Unreacted 2-bromobenzonitrile or (3-chlorophenyl)boronic acid.
-
Homo-coupling Products: Biphenyl-2,2'-dicarbonitrile or 3,3'-dichlorobiphenyl from the side reactions of the starting materials.
-
Catalyst Residues: Palladium complexes, which can often be colored (gray/black).
-
Solvent Residues: Residual high-boiling solvents from the reaction (e.g., DMF, Toluene).
Purification Strategies:
-
Activated Charcoal Treatment: If your product is colored (yellow to brown), this often indicates persistent organic impurities. Before allowing the hot solution to cool, add a very small amount (e.g., a spatula tip) of activated charcoal. Re-heat to boiling for a few minutes, then perform a hot gravity filtration to remove the charcoal before cooling. Caution: Using too much charcoal can adsorb your product and significantly reduce yield[1].
-
Second Recrystallization: A single recrystallization may not be sufficient if the initial impurity load is high. Performing a second recrystallization on the purified material will almost always result in a significant purity upgrade.
-
Solvent Wash: Ensure you wash the filtered crystals (the "filter cake") with a small amount of ice-cold anti-solvent or the recrystallization mixture. This removes residual mother liquor containing dissolved impurities without dissolving a significant amount of your product[3].
Q4: How can I maximize my yield without sacrificing purity?
Answer:
Achieving a high recovery is a balance between maximizing precipitation of the product and leaving impurities behind in the solvent.
Key Optimization Points:
-
Use the Minimum Amount of Hot Solvent: The most common cause of low yield is using an excess of the "good" solvent. Every drop of solvent will retain some of your product upon cooling[7]. Dissolve your crude material in the absolute minimum volume of boiling solvent required to achieve a saturated solution.
-
Ensure Complete Cooling: After cooling to room temperature, allow the flask to sit in an ice-water bath for at least 30 minutes. Lowering the temperature significantly decreases the solubility of your product in the mother liquor, thereby increasing the precipitated yield[1].
-
Recover from Mother Liquor: If you suspect significant product loss, you can concentrate the mother liquor (the filtrate) by about half using a rotary evaporator and cool it again to recover a second crop of crystals. Be aware that this second crop may be less pure than the first and should be analyzed separately.
Detailed Experimental Protocol: Mixed-Solvent Recrystallization
This protocol outlines the purification of crude 2-(3-Chlorophenyl)benzonitrile using an isopropanol/water solvent system.
Methodology:
-
Dissolution: Place the crude 2-(3-Chlorophenyl)benzonitrile in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add a small volume of isopropanol and heat the mixture to a gentle boil with stirring on a hotplate. Continue adding hot isopropanol in small portions until the solid just dissolves. This creates the minimum volume saturated solution[2].
-
Saturation: While keeping the solution hot, add hot deionized water dropwise using a Pasteur pipette. Swirl the flask after each addition. Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This indicates the solution is at its saturation point[5].
-
Clarification: Add a few drops of hot isopropanol, just enough to make the solution completely clear again[5].
-
Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool undisturbed to room temperature. Slow cooling is crucial for forming pure, well-defined crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small portion of an ice-cold isopropanol/water mixture (use the same approximate ratio as your final solvent composition) to rinse away any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent. Characterize the final product by determining its yield, melting point, and purity (e.g., by HPLC or NMR).
References
-
University of California, Davis. (n.d.). Crystallization. [Online]. Available: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Online]. Available: [Link]
-
Nichols, L. (2022). 3.3F: Mixed Solvents. Chemistry LibreTexts. [Online]. Available: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Online]. Available: [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. [Online]. Available: [Link]
-
Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. [Online]. Available: [Link]
-
Appchem. (n.d.). Benzonitrile,2-[(3-chlorophenyl)methoxy]-. [Online]. Available: [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. [Online]. Available: [Link]
Sources
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How to prevent "oiling out" during recrystallization of aromatic nitriles.
Technical Support Center: Crystallization Excellence
Welcome to the Technical Support Center for Crystallization. This guide is designed for researchers, scientists, and drug development professionals to diagnose and solve common challenges in the purification of solid organic compounds. Our focus today is a particularly persistent issue in the crystallization of aromatic nitriles: the phenomenon of "oiling out."
This document moves beyond simple procedural lists to provide a deep, mechanistic understanding of why oiling out occurs and how to prevent it, ensuring the integrity and purity of your final product.
Understanding the Phenomenon: What is "Oiling Out"?
"Oiling out" is a type of liquid-liquid phase separation (LLPS) that occurs during crystallization.[1] Instead of the dissolved compound precipitating as a solid crystalline material, it separates from the solution as a supersaturated liquid phase, or "oil".[2][3] This typically happens when the temperature of the solution is above the melting point of the solute at that specific concentration.[4][5]
This presents a significant purification challenge because the solute-rich oil droplets can readily dissolve impurities that would normally be excluded from a growing crystal lattice.[4] Subsequent solidification of this impure oil often results in an amorphous glass or a poorly crystalline solid, compromising the purity and handling characteristics of the final product.[2][3]
Aromatic nitriles can be particularly susceptible to this issue due to a combination of their melting points, polarity, and the nature of impurities generated during their synthesis.
Visualizing the Problem: A Phase Diagram Perspective
The diagram below illustrates the thermodynamic landscape where oiling out occurs. It is a kinetic phenomenon that happens within a metastable zone where the conditions for liquid-liquid phase separation are met before those for solid-liquid nucleation.[2]
Caption: Conceptual phase diagram showing the oiling out zone.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter.
Q1: I dissolved my aromatic nitrile in hot solvent, but upon cooling, it formed oily droplets. What is the primary cause?
A1: This is the classic presentation of oiling out. The most common reason is that the solution became supersaturated at a temperature that was still above the melting point of your compound (or a eutectic mixture of your compound and impurities).[4][5] Instead of having a sufficient driving force to form an ordered crystal lattice, the compound simply separated into a second, solute-rich liquid phase. This is often exacerbated by high levels of impurities, which can significantly depress the melting point of the solute.[6][7]
Q2: How can I choose a better solvent system to prevent oiling out with my specific aromatic nitrile?
A2: Solvent selection is the most critical factor in a successful recrystallization.[8][9] The ideal solvent should exhibit a steep solubility curve: high solubility at boiling temperature and low solubility at room or ice temperature.[10]
For aromatic nitriles, consider the following:
-
Polarity Matching: Aromatic nitriles have a polar cyano group and a nonpolar aromatic ring. Solvents of intermediate polarity like ethanol, isopropanol, or acetone, often work well. Sometimes, a mixed solvent system (e.g., ethanol/water, toluene/hexane) is necessary.[8][11]
-
Boiling Point vs. Melting Point: A key preventative strategy is to choose a solvent with a boiling point lower than the melting point of your pure aromatic nitrile.[6] This makes it physically impossible for the solution to be hotter than the compound's melting point, preventing oil formation.
-
Systematic Screening: Do not rely on a single solvent. Perform small-scale solubility tests with a range of potential solvents to identify the optimal choice.
| Solvent | Boiling Point (°C) | Polarity | Notes for Aromatic Nitriles |
| Water | 100 | High | Generally poor solubility unless other polar groups are present. Can be a good anti-solvent.[12] |
| Ethanol | 78 | High | Often a good choice. Can be paired with water to fine-tune solubility.[12] |
| Isopropanol | 82 | Medium | Similar to ethanol, good general-purpose solvent. |
| Acetone | 56 | Medium | Lower boiling point is advantageous if the nitrile has a low melting point. |
| Toluene | 111 | Low | Good for less polar nitriles. High boiling point can be a risk for oiling out.[12] |
| Heptane/Hexane | 69 / 98 | Low | Often used as the "poor" solvent or anti-solvent in a mixed system.[12] |
Q3: My compound still oils out even with a carefully chosen solvent. What role does the cooling rate play?
A3: The cooling rate directly controls the level of supersaturation. Rapid cooling can cause the system to quickly enter the oiling out zone before nucleation can occur.[13][14] Slow, controlled cooling is essential.[8][15] It allows the system to spend more time in the metastable zone, where molecules have sufficient time to orient themselves correctly into a crystal lattice, rather than aggregating into a disordered liquid.[15][16]
Actionable Advice: After dissolving your compound, allow the flask to cool slowly on the benchtop, insulated with a watch glass on top to prevent rapid solvent evaporation.[8] Only after it has reached room temperature should you consider placing it in an ice bath to maximize yield.[16][17]
Q4: I've tried slow cooling, but the problem persists. Could impurities be the culprit?
A4: Absolutely. Impurities are a major contributor to oiling out for two primary reasons:
-
Melting Point Depression: Impurities disrupt the crystal lattice, lowering the energy required to melt the solid. A significant amount of impurity can lower the melting point to below the temperature of the cooling solution, causing oiling out.[4][6]
-
Inhibition of Nucleation: Some impurities can adsorb to the surface of nascent crystal nuclei, preventing their growth and favoring the formation of an oil.[18]
Actionable Advice: If you suspect significant impurities, consider a preliminary purification step. This could involve a column chromatography "plug" to remove baseline impurities or a charcoal treatment to remove highly colored substances.[19] Repeating the recrystallization can also help, as the first pass may remove enough impurities to prevent oiling out on the second attempt.[6]
Q5: What is "seeding," and how can it prevent oiling out?
A5: Seeding is a powerful technique where a small, pure crystal of the target compound (a "seed crystal") is added to the supersaturated solution.[13][20] This seed provides a perfect template for further crystal growth, bypassing the kinetic barrier of primary nucleation.[2] By providing a pre-formed nucleation site, you encourage crystallization to occur within the metastable zone before the solution can enter the oiling out region.
Actionable Advice: Add 1-2 tiny seed crystals when the solution has cooled slightly but before any precipitation or oiling is observed. If you don't have pure crystals, you can try scratching the inside of the flask with a glass rod below the solvent line; the microscopic glass fragments can act as nucleation sites.[16][20]
Q6: My solution has already oiled out. Is the batch lost?
A6: Not necessarily. You can often rescue an oiled-out solution. The key is to re-establish a single, clear liquid phase and attempt the crystallization again under more controlled conditions.
Remediation Steps:
-
Re-heat the solution: Gently warm the mixture until the oil completely redissolves.[4][21]
-
Add more solvent: Add a small amount of additional hot solvent (10-20% more volume). This reduces the overall concentration, lowering the saturation point and potentially avoiding the oiling out region upon subsequent cooling.[4][5]
-
Attempt a slower cooling: Cool the now slightly more dilute solution even more slowly than before. Consider insulating the flask.
-
Seed at the right moment: As the solution cools, be prepared to add a seed crystal at the first sign of cloudiness.
Preventative Protocols & Workflows
Adhering to best practices from the start is the most effective way to prevent oiling out.
Protocol 1: Systematic Solvent Selection
-
Place ~20-30 mg of your crude aromatic nitrile into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., ethanol, acetone, toluene, etc.) dropwise at room temperature. Note solubility.
-
If a compound is insoluble at room temperature, heat the test tube gently in a water or sand bath. Add more hot solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.
-
The ideal solvent is one in which the nitrile is poorly soluble at low temperatures but completely soluble in a minimal amount of the hot solvent, and which produces sharp, well-defined crystals upon cooling. [22][23]
Workflow: Troubleshooting Oiling Out
The following diagram provides a logical workflow for diagnosing and solving oiling out issues.
Caption: A decision-making workflow for troubleshooting oiling out.
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
University of California, Los Angeles. Recrystallization-1.pdf. [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). [Link]
-
University of California, Irvine, Department of Chemistry. Recrystallization. [Link]
-
Brainly. (2023). Indicate a procedure to solve the following recrystallization problems: (a) Oiling out (b) Lack of. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ResearchGate. (2013). How to crystallize the natural compounds from plant extracts?. [Link]
-
Veesler, S., et al. (2006). Crystallization in the Presence of a Liquid−Liquid Phase Separation. Organic Process Research & Development. [Link]
-
University of Washington, Department of Chemistry. (2006). Crystallisation Techniques. [Link]
-
University of Massachusetts, Department of Chemistry. Recrystallization1. [Link]
-
Wikipedia. Crystallization. [Link]
-
University of Calgary, Department of Chemistry. Recrystallization - Single Solvent. [Link]
-
Conference Paper. (2011). (116b) Oiling out During Crystallization Processes: Experimental Investigation and Modeling. [Link]
-
ResearchGate. (2023). Prediction of the Phase Diagram of Liquid-liquid Phase Separation during Crystallization via a Molecular Mechanism study. [Link]
-
Guide for crystallization. [No formal publisher available]. [Link]
-
YouTube. (2012). Slow Cooling During Recrystallization. [Link]
-
ResearchGate. The factors affecting the occurrence of oiling‐out. [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]
-
ResearchGate. (2025). Experimental investigation and prediction of oiling out during crystallization process. [Link]
-
Chemistry LibreTexts. (2025). 3.5: Inducing Recrystallization. [Link]
-
Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?. [Link]
-
California State University, Stanislaus. Recrystallization. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
Nature. (2023). Impact of impurities on crystal growth. [Link]
-
ResearchGate. (2017). How can I purify impure benzonitrile?. [Link]
-
Lappeenranta University of Technology. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. [Link]
-
YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. [Link]
-
5.8 Liquid-Liquid phase diagrams. [No formal publisher available]. [Link]
-
Chemistry LibreTexts. (2023). 1.10: Phase Equilibria and Phase Diagrams. [Link]
-
Cambridge University Press. (2019). The Influence of Impurities and Additives on Crystallization. [Link]
-
LookChem. Purification of Benzonitrile. [Link]
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Technical Support Center: Optimizing Solvent Systems for the Purification of Benzonitrile Derivatives
Welcome to the technical support center for the purification of benzonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical protocols to overcome common challenges in purification. Here, we move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions and optimize your solvent systems effectively.
Section 1: Understanding Your Benzonitrile Derivative
The first step in any successful purification is to understand the physicochemical properties of your target molecule. Benzonitrile derivatives, a versatile class of organic compounds, can vary significantly in polarity, solubility, and stability depending on the nature and position of substituents on the aromatic ring.[1]
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups increase the polarity of the molecule by drawing electron density from the aromatic ring.[1] This generally leads to better solubility in more polar solvents.
-
Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) or amino (-NH₂) groups decrease the overall polarity, making the compound more soluble in non-polar solvents.[1]
-
Functional Groups: The presence of groups capable of hydrogen bonding, like hydroxyl (-OH) or amino (-NH₂) groups, will significantly increase the compound's polarity and affinity for polar solvents and stationary phases like silica gel.
A preliminary analysis of your derivative's structure is crucial for making an educated guess about the starting solvent system for either chromatography or recrystallization.
Section 2: Troubleshooting Guide for Column Chromatography
Column chromatography is a primary tool for purifying benzonitrile derivatives from reaction mixtures.[2] However, achieving optimal separation requires a well-chosen solvent system. This section addresses common issues encountered during this process.
Frequently Asked Questions (Chromatography)
Q1: My benzonitrile derivative is streaking on the TLC plate and giving poor separation in the column. What's happening?
A1: Streaking, or tailing, on a TLC plate is a strong indicator of a few potential issues that will also manifest during column chromatography:
-
Incorrect Solvent Polarity: The most common cause is a solvent system with either too high or too low polarity. If the solvent is too polar, your compound will travel with the solvent front (high Rf), leading to poor separation from other fast-moving compounds. If it's not polar enough, the compound will stick to the silica gel (low Rf) and may appear as a streak. The ideal Rf for good separation is typically between 0.2 and 0.4.
-
Compound Insolubility: If your compound is not fully soluble in the mobile phase, it will streak from the point of application. Ensure your compound is completely dissolved before loading it onto the column.[3]
-
Acidic or Basic Nature: Benzonitrile derivatives with acidic (e.g., phenolic -OH) or basic (e.g., amino -NH₂) groups can interact strongly with the slightly acidic silica gel, causing streaking. Adding a small amount of a modifier to your solvent system can resolve this. For acidic compounds, adding ~1% acetic acid can help. For basic compounds, adding ~1% triethylamine or a 10% ammonia in methanol solution can be effective.[4][5]
Q2: My compound is very polar and won't move off the baseline, even with 100% ethyl acetate. What should I do?
A2: For highly polar benzonitrile derivatives, a standard ethyl acetate/hexane system may not be sufficient.[4][6] Here are a few strategies to elute highly polar compounds:
-
Introduce a Stronger Polar Solvent: A common next step is to use a mixture of methanol in dichloromethane or ethyl acetate.[4] Start with a small percentage of methanol (e.g., 1-5%) and gradually increase it. Be cautious, as using more than 10% methanol can risk dissolving the silica gel.[4]
-
Consider Reversed-Phase Chromatography: If your compound is highly polar, it may be better suited for reversed-phase chromatography. In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (typically water, methanol, or acetonitrile).
-
Use a More Aggressive Solvent System: For particularly stubborn polar compounds, especially amines, a system containing ammonium hydroxide can be effective. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and 1-10% of this solution can be used in dichloromethane.[5][6]
Q3: My compound seems to be decomposing on the silica gel column. How can I purify it?
A3: Some benzonitrile derivatives can be sensitive to the acidic nature of silica gel.[6]
-
Test for Stability: First, confirm the instability by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it. If a new spot appears or the original spot diminishes, your compound is likely degrading.
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by preparing a slurry with your non-polar solvent (e.g., hexane) and adding 1-2% triethylamine. After stirring, the solvent can be removed under reduced pressure to yield a deactivated silica gel.
-
Switch the Stationary Phase: If deactivation is insufficient, consider using a different stationary phase. Alumina (which can be basic, neutral, or acidic) or Florisil are common alternatives.[6]
Experimental Protocol: Selecting a Solvent System for Flash Chromatography
-
Spotting: Dissolve a small amount of your crude reaction mixture in a volatile solvent (like dichloromethane or ethyl acetate). Use a capillary tube to make a small, concentrated spot on a TLC plate.
-
Initial Screening: Develop the TLC plate in a solvent system of moderate polarity, such as 30% ethyl acetate in hexane.[5]
-
Analysis: Visualize the plate under a UV lamp.
-
If the spots are all near the bottom (low Rf), the solvent system is not polar enough. Increase the proportion of the polar solvent (e.g., move to 50% ethyl acetate in hexane).
-
If the spots are all near the top (high Rf), the solvent is too polar. Decrease the proportion of the polar solvent (e.g., move to 10% ethyl acetate in hexane).[2]
-
-
Optimization: Continue adjusting the solvent ratio until the desired compound has an Rf value between 0.2 and 0.4, and it is well-separated from major impurities.
-
Fine-Tuning: For difficult separations, consider trying different solvent combinations. A useful rule of thumb is that a compound with an Rf of 0.5 in 10% ethyl acetate/hexane will have a similar Rf in 20% ether/hexane.[4]
Visualization: Chromatography Troubleshooting Workflow
Caption: Troubleshooting workflow for common column chromatography issues.
Data Summary: Common Solvent Systems for Chromatography
| Polarity of Benzonitrile Derivative | Good Starting Solvent System | Notes |
| Non-polar | 5% Ethyl Acetate/Hexane or 5% Ether/Hexane[4][5] | Start with a low polarity and gradually increase if needed. |
| Intermediate Polarity | 10-50% Ethyl Acetate/Hexane[4][5] | This is a standard and versatile system for many organic compounds. |
| Polar | 100% Ethyl Acetate or 5% Methanol/Dichloromethane[4][5] | For compounds that do not move in less polar systems. |
| Very Polar (Basic) | 1-10% of (10% NH₄OH in MeOH) / Dichloromethane[5] | Effective for moving stubborn amines off the baseline. |
Section 3: Troubleshooting Guide for Recrystallization
Recrystallization is a powerful technique for purifying solid benzonitrile derivatives. The principle is to dissolve the impure compound in a hot solvent and allow it to cool slowly, forming pure crystals while the impurities remain in the solution.[7]
Frequently Asked Questions (Recrystallization)
Q1: What is the ideal solvent for recrystallizing my benzonitrile derivative?
A1: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[8] For aromatic nitriles, good starting points are alcohols like ethanol or isopropanol.[8] A mixed solvent system, such as ethyl acetate/hexane, is also very common and effective.[8] The optimal choice must be determined through small-scale solubility tests.[8]
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, forming a liquid phase that is immiscible with the solvent.[8] This often happens if the boiling point of the solvent is higher than the melting point of your compound or if there are significant impurities.[8] To resolve this:
-
Add More Solvent: Re-heat the solution to dissolve the oil, and then add a small amount of additional hot solvent to ensure the compound is fully dissolved below its melting point.[8]
-
Lower the Crystallization Temperature: Use a solvent with a lower boiling point.
-
Induce Crystallization Slowly: Allow the solution to cool very slowly. You can insulate the flask to encourage gradual cooling, which favors crystal formation over oiling out.
Q3: My crystal yield is very low. How can I improve it?
A3: A low yield can be frustrating but is often correctable:
-
Minimize Hot Solvent: The most common cause of low yield is using too much hot solvent to dissolve the compound.[7] Use the absolute minimum amount of boiling solvent necessary for complete dissolution. If you've added too much, you can carefully evaporate some of it.
-
Ensure Complete Cooling: Allow the flask to cool to room temperature undisturbed, and then place it in an ice bath to maximize precipitation.[8]
-
Prevent Premature Crystallization: During a hot filtration step (to remove insoluble impurities), the solution can cool and form crystals on the filter paper. Use a pre-heated funnel and filter flask to prevent this.
-
Use an Appropriate Rinsing Technique: When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant portion of your product.[7]
Q4: My final crystals are still colored. How can I remove colored impurities?
A4: If your solution is colored by impurities, you can often remove them using activated charcoal.
-
Procedure: After dissolving your compound in the hot solvent, remove it from the heat source and add a small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the flask and gently heat the solution for a few minutes.
-
Hot Filtration: Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.[8] Then, allow the clear filtrate to cool and crystallize as usual.
-
Caution: Be aware that using an excessive amount of charcoal can lead to the loss of your desired product due to adsorption.[8]
Experimental Protocol: Mixed-Solvent Recrystallization
This technique is useful when no single solvent has the ideal solubility properties.
-
Solvent Pair Selection: Choose a pair of miscible solvents. One should be a "good" solvent in which your compound is highly soluble, and the other a "bad" solvent in which your compound is poorly soluble. A common pair for benzonitrile derivatives is ethyl acetate ("good") and hexane ("bad").[8]
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise with swirling until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[8]
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[8]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold "bad" solvent or a mixture of the two solvents.[8]
-
Drying: Allow the crystals to dry completely.
Visualization: Recrystallization Decision Workflow
Caption: Decision workflow for selecting and performing a recrystallization procedure.
References
- BenchChem. (2025). Recrystallization of 2-(3-Fluorophenyl)benzonitrile: A Technical Guide. Benchchem.com.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Chem.rochester.edu.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Chem.rochester.edu.
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Various Authors. (2017). How can I purify impure benzonitrile?
- Chemistry Forum. (2021).
- Unknown. (n.d.).
- LookChem. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Various Authors. (2025).
- Unknown. (n.d.).
- BenchChem. (2025). Technical Support Center: Purification of 3-Hydroxy-2-isopropylbenzonitrile. Benchchem.com.
- University of Rochester, Department of Chemistry. (n.d.). Solvent: benzonitrile. Chem.rochester.edu.
- BenchChem. (2025). Purification challenges of 4-Amino-3-(tert-butyl)benzonitrile. Benchchem.com.
- BenchChem. (2025). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. Benchchem.com.
- Zhang, Q., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.
- Hawach Scientific. (2025).
- AP-Process. (2020).
- ChemistryViews. (2012).
- Unknown. (n.d.).
- Docuchem. (2024).
- BenchChem. (2025). Troubleshooting low yield in Benzonitrile synthesis. Benchchem.com.
- Bocian, S., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents.
- BenchChem. (2025).
- ResearchGate. (2025). Solvent Effect on the Electronic Polarizability of Benzonitrile.
- Friesen, J.B., et al. (2015). Solvent System Selection Strategies in Countercurrent Separation.
- ResearchGate. (2025). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis. Ningboinno.com.
- ResearchGate. (2025). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Chem.rochester.edu.
- Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Carlroth.com.
- Kholdeeva, O. A., et al. (2021). Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. Royal Society of Chemistry.
Sources
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- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2-(3-Chlorophenyl)benzonitrile Stability and Analysis
Welcome to the technical support center for 2-(3-Chlorophenyl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address potential stability issues you may encounter. Our goal is to provide you with the scientific rationale behind these phenomena and practical solutions to ensure the integrity of your experiments.
Introduction to the Stability of 2-(3-Chlorophenyl)benzonitrile
2-(3-Chlorophenyl)benzonitrile is an aromatic nitrile containing a chlorinated phenyl group. The chemical stability of this molecule is influenced by its functional groups: the nitrile (-C≡N) and the chloro-substituted aromatic rings. Understanding its behavior under various experimental and storage conditions is crucial for obtaining reliable and reproducible results in research and development. This guide will delve into the potential degradation pathways and provide strategies to mitigate them.
Part 1: Troubleshooting Guide & FAQs
This section addresses common stability and analytical challenges in a question-and-answer format, providing explanations and actionable solutions.
Frequently Asked Questions (FAQs) - Stability and Handling
Q1: I observed a decrease in the purity of my 2-(3-Chlorophenyl)benzonitrile sample over time, even when stored at room temperature. What could be the cause?
A1: Several factors could contribute to the degradation of 2-(3-Chlorophenyl)benzonitrile at room temperature. The primary suspects are hydrolysis and photodegradation. The nitrile group is susceptible to slow hydrolysis in the presence of ambient moisture, which can be exacerbated by acidic or basic residues.[1][2] Additionally, chlorinated aromatic compounds can be sensitive to light, leading to photodegradation.[3] For optimal stability, it is recommended to store the compound in a tightly sealed, amber vial in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[4]
Q2: My sample of 2-(3-Chlorophenyl)benzonitrile has developed a yellowish tint. What does this indicate?
A2: The development of a yellow color often suggests the formation of degradation products. This can be a result of exposure to light, air (oxidation), or high temperatures.[4] Photodegradation can lead to the formation of colored impurities.[5] It is crucial to analyze the discolored sample using a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector, to identify and quantify any new peaks corresponding to degradation products.
Q3: What are the primary degradation products I should expect from 2-(3-Chlorophenyl)benzonitrile?
A3: Based on the structure of the molecule, the most probable degradation pathways are hydrolysis of the nitrile group and potential reactions involving the chloro-substituted ring.
-
Hydrolysis Products: The nitrile group can hydrolyze to form 2-(3-chlorophenyl)benzamide as an intermediate, which can be further hydrolyzed to 2-(3-chlorophenyl)benzoic acid.[6] This can occur under both acidic and basic conditions.[2]
-
Photodegradation Products: Exposure to UV light may lead to dechlorination or the formation of phenolic byproducts.[3][7]
-
Oxidative Degradation: While aromatic nitriles are generally stable to oxidation, harsh oxidative conditions could lead to the formation of N-oxides or ring hydroxylation products.[8]
-
Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to the formation of hydrogen cyanide, benzene derivatives, and other fragmentation products.
Q4: What are the recommended storage conditions for 2-(3-Chlorophenyl)benzonitrile?
A4: To ensure long-term stability, 2-(3-Chlorophenyl)benzonitrile should be stored in a well-ventilated, cool, and dry place, away from light and sources of ignition.[9] The container should be tightly sealed to prevent moisture ingress. For sensitive applications, storage in an amber vial under an inert atmosphere at refrigerated temperatures (2-8 °C) is recommended.
Troubleshooting Analytical Methods
Q1: I am developing an HPLC method for 2-(3-Chlorophenyl)benzonitrile and see peak tailing. What could be the cause and how can I fix it?
A1: Peak tailing in HPLC can be caused by several factors:
-
Secondary Interactions: The nitrile group can interact with residual silanols on the silica-based column. Try using a column with end-capping or a phenyl-hexyl column which can offer different selectivity for aromatic compounds.[10]
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for the analyte. For neutral compounds like this, pH is less critical, but it can affect the ionization of any acidic or basic impurities.
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Column Degradation: The column may be degrading. Try flushing the column or replacing it if necessary.
Q2: I am not getting good separation between the main peak and a suspected impurity. What can I do?
A2: To improve separation (resolution) in your HPLC method:
-
Optimize the Mobile Phase: Adjust the ratio of your organic solvent to the aqueous phase. A shallower gradient or an isocratic elution with a lower percentage of organic solvent can increase retention and improve separation.[11]
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Try a Different Column: A column with a different stationary phase (e.g., C18, Phenyl-Hexyl, PFP) can provide different interactions with your analyte and impurities, leading to better separation.[10]
-
Adjust the Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence resolution.
Q3: How can I confirm if my analytical method is "stability-indicating"?
A3: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[12] To validate your method as stability-indicating, you must perform forced degradation studies.[10] This involves intentionally degrading the compound under various stress conditions (acidic and basic hydrolysis, oxidation, heat, and light) and demonstrating that the resulting degradation products are well-separated from the parent compound.[11]
Part 2: Experimental Protocols
This section provides detailed, step-by-step protocols for performing forced degradation studies on 2-(3-Chlorophenyl)benzonitrile. These are foundational workflows that can be adapted based on your specific experimental needs.
Protocol 1: Forced Degradation Study - Stress Conditions
Objective: To intentionally degrade 2-(3-Chlorophenyl)benzonitrile under various stress conditions to identify potential degradation products and pathways.
Materials:
-
2-(3-Chlorophenyl)benzonitrile
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl), 1N and 0.1N
-
Sodium hydroxide (NaOH), 1N and 0.1N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC vials
-
pH meter
-
Calibrated oven
-
Photostability chamber with UV and visible light sources
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 2-(3-Chlorophenyl)benzonitrile in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
To an HPLC vial, add an appropriate volume of the stock solution and dilute with 0.1N HCl to a final concentration of 0.1 mg/mL.
-
Keep a sample at room temperature and another at 60°C for 24 hours.
-
After the incubation period, cool the heated sample to room temperature and neutralize both samples with an equivalent amount of 0.1N NaOH.
-
-
Base Hydrolysis:
-
To an HPLC vial, add an appropriate volume of the stock solution and dilute with 0.1N NaOH to a final concentration of 0.1 mg/mL.
-
Keep a sample at room temperature and another at 60°C for 24 hours.
-
After the incubation period, cool the heated sample to room temperature and neutralize both samples with an equivalent amount of 0.1N HCl.
-
-
Oxidative Degradation:
-
To an HPLC vial, add an appropriate volume of the stock solution and dilute with 3% H₂O₂ to a final concentration of 0.1 mg/mL.
-
Keep the sample at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Place a solid sample of 2-(3-Chlorophenyl)benzonitrile in a calibrated oven at 80°C for 48 hours.
-
Also, place a vial of the stock solution (1 mg/mL in acetonitrile) in the oven.
-
-
Photolytic Degradation:
-
Expose a solution of 2-(3-Chlorophenyl)benzonitrile (0.1 mg/mL in acetonitrile) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
-
Sample Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a reverse-phase HPLC method capable of separating 2-(3-Chlorophenyl)benzonitrile from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a PDA detector
-
Columns: C18 (e.g., 4.6 x 150 mm, 5 µm), Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)
Suggested HPLC Conditions:
| Parameter | Method A (Screening) | Method B (Optimized) |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B in 20 min | 40% to 80% B in 25 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection | PDA, 210-400 nm | PDA, 230 nm |
| Injection Vol. | 10 µL | 10 µL |
Procedure:
-
Prepare samples from the forced degradation study as described in Protocol 1.
-
Inject the control and stressed samples into the HPLC system using Method A.
-
Analyze the chromatograms for peak purity and resolution between the parent peak and any degradation peaks.
-
If separation is inadequate, optimize the method by adjusting the gradient, flow rate, temperature, or by switching to Method B with the Phenyl-Hexyl column for alternative selectivity.
-
The final method should demonstrate baseline separation of all significant degradation products from the parent peak.
Part 3: Visualizations and Data Presentation
Visual aids are essential for understanding complex chemical processes. The following diagrams and tables summarize the potential degradation pathways and expected outcomes of stability studies.
Potential Degradation Pathways
Caption: Workflow for assessing the stability of 2-(3-Chlorophenyl)benzonitrile.
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Typical Duration | Expected Outcome |
| Acid Hydrolysis | 0.1N HCl at 60 °C | 24 hours | Hydrolysis of nitrile to amide and carboxylic acid. [2] |
| Base Hydrolysis | 0.1N NaOH at 60 °C | 24 hours | Rapid hydrolysis of nitrile to carboxylate salt. [13] |
| Oxidation | 3% H₂O₂ at RT | 24 hours | Potential for N-oxide formation or ring oxidation. [8] |
| Thermal | Solid and solution at 80 °C | 48 hours | Decomposition, potential for discoloration. |
| Photolytic | UV/Visible light | Per ICH Q1B | Potential for photodegradation and formation of colored impurities. [5] |
References
- BASF. (2026).
- BenchChem. (n.d.). A Comparative Guide to Validated HPLC Methods for 3-Methylbenzonitrile Purity Analysis. BenchChem.
- Fisher Scientific. (2009). SAFETY DATA SHEET - Benzonitrile. Fisher Scientific.
- MDPI. (n.d.). Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites. MDPI.
-
PubMed. (1995). In vitro metabolism of aromatic nitriles. PubMed. [Link]
- ResearchGate. (2017). Degradation of 2, 4, 6-trichlorophenol in Photo-sulfite System: Mineralization and Pathways.
- Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The acid-catalysed hydrolysis of benzonitrile. RSC Publishing.
- ResearchGate. (2010). Kinetics of alkaline hydrolysis of p-substituted benzylidenemalononitriles in 50% aqueous acetonitrile: Substituent effects and quantification of the electrophilic reactivity.
- Organic Chemistry Portal. (n.d.).
- Semantic Scholar. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds. Semantic Scholar.
- Fiveable. (n.d.).
- International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research.
- EPA NEPS. (1984). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. EPA NEPS.
- ChemSpider Synthetic Pages. (n.d.). Partial hydrolysis of a benzonitrile. ChemSpider Synthetic Pages.
- NIH. (n.d.). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. PMC.
- Longdom Publishing. (n.d.). Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. Longdom Publishing.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Cole-Parmer.
- CDH Fine Chemical. (n.d.).
-
Chemistry LibreTexts. (2020). 21.5: Hydrolysis of nitriles. Chemistry LibreTexts. [Link]
- ACS Publications. (2026). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation.
- ResearchGate. (2006). A generally applicable method for assessing the electrophilicity and reactivity of diverse nitrile-containing compounds.
- BenchChem. (n.d.). 2-(3-Fluorophenyl)benzonitrile: A Key Intermediate in Modern Organic Synthesis. BenchChem.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. RSC Publishing.
- S3waas. (2025). Syllabus for Chemistry (SCQP08). S3waas.
- NIH. (n.d.).
- BenchChem. (n.d.). A Comparative Analysis of 2-(3-Fluorophenyl)benzonitrile and Its Isomers for Research and Development. BenchChem.
-
Wikipedia. (n.d.). Benzonitrile. Wikipedia. [Link]
- Ataman Kimya. (n.d.). BENZONITRILE.
-
Chemistry Steps. (n.d.). Preparation of Nitriles. Chemistry Steps. [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps. [Link]
- Thermo Fisher Scientific. (n.d.).
- MilliporeSigma. (2024).
- NIH. (n.d.).
Sources
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- 3. Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites | MDPI [mdpi.com]
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- 5. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of 2-(3-Chlorophenyl)benzonitrile
Welcome to the Technical Support Center for the synthesis and purification of 2-(3-Chlorophenyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and detailed protocols for obtaining this key biaryl intermediate with high purity.
Introduction: The Challenge of Purity in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds like 2-(3-Chlorophenyl)benzonitrile.[1][2] This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an arylboronic acid. A common synthetic route to 2-(3-Chlorophenyl)benzonitrile is the reaction between 2-bromobenzonitrile and (3-chlorophenyl)boronic acid.
While robust, this reaction can generate a variety of impurities that complicate downstream applications. Achieving high purity is critical, especially in drug development, where even trace impurities can have significant impacts on biological activity and safety. This guide provides a structured approach to identifying and removing these impurities.
Common Impurities in the Synthesis of 2-(3-Chlorophenyl)benzonitrile
Understanding the potential impurities is the first step toward effective purification. The primary impurities can be categorized as follows:
-
Unreacted Starting Materials:
-
2-Bromobenzonitrile
-
(3-Chlorophenyl)boronic acid
-
-
Homocoupling Byproducts:
-
3,3'-Dichlorobiphenyl (from the coupling of two molecules of (3-chlorophenyl)boronic acid)
-
2,2'-Dicyanobiphenyl (from the coupling of two molecules of 2-bromobenzonitrile)
-
-
Catalyst Residues:
-
Palladium complexes and metallic palladium
-
The following table summarizes the key physical properties of the target compound and its potential impurities, which are crucial for developing a purification strategy.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Polarity |
| 2-(3-Chlorophenyl)benzonitrile | 213.66 | Not readily available, likely a solid | Not readily available | Moderately Polar |
| 2-Bromobenzonitrile | 182.02 | 54-57 | 235-238 | Moderately Polar |
| (3-Chlorophenyl)boronic acid | 156.37 | 185-189 | 311.4 | Polar |
| 3,3'-Dichlorobiphenyl | 223.10 | 25-29[3][4] | 320[3] | Non-polar |
| 2,2'-Dicyanobiphenyl | 204.23 | Not readily available, likely a solid | Not readily available | Moderately Polar |
Troubleshooting and Purification Guides
This section provides a question-and-answer format to address specific purification challenges you may encounter.
Q1: My crude product is a dark-colored oil or solid. How do I remove the color and residual palladium catalyst?
Answer: The dark color is often due to residual palladium species. A multi-step approach involving filtration and adsorption is highly effective.
Expert Insight: Palladium catalysts can exist in various forms in the reaction mixture, including soluble complexes and colloidal nanoparticles. A simple filtration may not be sufficient. The use of an adsorbent like activated carbon or a specialized scavenger is recommended for efficient removal.[5]
Protocol 1: Removal of Palladium Residues
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or toluene.
-
Filtration through Celite: Prepare a small plug of Celite in a fritted funnel and wash it with the chosen solvent. Filter the dissolved crude product through the Celite plug. This will remove any heterogeneous palladium catalyst (e.g., palladium on carbon) and some precipitated palladium black.
-
Adsorption:
-
Activated Carbon: To the filtrate, add activated carbon (approximately 10% w/w of the crude product). Stir the suspension at room temperature for 1-2 hours. Caution: Activated carbon can sometimes adsorb the desired product, leading to yield loss. It is advisable to perform a small-scale test first.
-
Palladium Scavengers: Alternatively, specialized silica-based or polymer-bound scavengers with thiol or amine functionalities can be used. These offer higher selectivity for palladium. Follow the manufacturer's recommendations for the specific scavenger.
-
-
Final Filtration: Filter the mixture through another Celite plug to remove the activated carbon or scavenger.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product, which should be significantly lighter in color.
Diagram 1: Workflow for Palladium Removal
Caption: A streamlined workflow for the removal of palladium catalyst residues.
Q2: I have unreacted starting materials in my product. How can I separate them?
Answer: Unreacted starting materials can often be removed by a combination of extraction and either crystallization or column chromatography, exploiting the differences in their polarity and acidity/basicity.
(a) Removing (3-Chlorophenyl)boronic acid:
(3-Chlorophenyl)boronic acid is acidic and has good water solubility, especially in its boronate anion form.[6] An aqueous basic wash is an effective method for its removal.
Protocol 2: Basic Aqueous Extraction
-
Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1 M) sodium hydroxide (NaOH) solution. Repeat the wash 2-3 times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the organic layer to obtain the product, now free of the boronic acid.
(b) Removing 2-Bromobenzonitrile and Homocoupling Byproducts:
2-Bromobenzonitrile and the non-polar homocoupling byproduct, 3,3'-dichlorobiphenyl, can be separated from the more polar product, 2-(3-chlorophenyl)benzonitrile, by crystallization or column chromatography.
Protocol 3: Purification by Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities, provided a suitable solvent is found.[7] For biaryl nitriles, a mixed solvent system is often effective.
-
Solvent Screening: On a small scale, test the solubility of your crude product in various solvents at room temperature and at their boiling points. Good single solvents are those in which the product is sparingly soluble at room temperature but highly soluble when hot. Common choices include isopropanol, ethanol, or mixtures like ethyl acetate/hexanes or toluene/hexanes.[8]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent (or the more polar solvent of a mixed pair).
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization:
-
Single Solvent: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Mixed Solvent: To the hot solution of the product in the more polar solvent, add the less polar solvent dropwise until the solution becomes cloudy. Then, add a few drops of the hot polar solvent to redissolve the solid. Allow the solution to cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly.
Protocol 4: Purification by Flash Column Chromatography
Flash column chromatography is a highly effective method for separating compounds with different polarities.[9]
-
Adsorbent: Use silica gel as the stationary phase.
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for the desired product.
-
Column Packing: Pack a column with silica gel in the chosen eluent.
-
Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. The non-polar 3,3'-dichlorobiphenyl will elute first, followed by the slightly more polar unreacted 2-bromobenzonitrile, and then the desired product, 2-(3-chlorophenyl)benzonitrile. The highly polar 2,2'-dicyanobiphenyl will elute last or may require a more polar eluent.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Diagram 2: Decision Tree for Purification Strategy
Caption: A decision-making workflow for selecting the appropriate purification method.
Frequently Asked Questions (FAQs)
Q3: How can I confirm the purity and identity of my final product?
Answer: A combination of chromatographic and spectroscopic techniques should be used.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase C18 column with a gradient of acetonitrile in water (often with a modifier like formic acid) is a good starting point.[10][11] Purity is determined by the area percentage of the main peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile impurities and provides molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any residual impurities. The aromatic region of the ¹H NMR spectrum will be complex, but integration should be consistent with the expected number of protons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Q4: I'm struggling with "oiling out" during recrystallization. What can I do?
Answer: "Oiling out" occurs when the compound separates as a liquid instead of forming crystals. This can be due to a high concentration of impurities or an inappropriate solvent.[7]
-
Add more solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil and try cooling again.
-
Cool more slowly: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Change the solvent system: The boiling point of your solvent may be too high. Try a lower-boiling solvent or adjust the ratio of your mixed solvent system.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Seed crystals: If you have a small amount of pure product, add a tiny crystal to the cooled, saturated solution to induce crystallization.
Q5: How can I minimize the formation of homocoupling byproducts in the first place?
Answer: The formation of homocoupling byproducts is a common side reaction in Suzuki couplings.
-
Degas your solvents: Oxygen can promote the homocoupling of boronic acids. Thoroughly degas your solvents and reaction mixture by bubbling with an inert gas (argon or nitrogen) before adding the palladium catalyst.
-
Control stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid relative to the aryl halide.
-
Optimize reaction conditions: The choice of base, solvent, and catalyst can influence the extent of side reactions. A thorough optimization of these parameters may be necessary.
References
-
[12] Occupational Safety and Health Administration. (2020). 3,3'-DICHLOROBENZIDINE (and its salts). Retrieved from [Link]
-
[13] Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
[14] Cheméo. (n.d.). Chemical Properties of [1,1'-Biphenyl]-2,2'-dicarbonitrile (CAS 4341-02-0). Retrieved from [Link]
-
[15] PubChem. (n.d.). [1,1'-Biphenyl]-2,2'-dicarbonitrile. Retrieved from [Link]
-
[16] Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
[17] University of California, Irvine. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
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- 17. Home Page [chem.ualberta.ca]
Technical Support Center: Green Synthesis of Benzonitrile Compounds
Welcome to the Technical Support Center for Green Synthesis Approaches for Benzonitrile Compounds. This guide is designed for researchers, chemists, and process development professionals dedicated to incorporating sustainable practices into their synthetic workflows. Benzonitrile and its derivatives are crucial intermediates in the production of pharmaceuticals, dyes, and agrochemicals.[1][2] Traditional synthesis routes often involve hazardous reagents and harsh conditions.[2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to navigate the challenges of developing cleaner, safer, and more efficient green alternatives.
Part 1: Troubleshooting Guide for Common Green Methodologies
This section addresses specific, practical issues you may encounter during key green benzonitrile syntheses. Each problem is broken down into symptoms, potential causes, and actionable solutions rooted in chemical principles.
Issue 1: Low Yield and/or Selectivity in Catalytic Ammoxidation of Toluene
The direct ammoxidation of toluene is a highly atom-economical route, but it is sensitive to catalyst performance and reaction conditions.
Symptoms:
-
Low conversion of toluene starting material.[4]
-
Poor selectivity, with significant formation of byproducts like benzene, benzaldehyde, benzoic acid, or over-oxidation to CO and CO₂.[4]
-
Rapid decrease in catalyst activity over a short period.[4]
Potential Causes & Suggested Solutions
| Potential Cause | Scientific Rationale & Suggested Solutions |
| Insufficient Catalyst Activity | Rationale: The catalyst may not be effectively activating the C-H bonds of the methyl group or facilitating the reaction with ammonia and oxygen. This can be due to improper preparation, insufficient activation, or inherent limitations of the catalytic material.[4] Solutions: 1. Verify Catalyst Activation: Ensure your catalyst (e.g., V-Ti oxides) is properly activated according to the established protocol. This often involves calcination at a specific temperature to achieve the desired crystalline phase and surface properties. 2. Optimize Reaction Temperature: Gradually increase the reaction temperature in 15-20°C increments. While higher temperatures can increase conversion, be aware that excessive heat can lead to over-oxidation and decreased selectivity for benzonitrile.[4] A temperature range of 340-480 °C is often cited. 3. Re-evaluate Catalyst Composition: The composition and preparation method of mixed oxide catalysts (e.g., V₂O₅/TiO₂) significantly impact their performance. If issues persist, consider exploring different catalyst compositions or preparation techniques described in the literature. |
| Catalyst Deactivation | Rationale: Active sites can be blocked by carbonaceous deposits (coking) from hydrocarbon cracking at high temperatures or poisoned by impurities (e.g., sulfur compounds) in the feed gas.[4] Sintering, the agglomeration of catalyst particles at high temperatures, can irreversibly reduce the active surface area.[4] Solutions: 1. Implement Regeneration Protocol: For deactivation by coking, a controlled oxidation (burn-off) procedure can often regenerate the catalyst. This involves passing a stream of air or diluted oxygen over the catalyst bed at a controlled temperature to remove carbon deposits. 2. Purify Feed Streams: Use high-purity toluene, ammonia, and oxygen/air to prevent the introduction of catalyst poisons.[4] 3. Moderate Reaction Temperature: Operate within the catalyst's stable temperature range to avoid thermal degradation and sintering.[4] |
| Improper Reactant Stoichiometry | Rationale: The molar ratios of toluene, ammonia, and oxygen are critical. An excess of oxygen can favor complete combustion to CO₂, while insufficient ammonia can lead to the formation of oxygenated byproducts like benzaldehyde and benzoic acid.[4][5] Solutions: 1. Optimize Feed Ratios: Systematically vary the NH₃/toluene and O₂/toluene molar ratios to find the optimal balance for your specific catalyst system. A higher NH₃ concentration often favors nitrile formation.[4] 2. Ensure Homogeneous Mixing: Proper mixing of reactant gases is crucial before they enter the reactor to ensure uniform reaction conditions across the catalyst bed. |
| High Gas Hourly Space Velocity (GHSV) | Rationale: If the reactant gas flow rate is too high (high GHSV), the residence time—the time the reactants are in contact with the catalyst—is too short for the reaction to reach completion.[4] Solution: Decrease Space Velocity: Reduce the flow rate of the reactant gases to increase their contact time with the catalyst, thereby allowing for higher conversion.[4] |
Issue 2: Inefficient Conversion of Benzaldehyde to Benzonitrile
The conversion of benzaldehydes to benzonitriles using reagents like hydroxylamine is a common and green alternative to methods using toxic cyanides. However, the reaction can be sluggish or incomplete.
Symptoms:
-
Reaction stalls, with significant benzaldehyde remaining (monitored by TLC/GC).
-
Isolation of benzaldoxime intermediate instead of the final benzonitrile product.
-
Formation of undesired side products.
Potential Causes & Suggested Solutions
| Potential Cause | Scientific Rationale & Suggested Solutions |
| Ineffective Dehydration of Oxime | Rationale: The reaction proceeds via a benzaldoxime intermediate, which must be dehydrated to form the nitrile. This step is often the bottleneck and requires an effective dehydrating agent or catalyst. Traditional agents like P₂O₅ or SOCl₂ are not considered green.[6] Solutions: 1. Utilize Green Catalysts/Reagents: Explore modern, greener dehydration methods. Ionic liquids, for example, have been shown to act as a recyclable catalyst, co-solvent, and phase separator, driving the reaction to completion.[7][8][9] In one reported system, a specialized ionic liquid allowed for 100% conversion and yield at 120°C in 2 hours.[7][9][10] 2. Ensure Anhydrous Conditions: Water can inhibit many dehydrating agents. Ensure all glassware is thoroughly dried and use anhydrous solvents if the protocol demands it.[6] |
| Suboptimal Reaction pH | Rationale: The initial oximation step is pH-sensitive. The reaction to form the oxime from hydroxylamine hydrochloride (NH₂OH·HCl) releases HCl, which can inhibit further reaction if not neutralized.[11] Solution: Control pH: The reaction is often carried out under neutral to slightly basic conditions. The addition of a mild base may be necessary to neutralize the acid generated from the hydroxylamine salt.[11] |
| Incorrect Reaction Temperature | Rationale: Both the oximation and dehydration steps are temperature-dependent. Insufficient heat may lead to a slow reaction rate, while excessive heat can cause byproduct formation or decomposition of the desired product.[10][11] Solutions: 1. Optimize Temperature Profile: For a one-pot synthesis, a temperature ramp may be effective. The initial oximation may proceed at a lower temperature (e.g., 30-50°C), followed by an increase to a higher temperature (e.g., 80-120°C) to drive the dehydration.[1][11] 2. Monitor Reaction Progress: Use TLC or GC to track the disappearance of the aldehyde and the formation of the nitrile to determine the optimal reaction time and temperature.[6] |
Part 2: Frequently Asked Questions (FAQs)
This section covers broader, conceptual questions about designing and implementing green benzonitrile synthesis protocols.
Q1: What are the most promising green alternatives to traditional, toxic cyanide sources for the cyanation of aryl halides?
A1: Moving away from highly toxic reagents like KCN or CuCN is a primary goal of green chemistry.[12] Several safer alternatives have been developed:
-
Zinc Cyanide (Zn(CN)₂): While still a cyanide source, it is a solid, less toxic, and easier-to-handle alternative to alkali metal cyanides. It is often used in palladium- or nickel-catalyzed cross-coupling reactions.[13]
-
Acetonitrile (MeCN): Acetonitrile can serve as a "green" cyanide source in certain catalytic systems.[12] It acts as a slow-release source of the cyanide group, which can help prevent the rapid deactivation of the catalyst that is sometimes observed with more reactive metal cyanides.[12]
-
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): This iron complex is significantly less toxic than simple cyanide salts because the cyanide ions are tightly bound to the iron center. It has been successfully used as a cyanide source in various palladium-catalyzed cyanation reactions.
-
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS): This has been used as a benign electrophilic cyanation reagent for reacting with Grignard reagents formed from aryl bromides, avoiding traditional nucleophilic cyanide salts altogether.[2][14]
Q2: My catalyst seems to be the main issue. How do I choose a robust and recyclable catalyst for green benzonitrile synthesis?
A2: Catalyst choice is paramount. Key considerations are activity, selectivity, cost, and recyclability.
-
Heterogeneous Catalysts: These are often preferred in green chemistry because they can be easily separated from the reaction mixture (e.g., by filtration) and reused, minimizing waste. For ammoxidation, vanadium-titanium oxides are a classic example.[15] For other routes, catalysts supported on magnetic nanoparticles (e.g., Pd/CoFe₂O₄) offer excellent performance and can be recovered simply by using an external magnet.[16]
-
Homogeneous Catalysts in Novel Media: While homogeneous catalysts can be difficult to separate, using them in recyclable solvent systems like ionic liquids can be a highly effective green strategy.[8][9] The ionic liquid can act as both the solvent and catalyst, and after the reaction, the product can be extracted with an organic solvent, leaving the ionic liquid/catalyst phase to be reused for subsequent batches.[3][7][9]
-
Photocatalysts: Emerging research has shown that heterogeneous photocatalysts, such as bismuth oxybromide (BiOBr) nanosheets, can drive the synthesis of benzonitriles from benzyl alcohols under mild conditions using visible light.[17] This approach avoids high temperatures and harsh reagents.
Q3: How can I minimize the use of volatile organic compounds (VOCs) as solvents in my synthesis?
A3: Replacing traditional organic solvents is a cornerstone of green chemistry.
-
Water: When possible, water is the ideal green solvent. Micellar catalysis, which uses surfactants like TPGS-750-M to form nanosized reactors (micelles) in water, allows for reactions of water-insoluble organic compounds to be run efficiently in an aqueous medium.[18][19][20]
-
Ionic Liquids (ILs) & Deep Eutectic Solvents (DES): As mentioned, ILs can serve as recyclable solvents and catalysts.[7][8][9] DESs are another class of sustainable solvents with similar properties but are often cheaper and easier to prepare.
-
Solvent-Free Conditions: In some cases, reactions can be run neat (without any solvent), particularly solid-state reactions. For example, the dehydration of benzamide can be performed by heating it with a solid dehydrating agent like sulfamic acid.[21]
Part 3: Protocols and Visualizations
Experimental Protocol: Green Synthesis of Benzonitrile from Benzaldehyde using a Recyclable Ionic Liquid
This protocol is adapted from a method demonstrating the use of an ionic liquid as a catalyst, co-solvent, and phase separator, eliminating the need for metal catalysts and simplifying purification.[7][9][10]
Materials:
-
Benzaldehyde
-
Hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt ((NH₂OH)₂·[HSO₃-b-Py]·HSO₄) - This is a specialized ionic liquid reagent.
-
Ionic Liquid [HSO₃-b-Py]·HSO₄
-
Paraxylene (as extraction solvent)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle with temperature controller
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine benzaldehyde, the hydroxylamine ionic liquid salt ((NH₂OH)₂·[HSO₃-b-Py]·HSO₄), and the catalytic ionic liquid ([HSO₃-b-Py]·HSO₄). A suggested starting point is a molar ratio of benzaldehyde to the hydroxylamine salt of 1:1.5.[7][9][10]
-
Add Co-solvent: Add paraxylene. A volume ratio of 2:1 for paraxylene to the catalytic ionic liquid is recommended.[7][9][10]
-
Heating and Reaction: Heat the mixture to 120°C with vigorous stirring.[1][7][9]
-
Monitoring: Monitor the reaction progress by taking small aliquots from the organic layer and analyzing via GC or TLC until the benzaldehyde starting material is fully consumed. The reaction is often complete within 2 hours.[7][9]
-
Workup and Product Isolation:
-
Cool the reaction mixture to room temperature. The mixture will spontaneously separate into two phases.[7]
-
The upper organic phase (paraxylene) contains the benzonitrile product. The lower phase is the ionic liquid.
-
Carefully separate the two layers using a separatory funnel.
-
The benzonitrile product can be isolated from the paraxylene layer by distillation under reduced pressure.
-
-
Catalyst Recycling: The ionic liquid phase can be recovered and reused directly in subsequent reaction batches with minimal loss of activity.[7][9]
Visualizations
Troubleshooting Workflow for Low Benzonitrile Yield
This diagram outlines a logical sequence for diagnosing the root cause of low product yield in a typical green synthesis process.
Caption: A flowchart for diagnosing low yield in benzonitrile synthesis.
General Reaction Scheme: Ammoxidation of Toluene
This diagram illustrates the primary transformation in the vapor-phase catalytic ammoxidation of toluene to benzonitrile.
Caption: Catalytic ammoxidation of toluene to benzonitrile and water.
References
-
ResearchGate. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Available from: [Link]
-
ChemistryViews. Photocatalytic Synthesis of Benzonitriles on BiOBr Nanosheets. (2023-10-14). Available from: [Link]
-
New Journal of Chemistry (RSC Publishing). Recent advances in C–CN and C–H bond activation of green nitrile (MeCN) for organo-complexation, cyanation and cyanomethylation. Available from: [Link]
-
ResearchGate. Catalytic approaches to benzonitrile synthesis. Available from: [Link]
-
Semantic Scholar. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019-06-05). Available from: [Link]
-
RSC Publishing. Synthesis and characterization of a green and recyclable arginine-based palladium/CoFe2O4 nanomagnetic catalyst for efficient cyanation of aryl halides. (2024-05-10). Available from: [Link]
-
PubMed. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019-06-05). Available from: [Link]
-
PubMed Central. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019-06-05). Available from: [Link]
-
ACS Publications. Air-Tolerant Nickel-Catalyzed Cyanation of (Hetero)aryl Halides Enabled by Polymethylhydrosiloxane, a Green Reductant. (2022-03-22). Available from: [Link]
-
CCS Chemistry. Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. Available from: [Link]
-
MDPI. Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Available from: [Link]
-
RSC Publishing. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019-06-05). Available from: [Link]
-
ResearchGate. A Novel and Convenient Synthesis of Benzonitriles: Electrophilic Cyanation of Aryl and Heteroaryl Bromides. (2025-08-06). Available from: [Link]
-
RSC Publishing. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]
-
Scribd. Benzaldehyde To Benzonitrile. Available from: [Link]
-
RSC Publishing. Dehydration of primary amides to nitriles in water. Late-stage functionalization and 1-pot multistep chemoenzymatic processes under micellar catalysis conditions. (2022-03-02). Available from: [Link]
-
PubMed. A novel and convenient synthesis of benzonitriles: electrophilic cyanation of aryl and heteroaryl bromides. (2011-04-04). Available from: [Link]
-
RSC Publishing. Dehydration of primary amides to nitriles in water. Late-stage functionalization and 1-pot multistep chemoenzymatic processes under micellar catalysis conditions. Available from: [Link]
-
ResearchGate. Dehydration of benzamide in the presence of MS-3A catalyzed by TBA4[α-H4SiW11O39]. Available from: [Link]
-
ACS Publications. Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. (2026-01-07). Available from: [Link]
-
Sciencemadness.org. Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure. (2020-06-01). Available from: [Link]
-
RSC Publishing. Dehydration of primary amides to nitriles in water. Late-stage functionalization and 1-pot multistep chemoenzymatic processes under micellar catalysis conditions. (2022-03-02). Available from: [Link]
-
PubMed Central. Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. (2022-01-10). Available from: [Link]
-
ResearchGate. Dehydration in Water. Solid-Supported Lipases as Green Catalysts for Esterification. (2025-08-06). Available from: [Link]
-
ACS Publications. Ammoxidation of toluene to benzonitrile on vanadium-titanium oxides catalysts prepared by precipitation. The role of catalyst composition. Available from: [Link]
-
ScienceDirect. Impact of toluene poisoning on MnCe/HZSM-5 SCR catalyst. Available from: [Link]
-
ResearchGate. Enhancing catalytic toluene oxidation over MnO2@Co3O4 by constructing a coupled interface. Available from: [Link]
-
MDPI. Catalytic Oxidation Mechanism of Toluene on the Ce0.875Zr0.125O2 (110) Surface. Available from: [Link]
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Validation & Comparative
Comparative analysis of 2-(3-Chlorophenyl)benzonitrile and its isomers.
An In-Depth Comparative Analysis of 2-(3-Chlorophenyl)benzonitrile and its Positional Isomers for Research and Development
Introduction: The Significance of Isomerism in Biphenyl Scaffolds
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science. The introduction of substituents, such as a chloro group and a nitrile group, creates a diverse chemical space with wide-ranging applications. Benzonitrile-containing compounds, for instance, are utilized as intermediates in the synthesis of pharmaceuticals, dyes, and resins.[1][2] The nitrile group itself is a key pharmacophore in over 30 prescribed drugs, valued for its electronic properties and metabolic stability.[3]
This guide focuses on 2-(3-Chlorophenyl)benzonitrile and its positional isomers. Positional isomers possess the same molecular formula but differ in the arrangement of substituents on the aromatic rings.[4] These seemingly minor structural changes can lead to profound differences in physicochemical properties, crystal packing, and, consequently, biological activity.[5][6][7] Understanding these differences is critical for researchers in drug discovery and materials science to select the optimal isomer for a targeted application and to ensure isomeric purity in their investigations.
This document provides a comparative overview of the physicochemical properties, synthetic pathways, and potential biological activities of these chlorophenylbenzonitrile isomers, grounded in experimental data and established chemical principles.
Comparative Physicochemical Properties
The positioning of the chloro and cyano substituents significantly impacts the physical properties of the molecule, such as melting point, boiling point, and polarity. These variations arise from differences in dipole moment, steric hindrance, and the potential for intermolecular interactions in the solid state. While comprehensive experimental data for every isomer is not always available in public databases, the following table summarizes known properties for the parent compound and related structures to provide a comparative baseline.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Known Physical Properties |
| 2-(3-Chlorophenyl)benzonitrile | 1338095-85-4 | C₁₃H₈ClN | 213.66 | Purity typically ≥98%.[8] |
| 2-Chlorobenzonitrile | 611-19-8 | C₇H₄ClN | 137.56 | Melting Point: 43-46 °C, Boiling Point: 232 °C.[9] |
| 3-Chlorobenzonitrile | 766-84-7 | C₇H₄ClN | 137.56 | Melting Point: 39-41 °C, Boiling Point: 216 °C. |
| 4-Chlorobenzonitrile | 623-03-0 | C₇H₄ClN | 137.56 | Melting Point: 91-93 °C, Boiling Point: 223 °C. |
| Benzonitrile | 100-47-0 | C₇H₅N | 103.12 | Colorless liquid, Melting Point: -13 °C, Boiling Point: 188-191 °C.[2] |
Note: Data for many specific biphenyl isomers is sparse in publicly available literature, highlighting the need for empirical characterization during research.
Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The synthesis of chlorophenylbenzonitriles is most effectively achieved via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile method for forming the C-C bond between the two aryl rings.[10][11] This reaction is favored in both academic and industrial settings due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and relative environmental safety of its organoboron reagents.[12]
The general strategy involves coupling an appropriate chlorophenylboronic acid with a bromobenzonitrile isomer (or vice versa). The choice of starting materials dictates the final isomeric product.
General Synthetic Workflow Diagram
Sources
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The Unseen Architect: A Comparative Guide to the Structure-Activity Relationships of Benzonitrile Derivatives
Introduction: The Benzonitrile Scaffold - A Privileged Motif in Drug Discovery
In the landscape of medicinal chemistry, the benzonitrile scaffold has emerged as a "privileged" structure, a testament to its remarkable versatility and profound impact on biological activity. Characterized by a cyano (-C≡N) group appended to a benzene ring, this seemingly simple moiety imparts a unique combination of physicochemical properties that medicinal chemists have adeptly exploited to design a new generation of therapeutic agents. The nitrile group, with its strong electron-withdrawing nature and ability to participate in hydrogen bonding, serves as a critical pharmacophore in a multitude of drug candidates. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of benzonitrile derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the nuances of how subtle structural modifications to the benzonitrile core can dramatically influence inhibitory potency and selectivity against a range of biological targets, from protein kinases to microbial enzymes.
Comparative Analysis of Biological Activities: A Tale of Targeted Modifications
The true power of the benzonitrile scaffold lies in its chameleonic ability to be tailored for high-affinity interactions with diverse biological targets. This section will compare the SAR of benzonitrile derivatives across several key therapeutic areas, supported by experimental data.
Kinase Inhibition: Precision Targeting in Oncology
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[1] Benzonitrile derivatives have been extensively investigated as kinase inhibitors, with several compounds demonstrating potent and selective activity.[2]
Structure-Activity Relationship Highlights:
A comprehensive analysis of various benzonitrile-based kinase inhibitors reveals several key SAR trends. For instance, in a series of (benzothiazole-2-yl) acetonitrile derivatives targeting c-Jun N-terminal kinase-3 (JNK3), the benzothiazole moiety plays a crucial role in binding to the ATP pocket. Docking studies have shown that a hydrogen bond with Gln155 is critical for selectivity over other kinases.[3]
The nature and position of substituents on the benzonitrile ring are paramount for optimizing potency. Quantitative Structure-Activity Relationship (QSAR) studies on N-benzoyl-N'-naphthylthiourea derivatives as VEGFR2 inhibitors have demonstrated that both lipophilic and electronic properties significantly influence anticancer activity.[4] Specifically, electron-withdrawing groups on the benzonitrile ring can enhance inhibitory activity.
Comparative Inhibitory Potency:
The following table summarizes the inhibitory activities (IC50 values) of representative benzonitrile derivatives against various kinases, showcasing the impact of structural modifications.
| Compound ID | Target Kinase | Key Structural Features | IC50 (nM) | Reference |
| Gefitinib | EGFR | 4-Anilinoquinazoline with a 3-chloro-4-fluoro-phenylamino group | 0.37 - 12.93 | [5] |
| HG 2 | EGFR | Rhodanine-quinazoline hybrid with a nitro group | 100 | [6] |
| HG 4 | EGFR | Rhodanine-quinazoline hybrid with a fluorine group | 400 | [6] |
| CHMFL-BTK-11 | BTK | Tricyclic benzonaphthyridinone | < 100 (EC50) | [7] |
PD-1/PD-L1 Interaction Inhibition: Unleashing the Immune System
Immune checkpoint inhibitors have revolutionized cancer therapy. Small molecule inhibitors of the PD-1/PD-L1 interaction offer potential advantages over monoclonal antibodies, such as oral bioavailability and better tissue penetration.[8] Benzonitrile derivatives have emerged as a promising class of PD-1/PD-L1 inhibitors.
Structure-Activity Relationship Highlights:
In a series of 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives, the biphenyl-1,2,3-triazol-benzonitrile core scaffold is essential for activity.[9][10] Docking studies suggest that these molecules interact with the PD-L1 dimer.[11] The substitution pattern on the terminal piperazine ring was found to significantly influence the inhibitory potency.
Comparative Inhibitory Potency:
The table below presents the IC50 values for a selection of these PD-1/PD-L1 inhibitors, illustrating the SAR.
| Compound ID | Key Structural Features | IC50 (µM) | Reference |
| Compound 7 | Unsubstituted piperazine | 8.52 | [12] |
| Compound 6 | Boc-protected piperazine | 12.28 | [10] |
| Compound 8a | N-methylpiperazine | 14.08 | [10] |
| Compound 8c | N-butylpiperazine | >32 | [12] |
| Compound 8f | N-heptylpiperazine | >32 | [12] |
| Compound 8g | N-isopentylpiperazine | >32 | [12] |
Antimicrobial Activity: A Renewed Fight Against Resistance
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzonitrile derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[2]
Structure-Activity Relationship Highlights:
In a series of newly synthesized benzo and naphthonitrile derivatives, the presence of a 4-nitrophenyl)diazenyl)methyl)benzonitrile moiety was associated with significant activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal activity.[9] For a series of benzyl and phenyl guanidine and aminoguanidine hydrazone derivatives, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy substituent on a guanidine derivative showed the best potency against both S. aureus and E. coli.[13][14]
Comparative Antimicrobial Activity:
The following table summarizes the minimum inhibitory concentration (MIC) values for representative benzonitrile derivatives against various microbial strains.
| Compound ID | Target Organism | Key Structural Features | MIC (µg/mL) | Reference |
| 2e | Botrytis fabae | (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | 6.25 | [9] |
| 9m | S. aureus | 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine | 0.5 | [13] |
| 9m | E. coli | 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine | 1 | [13] |
| 10d | S. aureus | 3-(4-trifluoromethyl)-benzyloxy aminoguanidine hydrazone | 1 | [13][14] |
| 10d | E. coli | 3-(4-trifluoromethyl)-benzyloxy aminoguanidine hydrazone | 16 | [13][14] |
| Chromophore 6 | S. aureus | Benzothiazole-benzonitrile chromophore | < 48 | [15] |
| Chromophore 6 | E. coli | Benzothiazole-benzonitrile chromophore | < 118 | [15] |
The "Why": Causality Behind Experimental Choices
A robust SAR study is underpinned by a well-conceived experimental design. The choice of assays, cell lines, and synthetic routes is not arbitrary but is instead guided by the specific biological question being addressed.
Rationale for Assay Selection
The selection of a biological assay is critical for obtaining meaningful SAR data. For kinase inhibitors, a common starting point is a biochemical assay that measures the direct inhibition of the purified enzyme.[8] This provides a clean assessment of a compound's potency against its intended target. Subsequently, cell-based assays are employed to evaluate the compound's activity in a more physiologically relevant context. The choice of a specific assay format (e.g., radiometric, fluorescence-based, or luminescence-based) often depends on factors such as throughput, cost, and the availability of reagents and instrumentation.[8][16]
Rationale for Cell Line Selection
In anticancer drug discovery, the choice of cell lines is paramount for generating clinically relevant data.[17] The NCI-60 panel, a collection of 60 human tumor cell lines, is a valuable tool for initial screening as it provides a broad overview of a compound's activity across different cancer types.[18] For target-specific drug discovery, cell lines are often chosen based on the expression levels of the target protein.[19][20] For example, to evaluate an EGFR inhibitor, cell lines with known EGFR mutations (e.g., HCC827, NCI-H1975) are often used to assess the compound's efficacy against both wild-type and mutant forms of the enzyme.
Experimental Protocols: A Step-by-Step Guide
Reproducibility is the cornerstone of scientific integrity. This section provides detailed, step-by-step methodologies for key experiments commonly employed in the SAR-driven discovery of benzonitrile derivatives.
Synthesis of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives (PD-1/PD-L1 Inhibitors)
This protocol is adapted from the work of Narva et al. (2020).[10]
-
Step 1: Synthesis of 4-((2-Methylbiphenyl-3-yl)methoxy)-2-(prop-2-ynyloxy)benzaldehyde. To a solution of 4-((2-methylbiphenyl-3-yl)methoxy)-2-hydroxybenzaldehyde in dry DMF, add cesium carbonate followed by propargyl bromide. Stir the reaction mixture at 75 °C for 3 hours.
-
Step 2: Synthesis of tert-butyl 4-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-formylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzoate. To a solution of the product from Step 1 and tert-butyl 4-azidobenzoate in a mixture of t-BuOH and H2O, add sodium ascorbate and copper(II) sulfate pentahydrate. Stir the reaction at room temperature for 12 hours.
-
Step 3: Synthesis of tert-butyl 4-(2-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-((2-methylbiphenyl-3-yl)methoxy)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzoate. To a solution of the product from Step 2 and N-Boc piperazine in methanol, add acetic acid. After 2 hours, cool the reaction to 0 °C and add NaCNBH4. Stir the reaction at room temperature for 8 hours.
-
Step 4: Deprotection. To a solution of the product from Step 3 in trifluoroethanol, add trimethylsilyl chloride at 0 °C and stir for 2 hours at room temperature to yield the final compound.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol provides a general framework for assessing the inhibitory activity of benzonitrile derivatives against a target kinase.
-
Preparation of Reagents: Prepare a stock solution of the test compound in DMSO. Prepare a solution of the target kinase and its corresponding substrate in an appropriate assay buffer.
-
Assay Procedure: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the kinase solution. Incubate for a predetermined time at room temperature.
-
Initiation of Reaction: Add the substrate and ATP to initiate the kinase reaction. Incubate at 37 °C for a specified period.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, HTRF®).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzonitrile derivative and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by benzonitrile derivatives and a typical experimental workflow.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for benzonitrile-based kinase inhibitors in cancer therapy.
Caption: A generalized workflow for a structure-activity relationship (SAR) study of benzonitrile derivatives.
Conclusion: The Future of Benzonitrile Derivatives in Medicine
The benzonitrile scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The insights gained from comprehensive SAR studies are invaluable for guiding the rational design of next-generation drugs with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular drivers of disease deepens, so too will our ability to fine-tune the benzonitrile core to address a wide range of unmet medical needs. The iterative process of design, synthesis, and biological evaluation, guided by the principles of SAR, will undoubtedly lead to the development of new and effective medicines built upon this remarkable chemical framework.
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Ortho vs. Meta: A Comparative Guide to the Biological Activity of Chlorophenyl Analogs
Introduction: The Criticality of Isomeric Positioning in Drug Design
In the intricate world of medicinal chemistry, the placement of a single atom can be the deciding factor between a blockbuster drug and a failed candidate. This guide delves into the nuanced, yet profound, impact of isomeric substitution on biological activity, focusing on one of the most common and influential substituents: chlorine. Specifically, we will explore the comparative biological activities of ortho versus meta chlorophenyl analogs.
The chlorine atom, often considered a "magic" substituent in drug discovery, can modulate a molecule's lipophilicity, metabolic stability, and electronic profile.[1] However, its efficacy is deeply tied to its position on the phenyl ring. The choice between the adjacent (ortho) and the one-carbon-removed (meta) position is a critical decision in lead optimization, driven by fundamental principles of steric and electronic interactions with the biological target. This guide will dissect these principles, present supporting experimental data from distinct biological target classes, and provide detailed protocols for researchers to validate these findings in their own work.
The Physicochemical Divide: Steric Hindrance and Electronic Effects
The differential activity between ortho and meta isomers stems from two primary physicochemical properties: steric hindrance and electronic effects.
-
Steric Hindrance: This is a spatial phenomenon. The ortho position (C2) is adjacent to the molecule's point of attachment (C1). Placing a substituent as bulky as a chlorine atom here can physically obstruct the molecule from achieving the optimal conformation required for binding to a protein pocket.[2] This clash can prevent key interactions, such as hydrogen bonding or hydrophobic packing, leading to a significant loss of affinity. The meta position (C3), being further removed, is less likely to cause such a direct steric clash, often allowing the molecule to fit more comfortably into the binding site.[3]
-
Electronic Effects: A chlorine atom is highly electronegative and exerts a powerful electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can be donated via a resonance effect (+M).[4] These effects alter the electron density distribution across the phenyl ring, influencing how the molecule interacts with amino acid residues in the target protein. While the inductive effect is felt at all positions, the resonance effect primarily influences the ortho and para positions. This electronic interplay can change the strength of π-π stacking, hydrogen bonds, or other electrostatic interactions, thereby modulating binding affinity and biological activity.
The following case studies will provide concrete examples of how these principles translate into measurable differences in biological function.
Case Study 1: Ion Channel Modulation - AMPA Receptor Antagonists
A compelling example of the ortho vs. meta effect is found in a series of 2,3-benzodiazepine (BDZ) analogs designed as noncompetitive antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR), an ion channel crucial for synaptic transmission.[3] Excessive AMPAR activation is linked to neurotoxicity, making antagonists valuable therapeutic candidates.[3]
In a study by Qneibi et al. (2020), researchers synthesized and tested two key analogs: one with a chlorine atom at the ortho position of a pendant phenyl ring, and another with the chlorine at the meta position.[3]
Comparative Biological Data
Electrophysiological recordings using the whole-cell patch-clamp technique on HEK293 cells expressing AMPA receptors provided a quantitative measure of inhibition.
| Compound ID | Phenyl Substitution | Target | Assay | Result |
| 4b | ortho-chlorophenyl | GluA1/2/3 AMPA Receptors | Whole-Cell Patch Clamp | No significant inhibition of glutamate-induced current. |
| 4a | meta-chlorophenyl | GluA1/2/3 AMPA Receptors | Whole-Cell Patch Clamp | Significant inhibition ; current reduced to ~15% of control. |
Data synthesized from Qneibi et al., ACS Omega, 2020.[3]
The results are stark: the meta-chloro analog (4a) is a potent antagonist, drastically reducing the ion flow through the AMPAR channel. In contrast, the ortho-chloro analog (4b) is virtually inactive. The authors conclude that the reduced activity of the ortho isomer is likely due to steric hindrance, which prevents the compound from binding effectively to its allosteric site on the receptor.[3]
Visualizing the Principle: Steric Hindrance
The diagram below illustrates the concept of how an ortho substituent can sterically clash with a target binding pocket, while a meta substituent allows for a more favorable fit.
Caption: Steric hindrance of ortho- vs. meta-substituted analogs.
Case Study 2: Enzyme Inhibition - α-Glucosidase and α-Amylase Inhibitors
The principle extends beyond ion channels to enzymes. A study on thiosemicarbazone derivatives as potential antidiabetic agents evaluated their inhibitory activity against α-glucosidase (α-Glu) and α-amylase (α-Amy), enzymes involved in carbohydrate digestion.
In their 2026 study, Abdel-Wahab et al. synthesized a series of analogs with chlorine substitutions at the ortho, meta, and para positions of a phenyl ring.[5]
Comparative Biological Data
The half-maximal inhibitory concentrations (IC50) were determined for each analog, with lower values indicating higher potency.
| Compound ID | Phenyl Substitution | Target Enzyme | IC50 (nM) |
| 16 | ortho-chlorophenyl | α-Glucosidase | 14.58 |
| 17 | meta-chlorophenyl | α-Glucosidase | 100.92 |
| 18 | para-chlorophenyl | α-Glucosidase | > 250 |
| 16 | ortho-chlorophenyl | α-Amylase | 88.37 |
| 17 | meta-chlorophenyl | α-Amylase | 100.92 |
| 18 | para-chlorophenyl | α-Amylase | 155.61 |
Data extracted from Abdel-Wahab et al., RSC Med. Chem., 2026.[5]
In this case, the trend is reversed but equally dramatic. The ortho-chlorophenyl analog (16) is the most potent inhibitor for both enzymes by a significant margin.[5] The meta- and para-substituted analogs are considerably weaker.[5] This suggests that for this particular scaffold and target, the ortho-chloro group may be engaging in a critical, favorable interaction within the enzyme's active site that the other isomers cannot achieve. It may also force the molecule into a bioactive conformation that is more favorable for binding than the conformations adopted by the meta and para isomers. This highlights that while steric hindrance is a common outcome of ortho-substitution, it is not a universal rule; the specific topology of the binding site is the ultimate arbiter of activity.
Experimental Protocols: A Self-Validating System
To empower researchers to investigate these structure-activity relationships (SAR), we provide a detailed, field-proven protocol for an essential technique used in the AMPAR case study: whole-cell patch-clamp recording.
Protocol: Whole-Cell Patch-Clamp Recording on Transfected HEK293 Cells
This protocol is designed to measure ligand-gated ion channel activity in response to test compounds.
Objective: To quantify the inhibitory effect of test compounds on glutamate-induced currents in HEK293 cells transiently expressing a specific AMPA receptor subtype.
Materials:
-
HEK293 cells transfected with the desired AMPA receptor subunit cDNA.
-
External Solution (in mM): 137 NaCl, 5 KCl, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal (Pipette) Solution (in mM): 140 Potassium Gluconate, 5 EGTA, 1 MgCl2, 10 HEPES, 2 Na-ATP (pH 7.3).
-
Borosilicate glass capillaries.
-
Micropipette puller (e.g., Sutter P-97).
-
Patch-clamp amplifier (e.g., Axopatch 200B), digitizer, and data acquisition software (e.g., pCLAMP).
-
Microscope with micromanipulator.
-
Agonist (Glutamate) and test compounds (e.g., ortho- and meta-chloro analogs).
Methodology:
-
Cell Preparation: Plate transfected HEK293 cells onto glass coverslips 24-48 hours prior to recording. Ensure cultures are not overly confluent to easily isolate single cells.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish Recording Configuration:
-
Place a coverslip with cells into the recording chamber on the microscope stage and perfuse with external solution.
-
Using the micromanipulator, approach a single, healthy-looking cell with the glass pipette.
-
Apply gentle positive pressure to the pipette as it approaches the cell.
-
Upon touching the cell membrane, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".
-
Apply a brief pulse of stronger suction to rupture the cell membrane patch under the pipette tip, establishing the "whole-cell" configuration. This provides electrical access to the cell's interior.
-
-
Data Acquisition:
-
Clamp the cell membrane potential at a holding potential of -70 mV.
-
Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 500 ms) every 1 second to monitor cell health and access resistance. Discard cells with excessive leak currents (>100 pA).[5]
-
Establish a stable baseline recording for at least 60 seconds.
-
-
Compound Application & Measurement:
-
Apply a saturating concentration of glutamate (e.g., 10 mM) to the cell via a perfusion system to elicit a maximal current response. This is your control measurement.
-
Wash out the glutamate and allow the current to return to baseline.
-
Pre-incubate the cell with the first test compound (e.g., 10 µM of the ortho-chloro analog) for 1-2 minutes.
-
While still in the presence of the test compound, co-apply the same concentration of glutamate. Record the resulting current.
-
Wash out all compounds.
-
Repeat steps 5c-5e for the second test compound (e.g., the meta-chloro analog).
-
-
Data Analysis:
-
Measure the peak amplitude of the glutamate-induced current in the absence (I_control) and presence (I_compound) of each test compound.
-
Calculate the percent inhibition for each compound: % Inhibition = (1 - (I_compound / I_control)) * 100.
-
Compare the percent inhibition values for the ortho and meta analogs.
-
Workflow Visualization
Caption: Experimental workflow for whole-cell patch-clamp analysis.
Conclusion and Forward Look
The comparative analysis of ortho- and meta-chlorophenyl analogs provides a clear and instructive lesson in the principles of structure-based drug design. As demonstrated by the AMPAR antagonist and α-glucosidase inhibitor case studies, a simple positional change of a chlorine atom can dramatically alter biological activity, turning an active compound inactive or vice-versa.
The dominant effect is often steric hindrance from the ortho-substituent, which can abrogate binding and reduce or eliminate activity. However, this is not a universal law. The unique topology of a target's binding site can sometimes create a favorable interaction that is only accessible to the ortho isomer. Therefore, synthesizing and testing both isomers is an indispensable step in the lead optimization process. The provided protocols offer a robust framework for conducting such self-validating experiments, ensuring that design decisions are grounded in empirical data. Ultimately, a thorough understanding of isomeric effects is not merely an academic exercise but a fundamental requirement for the rational design of potent and selective therapeutics.
References
-
Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells. PubMed Central.[Link]
-
Rational design of phenyl 2,4,5-trichlorobenzenesulfonate based thiosemicarbazones as α-glucosidase and α-amylase inhibitors: integrating enzymatic evaluation and molecular modeling. RSC Medicinal Chemistry.[Link]
-
Ortho versus Meta Chlorophenyl-2,3-Benzodiazepine Analogues: Synthesis, Molecular Modeling, and Biological Activity as AMPAR Antagonists. ACS Omega via PubMed Central.[Link]
-
Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins. Journal of Visualized Experiments via PubMed Central.[Link]
-
Whole cell patch clamp in mammalian cell lines eg. HEK 293, to capture Na+ currents. What is the feasible protocol? ResearchGate.[Link]
-
Whole Cell Patch Clamp Protocol. Protocols.io.[Link]
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.[Link]
-
Biological activities of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine: Evaluation of ortho-, meta- and para. ResearchGate.[Link]
-
Assessing the Role of Ortho-Substitution on Polychlorinated Biphenyl Binding to Transthyretin, a Thyroxine Transport Protein. PubMed.[Link]
-
Rational design of phenyl 2,4,5-trichlorobenzenesulfonate based thiosemicarbazones as α-glucosidase and α-amylase inhibitors: integrating enzymatic evaluation and molecular modeling. ResearchGate.[Link]
-
Synthesis, Chemical Characterization, and Biological Screening for Cytotoxic and Antitumor Activity of Novel p-Chlorophenyl Male. Semantic Scholar.[Link]
-
Antagonist activity of meta-chlorophenylpiperazine and partial agonist activity of 8-OH-DPAT at the 5-HT(7) receptor. PubMed.[Link]
-
Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. PubMed Central.[Link]
-
ic50 values compared: Topics by Science.gov. Science.gov.[Link]
-
Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing.[Link]
-
What is the order of ortho, para and meta products for steric hinderance? Quora.[Link]
-
The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. National Institutes of Health.[Link]
-
Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry.[Link]
-
(PDF) Effect of ortho- and para-chlorine substitution on hydroxychlorochalcone. ResearchGate.[Link]
-
Ortho/Para and Meta Directing Effects in Aromatic Substitution. YouTube.[Link]
-
Ortho, Para, Meta. Chemistry Steps.[Link]
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Rational design of phenyl 2,4,5-trichlorobenzenesulfonate based thiosemicarbazones as α-glucosidase and α-amylase inhibitors: integrating enzymatic evaluation and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Senior Scientist's Comparative Guide to Validated Analytical Methods for Quantifying 2-(3-Chlorophenyl)benzonitrile
For researchers, scientists, and drug development professionals, the precise and reliable quantification of chemical intermediates is not merely a procedural step but a foundational pillar of product quality, safety, and efficacy. The compound 2-(3-Chlorophenyl)benzonitrile, a key building block in various synthetic pathways, demands rigorous analytical oversight to control its purity and ensure the integrity of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, experience-driven comparison of the primary analytical techniques for the quantification of 2-(3-Chlorophenyl)benzonitrile. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, grounding our discussion in the principles of chromatographic science and the stringent requirements of international regulatory standards. Every protocol described herein is designed as a self-validating system, adhering to the principles outlined by the International Council for Harmonisation (ICH) to ensure data of the highest integrity.[1][2][3][4][5]
The Analytical Challenge: Selectivity and Sensitivity
The primary analytical challenge in quantifying 2-(3-Chlorophenyl)benzonitrile lies in separating it from structurally similar impurities. These can include positional isomers, starting materials, and by-products from the synthetic route. Therefore, the chosen analytical method must be highly selective, capable of resolving the target analyte from all potential interfering species. Furthermore, as regulatory expectations for impurity control become more stringent, the method must also be sensitive enough to detect and quantify these impurities at trace levels.[6]
The two most powerful and widely adopted techniques for this purpose in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Comparative Analysis: HPLC vs. GC
The choice between HPLC and GC is dictated by the physicochemical properties of the analyte and the specific goals of the analysis. 2-(3-Chlorophenyl)benzonitrile is a moderately polar, thermally stable compound, making it amenable to both techniques. The selection, therefore, hinges on factors such as required sensitivity, laboratory workflow, and the nature of potential impurities.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID/MS) | Rationale & Expert Insight |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | HPLC is ideal for a wide range of compounds, including those that are non-volatile or thermally labile. GC excels with volatile and thermally stable compounds like 2-(3-Chlorophenyl)benzonitrile. |
| Typical Stationary Phase | Octadecylsilane (C18) or Phenyl-Hexyl | Polydimethylsiloxane (e.g., DB-1) or 5% Phenyl Polysiloxane (e.g., DB-5) | C18 columns provide excellent hydrophobic retention for aromatic compounds.[7] Phenyl-Hexyl phases can offer enhanced selectivity through π-π interactions.[8] GC columns are chosen based on polarity to achieve optimal separation. |
| Detection | UV-Vis (typically 230-254 nm) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | UV detection is robust and widely applicable for chromophoric molecules. FID offers excellent sensitivity for hydrocarbons but no structural information. MS provides unparalleled specificity and structural elucidation capabilities.[9] |
| Specificity/Selectivity | High; tunable via mobile phase composition and stationary phase chemistry. | Very High, especially with MS detection. | HPLC selectivity is highly versatile.[8][10] GC-MS is considered a gold standard for specificity due to the combination of chromatographic separation and mass fragmentation patterns.[9] |
| Linearity (R²) (Typical) | ≥ 0.999 | ≥ 0.999 | Both techniques can achieve excellent linearity over a defined range, a key requirement for quantitative analysis as per ICH guidelines.[2][11] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Acceptable accuracy is a critical validation parameter demonstrating the closeness of test results to the true value.[5][12] |
| Precision (% RSD) | ≤ 1.0% (Repeatability) | ≤ 1.5% (Repeatability) | Precision, expressed as Relative Standard Deviation (RSD), demonstrates the method's reproducibility. Stringent limits ensure reliable measurements. |
| Limit of Quantitation (LOQ) | ~0.05 µg/mL | ~0.1 µg/mL (FID); <0.01 µg/mL (MS-SIM) | HPLC-UV generally offers excellent sensitivity. GC-MS in Selected Ion Monitoring (SIM) mode provides the highest sensitivity for targeted trace analysis. |
| Sample Preparation | Simple dissolution in mobile phase. | Dissolution in a volatile solvent; derivatization may be needed for polar impurities. | HPLC sample preparation is typically more straightforward, enhancing throughput. |
In-Depth Focus: A Validated Reversed-Phase HPLC-UV Method
For routine quality control, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) often represents the optimal balance of performance, robustness, and cost-effectiveness. It is the workhorse of the pharmaceutical analysis laboratory for good reason.[13] The method's ability to resolve a wide range of impurities, coupled with its straightforward operation, makes it highly suitable for the quantification of 2-(3-Chlorophenyl)benzonitrile.
The development of a stability-indicating HPLC method is crucial.[14][15][16] This means the method must be able to separate the main compound from any degradation products that may form under stress conditions (e.g., acid, base, oxidation, heat, light).
Logical Workflow for HPLC Method Validation
The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose.[6] The workflow below illustrates the logical progression based on ICH Q2(R2) guidelines.[1][3]
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. qbdgroup.com [qbdgroup.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. fda.gov [fda.gov]
- 7. pp.bme.hu [pp.bme.hu]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. fda.gov [fda.gov]
- 12. propharmagroup.com [propharmagroup.com]
- 13. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. ijtsrd.com [ijtsrd.com]
- 16. chromatographyonline.com [chromatographyonline.com]
A Guide to Assessing Off-Target Interactions: A Cross-Reactivity Analysis of 2-(3-Chlorophenyl)benzonitrile
In the landscape of contemporary drug discovery and development, the principle of "one compound, one target" is a foundational aspiration. However, the reality is often more complex. Off-target interactions, where a therapeutic candidate binds to and elicits a response from receptors other than its intended target, can lead to unforeseen side effects or even toxicity. Therefore, a comprehensive understanding of a compound's selectivity profile is not merely an academic exercise but a critical step in preclinical safety assessment.
This guide provides a framework for investigating the cross-reactivity of a novel chemical entity, using 2-(3-Chlorophenyl)benzonitrile as a representative example. While the primary biological target of 2-(3-Chlorophenyl)benzonitrile is not extensively documented in publicly available literature, the methodologies detailed herein are universally applicable for characterizing the selectivity of any small molecule. We will explore the strategic selection of a receptor panel, detail the experimental protocols for assessing binding and functional activity, and discuss the interpretation of the resulting data.
The Rationale for Cross-Reactivity Screening
The initial phase of any cross-reactivity study involves a strategic selection of potential off-targets. This selection is typically guided by several factors:
-
Structural Homology: Receptors that share significant amino acid sequence or structural similarity with the primary target are prime candidates for cross-reactivity.
-
Known "Promiscuous" Receptors: A number of receptors, such as the hERG potassium channel and certain cytochrome P450 enzymes, are notorious for interacting with a wide range of small molecules and are often included in standard safety pharmacology panels.
-
Phenotypic Observations: Unexplained biological effects observed during preliminary in vitro or in vivo studies can provide clues to potential off-target interactions.
For the purpose of this guide, let us hypothesize that the primary target of 2-(3-Chlorophenyl)benzonitrile is a G-protein coupled receptor (GPCR). Our cross-reactivity panel would therefore include a selection of other GPCRs, as well as other major classes of drug targets such as ion channels and kinases.
Experimental Workflow for Assessing Cross-Reactivity
A robust assessment of cross-reactivity involves a tiered approach, beginning with broad screening to identify potential "hits" and progressing to more detailed functional characterization of those interactions.
Figure 1: A generalized workflow for receptor cross-reactivity screening.
Methodology: Radioligand Binding Assays
Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor. These assays measure the ability of a test compound to displace a radioactively labeled ligand that is known to bind to the target receptor with high affinity and specificity.
Protocol for a Competitive Radioligand Binding Assay:
-
Preparation of Cell Membranes:
-
Culture cells engineered to express the receptor of interest.
-
Harvest the cells and homogenize them in a cold buffer solution to lyse the cells and release the membranes.
-
Centrifuge the homogenate at low speed to remove nuclei and intact cells.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the total protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the radioligand and a fixed amount of the cell membrane preparation to each well.
-
Add a range of concentrations of the test compound (2-(3-Chlorophenyl)benzonitrile) to the wells.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known, unlabeled ligand for the receptor).
-
-
Incubation and Detection:
-
Incubate the plate at a specific temperature for a set period of time to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter mat, which traps the membranes while allowing the unbound radioligand to pass through.
-
Wash the filters with cold buffer to remove any remaining unbound radioligand.
-
Measure the amount of radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Methodology: Functional Assays
While binding assays reveal the affinity of a compound for a receptor, they do not provide information about the functional consequences of that binding. Functional assays are therefore essential to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (inactivates the receptor).
The choice of functional assay depends on the signaling pathway of the receptor . For a hypothetical GPCR target, common functional assays include:
-
cAMP Assays: For GPCRs that couple to Gs or Gi proteins, changes in intracellular cyclic AMP (cAMP) levels can be measured using techniques such as ELISA or fluorescence resonance energy transfer (FRET)-based biosensors.
-
Calcium Flux Assays: For GPCRs that couple to Gq proteins, activation leads to an increase in intracellular calcium, which can be detected using calcium-sensitive fluorescent dyes.
Protocol for a Calcium Flux Assay:
-
Cell Preparation:
-
Plate cells expressing the receptor of interest in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution for a specified time at 37°C.
-
-
Compound Addition and Signal Detection:
-
Wash the cells to remove any excess dye.
-
Using a fluorescence plate reader equipped with an automated injection system, measure the baseline fluorescence of each well.
-
Inject a range of concentrations of the test compound (2-(3-Chlorophenyl)benzonitrile) into the wells and immediately begin measuring the fluorescence intensity over time.
-
Include control wells with a known agonist to determine the maximum possible response.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence from baseline after compound addition.
-
Plot the peak fluorescence response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response) for agonists, or the IC50 value for antagonists (which would be tested in the presence of a fixed concentration of an agonist).
-
Interpreting the Data: A Hypothetical Selectivity Profile for 2-(3-Chlorophenyl)benzonitrile
The data generated from these assays can be compiled into a selectivity profile, which provides a quantitative comparison of the compound's potency at its primary target versus a panel of off-targets.
Table 1: Hypothetical Binding Affinities of 2-(3-Chlorophenyl)benzonitrile
| Receptor Target | Ki (nM) |
| Primary Target (Hypothetical GPCR) | 15 |
| Dopamine D2 Receptor | 1,200 |
| Serotonin 5-HT2A Receptor | 850 |
| Adrenergic α1A Receptor | >10,000 |
| Muscarinic M1 Receptor | 2,500 |
| hERG Channel | >10,000 |
Table 2: Hypothetical Functional Activity of 2-(3-Chlorophenyl)benzonitrile
| Receptor Target | Assay Type | Functional Activity | EC50/IC50 (nM) |
| Primary Target (Hypothetical GPCR) | cAMP Assay | Agonist | 35 |
| Dopamine D2 Receptor | Calcium Flux | Antagonist | 980 |
| Serotonin 5-HT2A Receptor | Calcium Flux | Weak Partial Agonist | 1,500 |
| Muscarinic M1 Receptor | Calcium Flux | Antagonist | >10,000 |
From this hypothetical data, we can calculate a selectivity index , which is the ratio of the compound's potency at an off-target receptor to its potency at the primary target. For example, the selectivity of 2-(3-Chlorophenyl)benzonitrile for its primary target over the Dopamine D2 receptor would be:
Selectivity Index (Binding) = Ki (D2) / Ki (Primary) = 1,200 nM / 15 nM = 80-fold
A higher selectivity index indicates a more selective compound. A commonly accepted threshold for a "selective" compound is a 100-fold difference in potency between the primary target and any off-targets, although this can vary depending on the therapeutic area and the specific off-target .
Visualizing Signaling Pathways
Understanding the signaling pathway of the primary target is crucial for designing relevant functional assays.
Figure 2: A hypothetical Gs-coupled GPCR signaling pathway.
Conclusion
The comprehensive evaluation of a compound's cross-reactivity profile is a cornerstone of modern drug development. By employing a systematic approach that combines high-throughput binding assays with targeted functional studies, researchers can build a detailed picture of a compound's selectivity. This not only helps in identifying potential safety liabilities early in the development process but can also uncover novel therapeutic opportunities. While the specific interactions of 2-(3-Chlorophenyl)benzonitrile remain to be fully elucidated, the principles and protocols outlined in this guide provide a robust framework for such an investigation, ensuring that the journey from a promising lead compound to a safe and effective therapeutic is guided by rigorous scientific data.
References
A Senior Application Scientist's Guide to In Vitro Biological Activity Assays for Synthesized Compounds
In the landscape of drug discovery and development, the journey from a synthesized compound to a potential therapeutic candidate is both arduous and exciting. The initial confirmation of a compound's biological activity is a critical milestone, and in vitro assays serve as the primary gatekeepers in this process. This guide provides an in-depth comparison of key in vitro assays, offering not just protocols, but the strategic reasoning behind choosing one assay over another. As a self-validating system, each described methodology incorporates the necessary controls to ensure data integrity and reproducibility, empowering researchers to make informed decisions with confidence.
The Foundational Choice: Biochemical vs. Cell-Based Assays
The first crucial decision in assay development is the choice between a biochemical and a cell-based format. This decision is fundamentally driven by the specific question being asked about the synthesized compound.
-
Biochemical Assays: These assays are performed in a simplified, cell-free system, typically using purified proteins or enzymes.[1] They are invaluable for determining if a compound directly interacts with its intended molecular target. The primary advantage of biochemical assays is their directness; a positive result strongly suggests a direct interaction between the compound and the target molecule.[2] This makes them ideal for initial high-throughput screening (HTS) campaigns to identify "hits" from large compound libraries.[3][4][5][6]
-
Cell-Based Assays: In contrast, cell-based assays utilize living cells, offering a more physiologically relevant environment.[1][7] These assays can provide insights into a compound's efficacy, toxicity, and mechanism of action within a complex biological system.[1] They are essential for understanding how a compound's activity is influenced by cellular processes such as membrane permeability, metabolism, and off-target effects.[2][8]
The following diagram illustrates the logical flow of employing these assay types in a typical drug discovery workflow.
Caption: Drug discovery workflow: from biochemical screens to cell-based validation.
I. Assessing Target Engagement: Enzyme and Receptor Binding Assays
A primary goal in early drug discovery is to confirm that a synthesized compound interacts with its intended molecular target. Enzyme inhibition and receptor binding assays are the workhorses for this purpose.
A. Kinase Inhibition Assays
Protein kinases are a major class of drug targets, and assessing a compound's ability to inhibit their activity is a common objective.[9] Radiometric and luminescence-based assays are two of the most prevalent methods.
Comparison of Kinase Inhibition Assays
| Feature | Radiometric Assays (e.g., HotSpot™) | Luminescence-Based Assays (e.g., ADP-Glo™) |
| Principle | Measures the incorporation of a radiolabeled phosphate (³²P or ³³P) from ATP onto a substrate.[9] | Quantifies the amount of ADP produced in the kinase reaction using a luciferase-based system.[10] |
| Advantages | "Gold standard" for direct measurement of enzyme activity, high sensitivity, less prone to compound interference.[9] | Non-radioactive, high-throughput, amenable to automation.[10] |
| Disadvantages | Requires handling and disposal of radioactive materials, lower throughput. | Indirect measurement, potential for light-based interference from compounds. |
| Typical Use Case | Orthogonal validation of hits from primary screens, detailed mechanistic studies. | Primary high-throughput screening of large compound libraries.[11] |
Experimental Protocol: Radiometric Kinase Assay
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate peptide, and varying concentrations of the synthesized compound in a suitable kinase buffer.
-
Initiation: Start the reaction by adding a mixture of cold ATP and radiolabeled [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a high concentration of EDTA or phosphoric acid.
-
Separation: Spot the reaction mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane, while the unincorporated [γ-³²P]ATP is washed away.
-
Detection: Quantify the radioactivity on the membrane using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-compound control and determine the IC₅₀ value.
B. G-Protein Coupled Receptor (GPCR) Binding and Signaling Assays
GPCRs are the largest family of cell surface receptors and a major target class for therapeutics.[12][13] Assays for GPCRs can measure direct ligand binding or downstream signaling events.
GPCR Signaling Pathways
GPCRs transduce extracellular signals into intracellular responses through various signaling pathways, often mediated by G-proteins.[14] The choice of assay depends on the specific G-protein subunit (e.g., Gs, Gi, Gq) that the GPCR of interest couples with.
Caption: Simplified overview of major GPCR signaling pathways.
Comparison of GPCR Assays
| Assay Type | Principle | Advantages | Disadvantages |
| cAMP Assays | Measures changes in intracellular cyclic AMP (cAMP) levels, typically in response to Gs or Gi activation.[15] | Well-established, readily available kits, high-throughput. | Indirect measure of receptor activation. |
| Calcium Flux Assays | Detects transient increases in intracellular calcium concentration following Gq activation.[16] | Rapid, sensitive, suitable for HTS. | Can be prone to false positives from compounds that interfere with calcium signaling. |
| Reporter Gene Assays | Measures the expression of a reporter gene (e.g., luciferase) linked to a response element downstream of the signaling pathway.[14] | High sensitivity, can be multiplexed. | Slower response time, requires genetic modification of cells. |
II. Determining Cellular Effects: Viability, Cytotoxicity, and Apoptosis Assays
Once target engagement is confirmed, the next critical step is to assess the compound's effect on whole cells. These assays are fundamental for identifying both therapeutic efficacy and potential toxicity.[17][18][19][20][21]
A. Cell Viability and Cytotoxicity Assays
These assays measure the overall health of a cell population after treatment with a compound. Tetrazolium-based assays are a popular choice due to their simplicity and reliability.[22]
Comparison of Tetrazolium-Based Viability Assays
| Assay | Principle | Formazan Product | Solubilization Step Required? |
| MTT | Reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases in living cells.[23][24][25] | Insoluble | Yes (e.g., with DMSO)[22] |
| XTT | Reduction of XTT to an orange formazan product.[22] | Water-soluble | No[22] |
| MTS | Reduction of MTS to a purple formazan in the presence of an electron coupling reagent.[23][25][26] | Water-soluble | No[23] |
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[22]
-
Compound Treatment: Treat the cells with a serial dilution of the synthesized compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[26]
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells compared to an untreated control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.
B. Apoptosis Assays: Measuring Caspase Activity
Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer drugs exert their effects. A hallmark of apoptosis is the activation of a family of proteases called caspases.[27]
Fluorometric Caspase-3 Activity Assay
This assay utilizes a synthetic substrate that, when cleaved by active caspase-3, releases a fluorescent molecule.[27][28]
Experimental Protocol: Caspase-3 Activity Assay
-
Cell Lysis: After compound treatment, lyse the cells in a buffer that preserves caspase activity.[29]
-
Lysate Incubation: In a black 96-well plate, incubate the cell lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).[27]
-
Fluorescence Measurement: Measure the fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).[27]
-
Data Analysis: The rate of increase in fluorescence is proportional to the caspase-3 activity in the sample. Compare the activity in treated samples to that in untreated controls.[29]
III. Investigating Mechanism of Action: Gene and Protein Expression Analysis
To understand how a compound achieves its biological effect, it is often necessary to investigate its impact on gene and protein expression.
A. Luciferase Reporter Gene Assays
These assays are powerful tools for studying the regulation of gene expression. They involve transfecting cells with a plasmid containing a reporter gene (e.g., firefly luciferase) under the control of a specific promoter or response element.[30][31][32]
Experimental Workflow: Dual-Luciferase® Reporter Assay
The Dual-Luciferase® Reporter (DLR™) Assay System is a widely used method that allows for the sequential measurement of two different luciferases (firefly and Renilla) from a single sample, which helps to normalize for transfection efficiency.[31]
Caption: Workflow for a Dual-Luciferase® Reporter Assay.[31]
B. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.[33][34] A common application in drug discovery is to measure the secretion of cytokines from cells in response to a compound.[35][36]
Experimental Protocol: Sandwich ELISA for Cytokine Quantification
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.[33][34]
-
Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., BSA or non-fat milk).
-
Sample Incubation: Add cell culture supernatants containing the secreted cytokine to the wells and incubate.[34]
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.[33]
-
Enzyme Conjugate: Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP) which binds to the biotinylated detection antibody.[34]
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) that is converted by the enzyme to produce a colored product.
-
Absorbance Measurement: Stop the reaction with an acid and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Quantify the cytokine concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of the cytokine.[36]
C. Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample of cell or tissue homogenate.[37][38] It can be used to assess changes in the expression level of a target protein or its post-translational modifications (e.g., phosphorylation) in response to compound treatment.[39][40]
Experimental Protocol: Western Blotting
-
Sample Preparation: Lyse cells treated with the compound and determine the total protein concentration.[40]
-
SDS-PAGE: Separate the proteins in the lysate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[39]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[38]
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that is specific to the protein of interest.[37]
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[39]
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light, and detect the signal using an imaging system.[38]
-
Data Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in protein expression.
Conclusion
The selection and execution of in vitro assays are foundational to the progression of any drug discovery program. By understanding the principles, advantages, and limitations of each assay, and by employing them within a logical, self-validating framework, researchers can confidently identify and characterize the biological activity of their synthesized compounds. This guide serves as a starting point for developing a robust and efficient in vitro testing cascade, ultimately accelerating the journey from the laboratory bench to potential clinical applications.
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Reaction Biology. Kinase Screening Assay Services. [Link]
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Immunologix. Cell Based Assays in Drug Development: Comprehensive Overview. [Link]
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Boster Bio. Western Blot Protocol: Step-by-Step Guide. [Link]
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Biomatik. The Ultimate Guide To Using Elisa Kits For Cytokine Detection. [Link]
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High Throughput Screening Laboratory. KU-HTS Compound Libraries. [Link]
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Assay Genie. Multiplex ELISA Protocol. [Link]
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JoVE. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. [Link]
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High-Throughput Screening @ The Nucleus. Compound Libraries Available for HTS. [Link]
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A Comparative Guide to the Synthetic Routes of 2-(3-Chlorophenyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Chlorophenyl)benzonitrile is a valuable building block in medicinal chemistry and materials science, frequently appearing as a key structural motif in pharmacologically active compounds and functional organic materials. The efficient and cost-effective synthesis of this biaryl nitrile is therefore of significant interest. This guide provides an in-depth comparative analysis of the most prevalent synthetic strategies for 2-(3-Chlorophenyl)benzonitrile, offering a critical evaluation of their respective advantages and disadvantages. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a quantitative comparison of their performance based on yield, reaction conditions, cost-effectiveness, and green chemistry principles.
Overview of Synthetic Strategies
The synthesis of 2-(3-Chlorophenyl)benzonitrile primarily involves the formation of a carbon-carbon bond between a benzonitrile moiety and a 3-chlorophenyl group. The most established and widely utilized methods for this transformation are transition-metal-catalyzed cross-coupling reactions. This guide will focus on the following three prominent synthetic routes:
-
Suzuki-Miyaura Coupling: A palladium-catalyzed reaction between an aryl boronic acid and an aryl halide.
-
Ullmann Reaction: A copper-catalyzed coupling of two aryl halides.
-
Palladium-Catalyzed Cyanation: The introduction of a nitrile group onto a pre-formed biaryl halide.
The logical workflow for selecting the optimal synthetic route is depicted below.
Figure 1. Logical workflow for selecting the optimal synthetic route for 2-(3-Chlorophenyl)benzonitrile.
Route 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[1] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a base.[1]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 2-bromobenzonitrile) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent (3-chlorophenylboronic acid) transfers its organic group to the palladium center, a process facilitated by the base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.
Figure 2. Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol is adapted from the synthesis of the analogous 2-(3-fluorophenyl)benzonitrile.[2]
-
Materials:
-
2-Bromobenzonitrile
-
3-Chlorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a round-bottom flask, add 2-bromobenzonitrile (1.0 mmol, 1.0 equiv), 3-chlorophenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Add potassium carbonate (2.0 mmol, 2.0 equiv) and a 4:1 mixture of toluene and water (10 mL).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) to afford 2-(3-chlorophenyl)benzonitrile.
-
Performance and Considerations
The Suzuki-Miyaura coupling is often the preferred method for biaryl synthesis due to its high functional group tolerance, generally high yields, and the commercial availability of a wide range of boronic acids. The reaction conditions are relatively mild, and the boron-containing byproducts are typically non-toxic and easily removed. However, the cost of palladium catalysts and the potential for palladium contamination in the final product are important considerations, especially for pharmaceutical applications.
Route 2: Ullmann Reaction
The Ullmann reaction is a classic method for the formation of C-C and C-heteroatom bonds, utilizing a copper catalyst.[3] Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper.[3] However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions.
Mechanistic Rationale
The mechanism of the Ullmann reaction is still a subject of some debate, but it is generally believed to proceed via an organocopper intermediate. A plausible pathway involves:
-
Formation of an Organocopper Species: The copper catalyst reacts with one of the aryl halides to form an organocopper intermediate.
-
Nucleophilic Attack or Oxidative Addition/Reductive Elimination: This intermediate then reacts with the second aryl halide, either through a nucleophilic aromatic substitution-like pathway or via an oxidative addition and reductive elimination sequence, to form the biaryl product.
Figure 3. A simplified representation of a possible Ullmann reaction mechanism.
Experimental Protocol
A general protocol for a modern Ullmann-type biaryl synthesis is provided below. Specific optimization for 2-(3-chlorophenyl)benzonitrile would be required.
-
Materials:
-
2-Chlorobenzonitrile
-
1-Bromo-3-chlorobenzene
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Aqueous ammonia
-
-
Procedure:
-
In an oven-dried Schlenk tube, combine 2-chlorobenzonitrile (1.0 mmol, 1.0 equiv), 1-bromo-3-chlorobenzene (1.2 mmol, 1.2 equiv), copper(I) iodide (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%).
-
Add cesium carbonate (2.0 mmol, 2.0 equiv) and anhydrous N,N-dimethylformamide (5 mL).
-
Seal the tube and heat the mixture at 120-140 °C for 24-48 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with toluene.
-
Wash the organic layer with aqueous ammonia and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.
-
Performance and Considerations
The primary advantage of the Ullmann reaction is the lower cost of copper catalysts compared to palladium. However, traditional Ullmann couplings are notorious for requiring harsh reaction conditions and often result in moderate yields.[3] Modern ligand-assisted protocols have significantly improved the scope and mildness of this reaction, but they can still be less reliable and have a narrower substrate scope than Suzuki-Miyaura couplings. The use of high-boiling polar aprotic solvents like DMF can also present challenges in product purification and waste disposal.[4]
Route 3: Palladium-Catalyzed Cyanation
An alternative approach to 2-(3-chlorophenyl)benzonitrile involves the formation of the biaryl scaffold first, followed by the introduction of the nitrile group. This can be achieved through a palladium-catalyzed cyanation of a suitable biaryl halide precursor, such as 2-bromo-3'-chlorobiphenyl.
Mechanistic Rationale
The palladium-catalyzed cyanation of aryl halides follows a similar catalytic cycle to other cross-coupling reactions:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of the biaryl bromide.
-
Cyanide Association: A cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) coordinates to the palladium center.
-
Reductive Elimination: The aryl group and the cyanide ligand are eliminated from the palladium, forming the benzonitrile product and regenerating the Pd(0) catalyst.
A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by the cyanide ion.[5] The use of less toxic and less soluble cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]), can mitigate this issue.[5]
Figure 4. Simplified catalytic cycle for palladium-catalyzed cyanation.
Experimental Protocol
This protocol is a general procedure for the cyanation of aryl halides using potassium ferrocyanide.
-
Materials:
-
2-Bromo-3'-chlorobiphenyl (requires prior synthesis)
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylacetamide (DMAc)
-
-
Procedure:
-
In a reaction vessel, combine 2-bromo-3'-chlorobiphenyl (1.0 mmol), potassium ferrocyanide trihydrate (0.6 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and dppf (0.04 mmol, 4 mol%).
-
Add sodium carbonate (2.0 mmol) and N,N-dimethylacetamide (5 mL).
-
Degas the mixture and heat to 120 °C for 12-24 hours.
-
Monitor the reaction by an appropriate chromatographic method.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to obtain the final product.
-
Performance and Considerations
This route offers the advantage of using a less toxic cyanide source.[5] However, it is a two-step process, requiring the initial synthesis of the biaryl bromide, which adds to the overall complexity and may reduce the overall yield. The cyanation step itself can be sensitive to reaction conditions, and catalyst poisoning can still be a concern.
Quantitative Comparison of Synthetic Routes
The following table provides a semi-quantitative comparison of the three synthetic routes based on key performance indicators. The values are estimates based on typical yields for similar reactions and current market prices for starting materials and catalysts.
| Parameter | Suzuki-Miyaura Coupling | Ullmann Reaction | Palladium-Catalyzed Cyanation |
| Starting Materials | 2-Bromobenzonitrile, 3-Chlorophenylboronic acid | 2-Chlorobenzonitrile, 1-Bromo-3-chlorobenzene | 2-Bromo-3'-chlorobiphenyl, K₄[Fe(CN)₆] |
| Typical Yield | 80-95% | 50-80% | 70-90% (for cyanation step) |
| Reaction Temperature | 80-110 °C | 120-180 °C (can be lower with modern ligands) | 100-140 °C |
| Reaction Time | 4-12 hours | 12-48 hours | 12-24 hours |
| Catalyst Cost | High (Palladium) | Low (Copper) | High (Palladium) |
| Starting Material Cost | Moderate (2-Bromobenzonitrile: ~ | Low (2-Chlorobenzonitrile: ~ | High (requires synthesis of biaryl bromide) |
| Safety Concerns | Palladium toxicity | Copper toxicity, high temperatures, polar aprotic solvents | Palladium toxicity, handling of cyanide source |
| Green Chemistry | Good (milder conditions, less toxic byproducts) | Fair (harsh conditions, high-boiling solvents) | Fair (use of less toxic cyanide source, but often requires high-boiling solvents) |
Conclusion and Recommendations
Based on the comprehensive analysis of the three primary synthetic routes to 2-(3-chlorophenyl)benzonitrile, the Suzuki-Miyaura coupling emerges as the most advantageous method for laboratory-scale synthesis and is likely the most scalable for industrial production.
The key factors supporting this recommendation are:
-
High Yields and Purity: The Suzuki-Miyaura reaction consistently provides high yields of the desired product with relatively clean reaction profiles, simplifying purification.
-
Mild Reaction Conditions: Compared to the often harsh conditions of the Ullmann reaction, the Suzuki-Miyaura coupling proceeds at lower temperatures, enhancing its safety profile and reducing energy consumption.
-
Broad Substrate Scope and Functional Group Tolerance: This method is well-documented for its versatility and compatibility with a wide range of functional groups, making it a reliable choice.
-
Favorable Green Chemistry Metrics: The use of less toxic boron-based reagents and the potential for milder reaction conditions align well with the principles of green chemistry.
While the Ullmann reaction offers a significant cost advantage due to the use of inexpensive copper catalysts, its traditional drawbacks of harsh conditions, lower yields, and the use of high-boiling point solvents make it a less attractive option for the synthesis of a high-value intermediate like 2-(3-chlorophenyl)benzonitrile. Modern advancements have improved the Ullmann reaction, but the Suzuki-Miyaura coupling generally remains more reliable and efficient.
The palladium-catalyzed cyanation route is a viable alternative, particularly with the use of safer cyanide sources. However, its two-step nature, requiring the prior synthesis of the biaryl halide, adds complexity and can negatively impact the overall yield and cost-effectiveness.
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A Comparative Guide to the Purity Analysis of 2-(3-Chlorophenyl)benzonitrile
Foreword: The Imperative of Purity in Modern Research and Development
This guide provides a comprehensive, in-depth comparison of analytical methodologies for benchmarking the purity of 2-(3-Chlorophenyl)benzonitrile. We will delve into the rationale behind the selection of analytical techniques, provide detailed, field-tested experimental protocols, and present illustrative data to guide researchers, scientists, and drug development professionals in establishing a robust purity assessment workflow. Our approach is grounded in the principles of scientific integrity, ensuring that each described protocol is a self-validating system for generating trustworthy and authoritative data.
Understanding the Analyte: 2-(3-Chlorophenyl)benzonitrile and Its Potential Impurity Profile
2-(3-Chlorophenyl)benzonitrile (CAS No. 1338095-85-4) is a biaryl nitrile with a molecular formula of C₁₃H₈ClN and a molecular weight of 213.66 g/mol . Its structure, featuring a chlorinated phenyl ring coupled to a benzonitrile moiety, makes it a valuable synthon in organic chemistry.
A common and efficient method for the synthesis of such biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[1] A plausible synthetic route for 2-(3-Chlorophenyl)benzonitrile would involve the palladium-catalyzed coupling of 2-bromobenzonitrile with (3-chlorophenyl)boronic acid.
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A Comparative Guide to the Hydrolysis and Removal of o-Chlorobenzylidenemalononitrile (CS Gas)
Prepared by: Gemini, Senior Application Scientist
Executive Summary
o-Chlorobenzylidenemalononitrile (CS gas) is a widely used lachrymatory agent for riot control.[1] Despite its classification as a non-lethal weapon, its deployment results in persistent particulate residue that poses ongoing health risks and necessitates thorough decontamination.[2][3] This guide provides an in-depth comparison of primary methodologies for the removal and degradation of CS gas, with a core focus on its hydrolysis pathway. We will objectively compare aqueous alkaline hydrolysis, surfactant-enhanced chemical decontamination, and emerging bioremediation techniques. The content herein is intended for researchers, scientists, and safety professionals, offering both the theoretical basis and practical, field-proven protocols for effective decontamination, grounded in scientific integrity and supported by experimental data.
Introduction: Understanding o-Chlorobenzylidenemalononitrile (CS Gas)
o-Chlorobenzylidenemalononitrile is a white, crystalline solid with a characteristic pepper-like odor.[4][5] It is not a gas at room temperature but is typically dispersed as a fine powder or an aerosol by dissolving the solid in a volatile solvent.[6] Its potent irritant effect stems from its reaction with moisture on mucous membranes (eyes, nose, throat) and skin, causing a burning sensation, tearing, and respiratory distress.[1][7] Symptoms typically resolve within 30 minutes of exposure to fresh air.[1]
The imperative for effective decontamination arises from the nature of the dispersed agent. The fine, solid particles adhere strongly to surfaces, embedding in porous materials and HVAC systems, leading to potential for chronic exposure and re-aerosolization.[2][8] Therefore, simple aeration is insufficient for complete removal, and a chemically-informed approach is critical.
The Primary Degradation Pathway: Hydrolysis
The key to degrading CS gas lies in its susceptibility to hydrolysis. The central double bond in the o-chlorobenzylidenemalononitrile molecule is cleaved by the addition of water, breaking the compound into two less toxic primary metabolites: o-chlorobenzaldehyde and malononitrile .[9][10][11][12]
Caption: Hydrolysis of CS gas into its primary metabolites.
Critical Factors Influencing Hydrolysis Rate
The efficiency of this degradation pathway is not constant; it is critically dependent on the chemical environment, most notably pH.
-
Effect of pH: The hydrolysis of CS is dramatically accelerated under alkaline (basic) conditions. In a neutral pH environment (pH 7), the half-life of CS is approximately 15 minutes. However, by increasing the pH to 9, the half-life shortens to just one minute.[13] Conversely, the compound is relatively stable in acidic solutions.[11] This kinetic behavior is the cornerstone of most chemical decontamination strategies.
-
Effect of Medium: The reaction is also faster in alcoholic environments compared to purely aqueous ones. In a solution of 95% ethanol and 5% water at 30°C, hydrolysis occurs in 95 minutes, whereas in a neutral aqueous environment at the same temperature, it takes over 600 minutes.[12][14]
Table 1: Influence of pH on CS Gas Hydrolysis Half-Life
| pH Level | Condition | Half-Life at 25°C | Data Source |
|---|---|---|---|
| < 4 | Acidic | Stable | [11] |
| 7.0 | Neutral | ~15 minutes | [13] |
| 7.4 | Physiological (approx.) | ~14 minutes | [11] |
| 9.0 | Alkaline | ~1 minute | [13] |
| 11.4 | Strongly Alkaline | ~10 seconds (0.17 min) |[11] |
Comparative Analysis of Decontamination Methodologies
The choice of decontamination method depends on the scale of contamination, the types of surfaces affected, and environmental considerations. We will compare three distinct approaches.
Caption: Comparative workflows for three distinct CS gas decontamination methods.
Method 1: Aqueous Alkaline Hydrolysis
This is the most direct application of the hydrolysis principle. By creating a basic environment, the chemical degradation of CS is accelerated.
-
Principle: Increase the pH of the contaminated surface to rapidly hydrolyze CS into o-chlorobenzaldehyde and malononitrile.
-
Common Reagents: Mild alkaline solutions such as sodium bicarbonate (baking soda) or solutions containing sodium metabisulfite.[6][15][16]
-
Advantages: Utilizes readily available, low-cost, and relatively safe chemicals. The procedure is straightforward for non-porous surfaces.
-
Limitations: May be less effective on porous materials or where CS residue is mixed with oils or other grime, as the aqueous solution may not penetrate effectively.
Experimental Protocol: Lab-Scale Surface Decontamination via Alkaline Hydrolysis
-
Safety First: Don appropriate Personal Protective Equipment (PPE), including a full-face respirator with P100 filters, chemical-resistant gloves, and protective clothing.[8] Work in a well-ventilated area or fume hood.
-
Solution Preparation: Prepare a 5% (w/v) solution of sodium bicarbonate in deionized water. Stir until fully dissolved.
-
Initial Dry Clean: If loose particulate is visible, use a HEPA-filtered vacuum to gently remove the bulk powder.[6][8] This prevents spreading during wet cleaning.
-
Application: Liberally apply the alkaline solution to the contaminated surface using a sprayer or by flooding the area. Ensure complete wetting.
-
Residence Time: Allow the solution to remain on the surface for at least 15-20 minutes. This provides sufficient time for the hydrolysis reaction to proceed.
-
Rinsing: Thoroughly rinse the surface with copious amounts of clean water to remove the hydrolysis byproducts and any remaining solution.[6]
-
Drying: Allow the surface to dry completely. Ensure the area remains well-ventilated.
Method 2: Surfactant-Enhanced Chemical Decontamination
This method addresses the physical properties of CS residue, which can be oily and adhere strongly to surfaces.
-
Principle: A two-step process that first uses a degreaser or surfactant to break down and lift the sticky CS residue, allowing for more effective contact with the subsequent alkaline hydrolysis solution.[8][17]
-
Common Reagents: Heavy-duty degreasers, citrus-based solvents, and surfactants like Triton X-100, often used in conjunction with an alkaline agent like Monoethanolamine (MEA).[6][8][17]
-
Advantages: Significantly more effective for heavy contamination and on hard, non-porous surfaces where residues have aged or are strongly adhered.
-
Limitations: Involves more aggressive chemicals that require careful handling and disposal. May leave behind chemical residues that require additional rinsing.
Experimental Protocol: Surfactant-Enhanced Decontamination
-
Safety & Preparation: Follow steps 1 and 3 from the Alkaline Hydrolysis protocol.
-
Degreasing Step: Apply a heavy-duty degreaser or a solution containing a non-ionic surfactant (e.g., 0.3% Triton X-100) to the surface.
-
Mechanical Agitation: Use a brush or scrub pad to gently agitate the surface. This physically breaks up the residue and aids the surfactant's action.
-
Intermediate Rinse: Rinse the surface thoroughly with water to remove the degreaser and the bulk of the lifted CS residue.
-
Alkaline Hydrolysis: Apply a 10% Monoethanolamine (MEA) solution or a 5% sodium bicarbonate solution to the now-pre-cleaned surface.
-
Residence Time & Final Rinse: Allow a 10-15 minute residence time before performing a final, thorough rinse with clean water.
-
Drying: Dry the surface completely under good ventilation.
Method 3: Bioremediation with Chlorella sp.
A novel and environmentally conscious approach, bioremediation uses living organisms to break down contaminants.
-
Principle: Utilizes the metabolic processes of the microalgae Chlorella sp. to consume not only the parent CS compound but also its primary hydrolysis byproducts, o-chlorobenzaldehyde and malononitrile.[9][10]
-
Biological Agent: A culture of Chlorella sp. microalgae.
-
Advantages: Offers complete degradation of the contaminant and its toxic metabolites, resulting in a truly clean end-state. It is an environmentally friendly "green" technology.
-
Limitations: The process is significantly slower, requiring 24 to 96 hours of incubation.[9][10] It is currently demonstrated for aqueous contamination and is not yet a practical solution for solid surface decontamination. It requires specific conditions (light, nutrients) to maintain the viability of the microalgae.
Conceptual Workflow: Bioremediation of CS-Contaminated Water
-
Cultivation: Grow a dense culture of Chlorella sp. in an appropriate growth medium under controlled light and temperature.
-
Introduction: Introduce the CS-contaminated aqueous sample into the microalgae culture.
-
Incubation: Maintain the mixture under optimal growth conditions for 24 to 96 hours. During this period, the microalgae metabolize the CS and its byproducts as a carbon source.[9]
-
Verification: After incubation, perform an analytical validation (e.g., via Gas Chromatography-Mass Spectrometry) to confirm the absence of CS, o-chlorobenzaldehyde, and malononitrile in the water.[9][10]
Data-Driven Performance Comparison
Table 2: Comparative Summary of CS Gas Decontamination Methodologies
| Feature | Aqueous Alkaline Hydrolysis | Surfactant-Enhanced Decontamination | Bioremediation (Chlorella sp.) |
|---|---|---|---|
| Primary Mechanism | Chemical Degradation (Hydrolysis) | Physical Removal + Chemical Degradation | Metabolic Consumption |
| Typical Reagents | Sodium Bicarbonate, Water | Degreasers, Surfactants (Triton X-100), MEA, Water | Chlorella sp. culture, growth media |
| Decontamination Time | Fast (15-30 minutes) | Fast (20-40 minutes) | Slow (24-96 hours) |
| Byproduct Management | Rinses away hydrolysis products | Rinses away products and cleaning agents | Consumes parent compound and byproducts |
| Best Suited For | Light contamination, non-porous surfaces | Heavy/oily contamination, hard surfaces | Aqueous contamination, environmental remediation |
| Pros | Simple, low-cost, common reagents | High efficacy for stubborn residues | Complete degradation, eco-friendly |
| Cons | Lower efficacy on oily/porous surfaces | More complex, uses harsher chemicals | Slow, limited to aqueous phase, requires specific conditions |
Conclusion and Future Outlook
The effective decontamination of o-Chlorobenzylidenemalononitrile is a multi-faceted challenge that requires a chemically-informed strategy.
-
For rapid response on hard surfaces, Surfactant-Enhanced Decontamination offers the most robust and reliable performance by addressing both the physical and chemical nature of the residue.
-
For lighter contamination or situations where aggressive solvents are undesirable, Aqueous Alkaline Hydrolysis provides a simple and effective solution.
-
The future of CS decontamination, particularly for environmental spills and large-scale water purification, may lie in Bioremediation . The ability of organisms like Chlorella sp. to completely metabolize both CS and its toxic byproducts presents a sustainable and thorough alternative that warrants further research and development for practical field applications.
Ultimately, a self-validating decontamination protocol must always begin with physical removal (ventilation, HEPA vacuuming) and end with a thorough rinse, with the choice of chemical or biological treatment tailored to the specific contamination scenario.
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A Comparative Guide to Non-Steroidal Androgen Receptor Antagonists with Nitrile Groups
This guide provides an in-depth comparative analysis of non-steroidal androgen receptor (AR) antagonists that feature a nitrile moiety, a critical pharmacophore in modern antiandrogen design. We will dissect the mechanistic underpinnings, compare performance based on preclinical and clinical data, and provide detailed experimental protocols for their evaluation. This content is intended for researchers, scientists, and drug development professionals engaged in oncology and steroid hormone receptor biology.
Introduction: The Rise of Nitrile-Containing Antiandrogens
The androgen receptor, a ligand-activated transcription factor, is a primary driver in the development and progression of prostate cancer.[1] For decades, therapeutic strategies have centered on androgen deprivation therapy (ADT) to inhibit this signaling pathway.[1] Non-steroidal androgen receptor antagonists (NSAAs) represent a cornerstone of this approach, offering direct, competitive inhibition of the AR with improved selectivity and oral bioavailability compared to steroidal agents.[2][3]
A key structural feature shared by many potent first- and second-generation NSAAs is an electron-deficient aromatic ring substituted with a cyano (nitrile) group.[4][5] This guide focuses on a comparative study of four prominent nitrile-containing NSAAs:
-
First-Generation: Bicalutamide
-
Second-Generation: Enzalutamide, Apalutamide, and Darolutamide
The evolution from first- to second-generation compounds has been driven by the need to overcome resistance and improve clinical outcomes, leading to antagonists with higher binding affinity, broader mechanisms of inhibition, and distinct pharmacological profiles.[4][6]
The Nitrile Pharmacophore: A Mechanistic Cornerstone
The nitrile group is not a passive structural element; it is a key pharmacophore that is fundamental to the antagonist activity of these molecules. Its primary role is to act as a bioisostere of the carbonyl oxygen found in endogenous androgens like dihydrotestosterone (DHT).[7] This mimicry allows it to form critical hydrogen bonds within the AR ligand-binding pocket (LBP), stabilizing the receptor in an inactive conformation.
Crystal structures reveal that the nitrile nitrogen forms a crucial hydrogen bond with the side chain of Arginine 752 (Arg752) and participates in a water-mediated hydrogen bond network within the active site.[7][8] This interaction anchors the antagonist within the LBP, physically obstructing the conformational changes required for the recruitment of coactivator proteins and subsequent initiation of gene transcription.[9]
Figure 2: Key Mechanisms of Resistance to AR Antagonists.
Experimental Protocols for Comparative Evaluation
To ensure objectivity and reproducibility when comparing these compounds, standardized, self-validating protocols are essential.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC50 and/or Ki) of a test compound by measuring its ability to compete with a known radioligand for binding to the AR. [10] Methodology:
-
Receptor Source Preparation: Prepare cytosolic lysates from AR-expressing sources, such as ventral prostates of castrated rats or LNCaP prostate cancer cells. [11]2. Radioligand Selection: Use a high-affinity, non-metabolizable radiolabeled AR agonist, such as [3H]-Mibolerone, at a concentration near its dissociation constant (Kd). [10][11]3. Competition Setup: In a multi-well plate, combine the AR lysate, a fixed concentration of the radioligand, and a range of concentrations of the test antagonist (e.g., 0.1 nM to 10 µM). Include controls for total binding (no competitor) and non-specific binding (excess of a non-labeled agonist).
-
Incubation: Incubate the plates at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation: Separate bound from free radioligand using a method like dextran-coated charcoal precipitation or filtration over a glass fiber filter.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert IC50 to Ki using the Cheng-Prusoff equation.
Figure 4: Workflow for AR Reporter Gene Assay.
Conclusion and Future Perspectives
The development of non-steroidal AR antagonists containing a nitrile group has transformed the treatment landscape for prostate cancer. The progression from first-generation agents like bicalutamide to second-generation compounds such as enzalutamide, apalutamide, and darolutamide highlights a clear trajectory of rational drug design aimed at increasing potency, broadening the mechanism of inhibition, and overcoming resistance.
[4][6]Darolutamide stands out for its unique chemical structure, which confers a favorable safety profile and maintains efficacy against key resistance mutations. T[12][13]his underscores the importance of continued structural exploration. Future research will likely focus on novel mechanisms to combat the ultimate challenge of resistance mediated by ligand-binding domain mutations and AR splice variants. The development of covalent inhibitors and targeted protein degraders (e.g., PROTACs) represents a promising frontier to induce the degradation of the AR protein itself, offering a potential strategy to overcome resistance to traditional LBP-targeted antagonists.
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Scher, H. I., & Sawyers, C. L. (2018). Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens. Dove Medical Press. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-Chlorophenyl)benzonitrile
This document provides a comprehensive, technically grounded guide for the safe and compliant disposal of 2-(3-Chlorophenyl)benzonitrile. As a chlorinated aromatic nitrile, this compound requires meticulous handling and adherence to specific disposal pathways to ensure the safety of laboratory personnel and protect the environment. This guide moves beyond mere procedural lists, delving into the rationale behind each step to empower researchers with the knowledge for safe and responsible chemical waste management.
Hazard Profile and Core Safety Principles
2-(3-Chlorophenyl)benzonitrile, while not having an exhaustive toxicological profile in publicly available literature, belongs to a class of compounds—halogenated organic compounds—that are treated with a high degree of caution.[1] The presence of a chlorine atom on the phenyl ring and the nitrile group dictates its potential hazards.
-
Toxicity: Benzonitrile and its derivatives are known to be harmful if swallowed or in contact with skin.[2][3] The nitrile group (-CN) can be metabolized to release cyanide ions, a potent cellular toxin.
-
Environmental Hazard: Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life.[3][4] Therefore, release into soil, surface water, or drains is strictly prohibited.[5]
-
Combustion Byproducts: In the event of a fire, thermal decomposition can release highly toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[2][6]
The foundational principle for managing this waste is prevention of exposure and environmental release . All procedures must be designed to minimize the generation of aerosols, prevent skin and eye contact, and ensure the waste is contained within a regulated and approved disposal stream.
Pre-Disposal Planning and Waste Minimization
Effective waste management begins before the waste is even generated. The Resource Conservation and Recovery Act (RCRA) mandates that generators of hazardous waste have a program in place to reduce the volume and toxicity of waste generated.[7]
Key Strategies:
-
Source Reduction: Order only the quantity of 2-(3-Chlorophenyl)benzonitrile required for your immediate research needs.[7][8]
-
Scale Reduction: Where feasible, reduce the scale of experiments to minimize the volume of waste produced.[7][9]
-
Inventory Management: Maintain a meticulous chemical inventory to prevent the purchase of duplicate materials.[7][8][9]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential for dermal toxicity and irritation, a robust PPE protocol is non-negotiable.[2][6][10] The following table summarizes the required PPE for handling 2-(3-Chlorophenyl)benzonitrile waste.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact, which can cause irritation and systemic toxicity.[2][10][11] Contaminated gloves must be disposed of as hazardous waste.[3] |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from splashes of liquid waste or contact with solid residues.[12] |
| Skin & Body Protection | A fully buttoned laboratory coat. | To protect skin and personal clothing from contamination.[13] |
| Respiratory Protection | Not typically required for routine handling in a well-ventilated area. Use a NIOSH-approved respirator if there is a risk of aerosol generation or during spill cleanup.[14] | To prevent inhalation of any aerosols or vapors, which could lead to respiratory irritation or systemic effects.[10] |
Step-by-Step Disposal Protocol: From Benchtop to Pickup
The disposal of 2-(3-Chlorophenyl)benzonitrile is governed by its classification as a halogenated organic waste. This classification is critical as it dictates segregation and the final disposal method.
Step 1: Waste Segregation
This is the most critical step. Under no circumstances should halogenated organic waste be mixed with non-halogenated waste. [1][15] Co-mingling can lead to dangerous reactions and significantly complicates and increases the cost of disposal.
-
Action: Designate a specific, clearly labeled waste container solely for "Halogenated Organic Liquid Waste" or "Halogenated Organic Solid Waste."
-
Causality: Mixing different waste streams can create unknown and potentially explosive or reactive mixtures. Furthermore, disposal facilities have specific incineration protocols for halogenated materials to handle the acidic gases (like HCl) produced during combustion.[4]
Step 2: Containerization
Proper containerization prevents leaks and ensures the safety of everyone who handles the waste.
-
Action:
-
Use only approved, chemically compatible hazardous waste containers (e.g., high-density polyethylene - HDPE).[8][16]
-
Never use metal containers for acidic waste.[15]
-
Ensure the container has a secure, leak-proof screw-top cap.[15]
-
Keep the container closed at all times except when adding waste.[7][8]
-
Do not fill the container beyond 80% capacity to allow for vapor expansion and prevent spills.[16]
-
Step 3: Labeling
Accurate labeling is a legal requirement and essential for safety and proper disposal.[7][17]
-
Action:
-
Attach a hazardous waste label to the container before adding any waste.
-
Clearly write the full chemical name: "2-(3-Chlorophenyl)benzonitrile" and any other chemical constituents in the waste mixture.
-
Indicate the approximate percentages of each component.
-
Mark the appropriate hazard characteristics (e.g., "Toxic").
-
Include the Principal Investigator's name and lab location.
-
Step 4: Storage and Accumulation
Waste must be stored safely in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[7][8]
-
Action:
Step 5: Arranging for Disposal
-
Action: Once the container is nearing 80% full, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[8] Do not allow waste to accumulate for extended periods.
The following diagram illustrates the decision workflow for proper disposal.
Caption: Disposal Decision Workflow for 2-(3-Chlorophenyl)benzonitrile.
Spill and Emergency Procedures
Accidents happen. A clear, pre-defined spill response plan is essential.[1][18]
Immediate Actions:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Situation: Evaluate the size of the spill and determine if it is safe for you to clean up. For large spills, evacuate the area and contact EHS immediately.[1]
-
Ventilation: Ensure the area is well-ventilated. If working in a fume hood, keep the sash at the appropriate height.
-
Don PPE: At a minimum, wear the PPE outlined in Section 3.
Cleanup Protocol for Small Spills:
-
Containment: Cover the spill with an absorbent material (e.g., Chemizorb®, vermiculite, or sand). Do not use combustible materials like paper towels on a large spill.
-
Collection: Carefully collect the absorbent material using non-sparking tools and place it into a designated solid hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Label the container with all contaminants and dispose of it as "Halogenated Organic Solid Waste."
The diagram below outlines the emergency response protocol for a chemical spill.
Caption: Emergency Spill Response Protocol.
Regulatory Framework: EPA and RCRA
The disposal of 2-(3-Chlorophenyl)benzonitrile falls under the regulations of the U.S. Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound (HOC), it is subject to specific Land Disposal Restrictions (LDRs).[19][20][21] These regulations prohibit the disposal of untreated hazardous wastes onto the land and mandate that they be treated to reduce their hazardous constituents. The required method of treatment for this type of waste is typically high-temperature incineration at a licensed facility.[3][4] This process is designed to destroy the organic molecule and scrub resulting acid gases from the emissions.
By following the procedures outlined in this guide, your laboratory will not only ensure a safe working environment but will also remain in compliance with federal and state environmental regulations.
References
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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ACT Publishing. (2025). Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. Retrieved from [Link]
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University of Pennsylvania, Environmental Health & Radiation Safety (EHRS). (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Columbia University, Environmental Health & Safety (EHS). (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Health Care Facilities. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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American Society of Health-System Pharmacists (ASHP). (2006). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2014). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]
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Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
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Cancer Care Ontario. (2012). Safe handling of cytotoxics: guideline recommendations. PMC. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(3-Chlorophenyl)benzonitrile
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2-(3-Chlorophenyl)benzonitrile. The protocols herein are designed to establish a self-validating system of safety, grounded in the known hazards of related chemical structures. As no specific, comprehensive safety data sheet for 2-(3-Chlorophenyl)benzonitrile was publicly available at the time of this writing, the following recommendations are synthesized from the toxicological profiles of its primary structural components: aromatic nitriles (like Benzonitrile) and chlorinated aromatic compounds. This approach ensures a conservative and robust safety margin.
Hazard Assessment: Understanding the Risk
2-(3-Chlorophenyl)benzonitrile is an organic compound that requires careful handling due to the combined potential hazards of its functional groups.
-
Aromatic Nitrile Group: Benzonitrile, a parent compound, is known to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It is an irritant to the skin, eyes, and respiratory tract.[2][3] Critically, high exposure can lead to systemic toxicity, affecting cellular respiration and potentially causing symptoms ranging from headache and dizziness to convulsions, coma, and death.[1][2] The effects of exposure may be delayed.[2][3]
-
Chlorinated Aromatic Ring: Chlorinated aromatic compounds as a class are noted for their potential toxicity and environmental persistence.
Given this profile, 2-(3-Chlorophenyl)benzonitrile must be treated as a toxic substance with significant potential for harm via inhalation, skin absorption, and ingestion. All operational protocols must be designed to eliminate these routes of exposure.
Core Directive: Mandatory Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a comprehensive barrier system. Each component is chosen to counteract a specific exposure risk associated with 2-(3-Chlorophenyl)benzonitrile.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile Gloves (minimum thickness 4 mil), Double-Gloved | Nitrile offers superior resistance to a wide range of chemicals, including solvents, acids, and bases, compared to latex or vinyl.[4][5][6] Double-gloving provides a critical safeguard against undetected pinholes or tears during handling. |
| Eye & Face Protection | Chemical Safety Goggles (ANSI Z87.1 approved) & Full-Face Shield | Goggles provide a seal around the eyes to protect against splashes and fine particulates.[7] A face shield is mandatory when handling quantities greater than a few milligrams or when a splash hazard exists, protecting the entire face from contact. |
| Body Protection | Chemically Resistant Laboratory Coat | A lab coat protects skin and personal clothing from contamination.[8][9] Ensure the coat is fully buttoned with sleeves rolled down. |
| Respiratory Protection | Certified Chemical Fume Hood | This is the primary and most critical engineering control. All handling of solid 2-(3-Chlorophenyl)benzonitrile and its solutions must be performed within a properly functioning fume hood to prevent inhalation of airborne particulates or vapors.[8] |
Operational Plan: Step-by-Step Protocols
Adherence to a strict, repeatable workflow is paramount for safety. The following protocols provide a direct, procedural guide for key operations.
Protocol for Safe Weighing and Handling
This procedure is designed to minimize aerosolization and prevent cross-contamination.
-
Preparation: Before bringing the chemical into the workspace, ensure the fume hood is operational and the work area is decontaminated. Assemble all necessary equipment (spatulas, weigh paper, secondary containers) within the hood.
-
PPE Donning: Put on all required PPE as specified in the table above, starting with the lab coat, then safety goggles, and finally, two pairs of nitrile gloves.
-
Chemical Transfer: Conduct all transfers of the solid compound within the fume hood.[8] Use a spatula to carefully transfer the desired amount to weigh paper or a tared container on a balance located within the hood. Avoid any actions that could generate dust.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing. Cap the container immediately.
-
Post-Handling Glove Removal: After handling is complete, remove the outer pair of gloves by peeling them off without touching the external surface. Dispose of them immediately in the designated hazardous waste container. The inner gloves are then removed before exiting the work area.
-
Hand Hygiene: Wash hands thoroughly with soap and water after every procedure, even though gloves were worn.[10]
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent wider contamination and exposure.
-
Alert & Evacuate: Alert all personnel in the immediate vicinity. If the spill is large or outside of a fume hood, evacuate the area.
-
Assess & Isolate: If the spill is small and contained within a fume hood, you may proceed with cleanup. Ensure you are wearing the full PPE suite described above.
-
Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite or sand.[2] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect & Dispose: Carefully sweep or scoop the absorbed material and spilled compound into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) officer.
Emergency Response Plan
In the event of an exposure, immediate and correct first aid is crucial.[11]
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing.[12] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[13][14] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.
-
Inhalation: Move the exposed person to fresh air at once.[11][15] If breathing has stopped, perform artificial respiration (if trained to do so). Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[13] If the person is conscious, rinse their mouth with water. Seek immediate medical attention immediately.[11]
Disposal Plan
Proper segregation and disposal of waste are critical for laboratory and environmental safety.
-
Solid Waste: All disposable materials contaminated with 2-(3-Chlorophenyl)benzonitrile, including gloves, weigh paper, absorbent materials, and empty stock containers, must be placed in a clearly labeled, sealed hazardous waste container.[16]
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a designated, sealed hazardous liquid waste container. Halogenated organic waste should be kept separate if required by your institution's waste management protocols.[8]
-
Contaminated Gloves: Used nitrile gloves are considered hazardous waste and must be disposed of accordingly.[17][18] Do not place them in regular trash or standard recycling bins.[19][20]
Visualization of Workflows
Safe Handling Workflow
Caption: Workflow for safely handling 2-(3-Chlorophenyl)benzonitrile.
Emergency Exposure Response
Caption: Decision tree for emergency response to chemical exposure.
References
- Nitrile Gloves: Reliable Protection Against Chemicals and P
- Are Nitrile Gloves Considered PPE? (n.d.). Armbrust American.
- PPE Safety Kits - Nitrile Gloves. (n.d.).
- Nitrile Gloves: 4 Aspects of Superior Hand Protection. (2024).
- PPE Nitrile Acid-Resistant Gloves for Lab Safety. (n.d.). Flinn Scientific Canada.
- How to Dispose of Nitrile Gloves? (n.d.). Earth Safe PPE.
- How to Recycle Nitrile Gloves. (2022). Thomasnet.
- First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC.
- A Guide to Nitrile Glove Recycling. (2024). Adenna.
- Safety Data Sheet - Benzonitrile. (2024). Sigma-Aldrich.
- How to Dispose of Nitrile Gloves. (2021). Gloves.com.
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- Pesticide First Aid Procedures. (2018). ChemCERT.
- Hazard Summary - Benzonitrile. (n.d.). New Jersey Department of Health.
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- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry.
- Safety and Handling of Organic Compounds in the Lab. (n.d.). Solubility of Things.
- Safety Data Sheet - Benzonitrile, 2-chloro-. (n.d.). Fisher Scientific.
- Material Safety Data Sheet - Benzonitrile. (n.d.). Cole-Parmer. VfF)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
